molecular formula C6H11O2- B1260403 2-Methylpentanoate

2-Methylpentanoate

Cat. No.: B1260403
M. Wt: 115.15 g/mol
InChI Key: OVBFMEVBMNZIBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentanoate, specifically Methyl this compound (CAS 2177-77-7), is a branched-chain ester serving as a valuable compound in advanced scientific research and industrial development. Its primary research value lies in its dual role as a model biofuel and a versatile synthetic intermediate. In the field of sustainable energy, it is a prominent subject of combustion science research. Studies focus on its characteristics as a green fuel or fuel additive, including laminar burning velocity, ignition delay times, and flame instability at elevated pressures and temperatures . Its combustion mechanism involves chain branching reactions that control the decomposition process, making it highly relevant for designing more efficient internal combustion engines and reducing anthropogenic carbon dioxide emissions . Furthermore, this compound is significant in fragrance and flavor research due to its fruity odor, described as berry, apple, pineapple, and tropical . It is commonly investigated for use in fragrances, beauty care, soaps, and laundry detergents . In synthetic chemistry, it acts as a key precursor. Recent enzymatic synthesis research demonstrates its use in producing novel diesters like decane-1,10-diyl bis(this compound), a biolubricant with an excellent viscosity index for performance at extreme temperatures . The compound is a clear, colorless liquid with a boiling point of approximately 85°C at 18 mm Hg and a density of about 0.87 g/cm³ . It is soluble in alcohol and has limited solubility in water . Researchers should note that this product is For Research Use Only. It is not intended for direct human or animal use and is prohibited in cosmetics, food additives, or medical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11O2-

Molecular Weight

115.15 g/mol

IUPAC Name

2-methylpentanoate

InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1

InChI Key

OVBFMEVBMNZIBR-UHFFFAOYSA-M

SMILES

CCCC(C)C(=O)[O-]

Canonical SMILES

CCCC(C)C(=O)[O-]

Synonyms

2-methylvalerate
2-methylvaleric acid

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of methyl 2-methylpentanoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Methylpentanoate

Introduction

Methyl this compound (CAS No. 2177-77-7) is a fatty acid ester recognized for its sweet, fruity aroma, with notes of maple, hazelnut, and strawberry.[1][2] It is found in nature in baked potatoes and is used as a flavoring agent in the food industry.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental determination protocols, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Physicochemical Data

The properties of methyl this compound are summarized in the tables below, presenting both experimental and computed data for clear reference and comparison.

Table 1: Chemical Identifiers and General Properties
PropertyValueSource
IUPAC Name methyl this compound[4]
CAS Number 2177-77-7[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.18 g/mol [4]
Canonical SMILES CCCC(C)C(=O)OC[4]
InChIKey ZTULNMNIVVMLIU-UHFFFAOYSA-N[4]
Physical Description Pale yellow to colorless clear liquid[4][5][6]
Table 2: Experimental Physicochemical Properties
PropertyValueConditionsSource
Boiling Point 135.1 °Cat 760 mmHg[1]
45.0 °Cat 0.20 mmHg[2][4][5]
Density 0.878 g/mLat 25 °C[2][5]
0.871 - 0.881 g/cm³at 25 °C[6]
Refractive Index 1.403n20/D[1][2][5]
1.400 - 1.405n20/D[4]
Flash Point 33.4 °C[1]
85 - 90 °FTCC[2][5][6]
Vapor Pressure 7.85 mmHgat 25 °C[1][5]
Water Solubility 1070 mg/L (estimated)at 25 °C[5][6]
Table 3: Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.1[1][3]
Polar Surface Area 26.3 Ų[1][3][7]
Hydrogen Bond Donor Count 0[1][7]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1][7]
Complexity 88.9[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard analytical techniques applicable to the characterization of esters like methyl this compound.

Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a primary method for assessing the purity of volatile compounds and confirming their identity.

  • Objective: To separate methyl this compound from any impurities and confirm its molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: A dilute solution of methyl this compound is prepared in a volatile organic solvent (e.g., ethanol).

    • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

    • Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron impact), causing it to fragment into characteristic ions. The mass-to-charge ratio of these fragments is analyzed to produce a mass spectrum.

    • Data Analysis: The retention time from the chromatogram helps in identification, while the mass spectrum provides a molecular fingerprint, which can be compared against spectral libraries like NIST for confirmation.[4] The relative peak area in the chromatogram is used to quantify purity.

Density Determination: Pycnometry

A pycnometer is used for the precise measurement of a liquid's density.

  • Objective: To determine the density of methyl this compound at a specific temperature (e.g., 25 °C).[2][5]

  • Methodology:

    • Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at the target temperature, and its weight is recorded.

    • Measurement: The pycnometer is cleaned, dried, and filled with methyl this compound at the same temperature. Its weight is recorded.

    • Calculation: The density is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water

Refractive Index Measurement: Refractometry

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

  • Objective: To measure the refractive index of methyl this compound at a specified wavelength and temperature (typically n20/D, using the sodium D-line at 20 °C).[1][5]

  • Methodology:

    • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • Sample Application: A few drops of methyl this compound are placed on the prism of the refractometer.

    • Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered. The refractive index is then read from the instrument's scale.

Visualizations

Diagrams created using Graphviz illustrate key relationships and workflows relevant to the study of methyl this compound.

Synthesis_Pathway reactant1 2-Methylpentanoic Acid reaction + reactant1->reaction reactant2 Methanol reactant2->reaction product Methyl this compound reaction->product catalyst Acid Catalyst (e.g., H₂SO₄) reaction->catalyst byproduct Water product->byproduct +

Caption: Fischer esterification synthesis of methyl this compound.

Experimental_Workflow start Synthesis & Purification purity Purity Assessment (GC-MS) start->purity identity Identity Confirmation (NMR, MS, IR) start->identity phys_props Physicochemical Analysis purity->phys_props identity->phys_props density Density (Pycnometry) phys_props->density ref_index Refractive Index (Refractometry) phys_props->ref_index boil_point Boiling Point phys_props->boil_point report Data Compilation & Reporting density->report ref_index->report boil_point->report

Caption: General workflow for chemical characterization.

References

2-Methylpentanoate structural isomers and their characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of Methyl Pentanoate (C6H12O2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of methyl pentanoate, which all share the molecular formula C6H12O2. The document details their physicochemical characteristics, spectroscopic data, and synthesis and analysis protocols.

Introduction to C6H12O2 Ester Isomers

Esters with the molecular formula C6H12O2 are a diverse group of compounds, many of which are known for their characteristic fruity odors. They find applications as flavoring agents, fragrances, and solvents. Understanding the distinct properties of each isomer is crucial for their effective application in research and industry. This guide focuses on the structural isomers of methyl pentanoate, including branched-chain variations of the pentanoate group and isomers with different arrangements of the ester functional group.

The primary isomers covered in this guide are:

  • Methyl pentanoate

  • Methyl 3-methylpentanoate

  • Methyl 4-methylpentanoate

  • Ethyl butanoate

  • Propyl propanoate

  • Isopropyl propanoate

  • n-Butyl acetate

  • Isobutyl acetate

  • sec-Butyl acetate

  • tert-Butyl acetate

Physicochemical Properties

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility. These properties are summarized in the table below for easy comparison.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Solubility in Water
Methyl pentanoate CH3(CH2)3COOCH3127-128-910.884Slightly soluble
Methyl 3-methylpentanoate CH3CH2CH(CH3)CH2COOCH3135-136-0.880Sparingly soluble
Methyl 4-methylpentanoate (CH3)2CH(CH2)2COOCH3135-0.888Insoluble
Ethyl butanoate CH3(CH2)2COOCH2CH3120-121-930.879Slightly soluble
Propyl propanoate CH3CH2COOCH2CH2CH3122-124-760.881Slightly soluble[1]
Isopropyl propanoate CH3CH2COOCH(CH3)2108-111-730.868Slightly soluble
n-Butyl acetate CH3COOCH2(CH2)2CH3126-780.882Slightly soluble
Isobutyl acetate CH3COOCH2CH(CH3)2118-990.875Slightly soluble
sec-Butyl acetate CH3COOCH(CH3)CH2CH3112-113-990.872Slightly soluble
tert-Butyl acetate CH3COOC(CH3)397-98-0.866Insoluble

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these isomers. This section provides key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are critical for elucidating the structures of the C6H12O2 isomers. The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

Isomer¹H NMR Data (δ, multiplicity, integration, assignment)¹³C NMR Data (δ, assignment)
Methyl pentanoate 3.66 (s, 3H, -OCH3), 2.30 (t, 2H, -CH2COO-), 1.62 (quint, 2H, -CH2CH2COO-), 1.35 (sext, 2H, CH3CH2-), 0.91 (t, 3H, CH3CH2-)174.3 (C=O), 51.4 (-OCH3), 34.0 (-CH2COO-), 26.9 (-CH2CH2COO-), 22.3 (CH3CH2-), 13.7 (CH3CH2-)
Methyl 3-methylpentanoate 3.66 (s, 3H, -OCH3), 2.25 (d, 2H, -CH2COO-), 2.00 (m, 1H, -CH(CH3)-), 1.39 (m, 2H, -CH2CH3), 0.93 (d, 3H, -CH(CH3)-), 0.90 (t, 3H, -CH2CH3)173.8 (C=O), 51.4 (-OCH3), 41.5 (-CH2COO-), 31.8 (-CH(CH3)-), 29.2 (-CH2CH3), 19.3 (-CH(CH3)-), 11.4 (-CH2CH3)
Methyl 4-methylpentanoate 3.66 (s, 3H, -OCH3), 2.31 (t, 2H, -CH2COO-), 1.54 (m, 1H, -CH(CH3)2), 1.20 (q, 2H, -CH2CH2COO-), 0.88 (d, 6H, -CH(CH3)2)174.4 (C=O), 51.5 (-OCH3), 34.5 (-CH2COO-), 33.7 (-CH2CH2COO-), 27.8 (-CH(CH3)2), 22.4 (-CH(CH3)2)
Ethyl butanoate 4.12 (q, 2H, -OCH2CH3), 2.28 (t, 2H, -CH2COO-), 1.65 (sext, 2H, -CH2CH2COO-), 1.25 (t, 3H, -OCH2CH3), 0.95 (t, 3H, CH3CH2-)173.8 (C=O), 60.1 (-OCH2CH3), 36.2 (-CH2COO-), 18.5 (-CH2CH2COO-), 14.2 (-OCH2CH3), 13.7 (CH3CH2-)[2]
Propyl propanoate 4.02 (t, 2H, -OCH2-), 2.31 (q, 2H, -COCH2-), 1.66 (m, 2H, -OCH2CH2-), 1.15 (t, 3H, -COCH2CH3), 0.94 (t, 3H, -CH2CH3)174.6 (C=O), 66.1 (-OCH2-), 27.7 (-COCH2-), 22.1 (-OCH2CH2-), 10.4 (-CH2CH3), 9.1 (-COCH2CH3)
Isopropyl propanoate 4.99 (sept, 1H, -OCH-), 2.30 (q, 2H, -COCH2-), 1.22 (d, 6H, -CH(CH3)2), 1.14 (t, 3H, -COCH2CH3)174.1 (C=O), 67.2 (-OCH-), 27.9 (-COCH2-), 21.9 (-CH(CH3)2), 9.1 (-COCH2CH3)[3]
n-Butyl acetate 4.05 (t, 2H, -OCH2-), 2.04 (s, 3H, CH3CO-), 1.62 (m, 2H, -OCH2CH2-), 1.38 (m, 2H, -CH2CH2CH3), 0.93 (t, 3H, -CH2CH3)171.1 (C=O), 64.4 (-OCH2-), 30.7 (-OCH2CH2-), 20.9 (CH3CO-), 19.1 (-CH2CH2CH3), 13.7 (-CH2CH3)[4]
Isobutyl acetate 3.84 (d, 2H, -OCH2-), 2.05 (s, 3H, CH3CO-), 1.93 (m, 1H, -CH(CH3)2), 0.93 (d, 6H, -CH(CH3)2)171.2 (C=O), 70.8 (-OCH2-), 27.8 (-CH(CH3)2), 20.9 (CH3CO-), 19.1 (-CH(CH3)2)
sec-Butyl acetate 4.83 (sex, 1H, -OCH-), 2.05 (s, 3H, CH3CO-), 1.58 (m, 2H, -CH2CH3), 1.21 (d, 3H, -OCH(CH3)-), 0.89 (t, 3H, -CH2CH3)171.0 (C=O), 72.3 (-OCH-), 28.8 (-CH2CH3), 21.3 (CH3CO-), 19.7 (-OCH(CH3)-), 9.8 (-CH2CH3)[3]
tert-Butyl acetate 1.96 (s, 3H, CH3CO-), 1.45 (s, 9H, -C(CH3)3)170.6 (C=O), 80.3 (-OC(CH3)3), 28.6 (-C(CH3)3), 22.2 (CH3CO-)[5]
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which are useful for their identification.

IsomerKey Mass-to-Charge Ratios (m/z)
Methyl pentanoate 116 (M+), 85, 74 (base peak), 57, 43[6]
Methyl 3-methylpentanoate 116 (M+), 101, 88, 74, 59, 43
Methyl 4-methylpentanoate 116 (M+), 101, 87, 74, 57, 43
Ethyl butanoate 116 (M+), 88, 71, 60, 43 (base peak)
Propyl propanoate 116 (M+), 87, 75, 57 (base peak), 43
Isopropyl propanoate 116 (M+), 101, 75, 57, 43 (base peak)
n-Butyl acetate 116 (M+), 73, 61, 56, 43 (base peak)
Isobutyl acetate 116 (M+), 73, 61, 56, 43 (base peak)
sec-Butyl acetate 116 (M+), 87, 73, 56, 43 (base peak)
tert-Butyl acetate 116 (M+), 101, 57 (base peak), 43, 41

Experimental Protocols

This section details common laboratory procedures for the synthesis and analysis of C6H12O2 ester isomers.

Synthesis Protocols

This is a common method for synthesizing esters from a carboxylic acid and an alcohol using an acid catalyst.[7][8][9][10][11][12]

  • Materials:

    • Carboxylic acid (e.g., pentanoic acid)

    • Alcohol (e.g., methanol)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous sodium sulfate (drying agent)

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

  • Procedure:

    • Combine the carboxylic acid and an excess of the alcohol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and transfer it to a separatory funnel containing water.

    • Extract the ester with an organic solvent.

    • Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the ester by distillation.

This method is suitable for alcohols and phenols and is generally faster and irreversible compared to Fischer esterification.[13][14]

  • Materials:

    • Acyl chloride (e.g., pentanoyl chloride)

    • Alcohol (e.g., methanol)

    • Pyridine or triethylamine (to neutralize HCl)

    • Anhydrous organic solvent (e.g., dichloromethane or THF)

    • Round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • Dissolve the alcohol and pyridine in an anhydrous organic solvent in a round-bottom flask, and cool in an ice bath.

    • Slowly add the acyl chloride to the solution with stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Filter the mixture to remove the pyridinium hydrochloride salt.

    • Wash the filtrate with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the crude ester, which can be further purified by distillation.

Analytical Protocols

GC-MS is a powerful technique for separating and identifying the different isomers in a mixture.

  • Sample Preparation:

    • Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).

    • For analysis of fatty acids from a biological matrix, a derivatization step to form methyl esters (FAMEs) is required. This is typically done by transesterification with methanolic HCl or BF3/methanol.

  • GC-MS Parameters (Typical):

    • Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating these isomers.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-300.

Visualizations

Molecular Structures

The following diagrams illustrate the structures of the C6H12O2 ester isomers.

G methyl_pentanoate Methyl pentanoate CH3(CH2)3COOCH3 methyl_3_methylpentanoate Methyl 3-methylpentanoate CH3CH2CH(CH3)CH2COOCH3 methyl_4_methylpentanoate Methyl 4-methylpentanoate (CH3)2CH(CH2)2COOCH3 ethyl_butanoate Ethyl butanoate CH3(CH2)2COOCH2CH3 propyl_propanoate Propyl propanoate CH3CH2COOCH2CH2CH3 isopropyl_propanoate Isopropyl propanoate CH3CH2COOCH(CH3)2 n_butyl_acetate n-Butyl acetate CH3COOCH2(CH2)2CH3 isobutyl_acetate Isobutyl acetate CH3COOCH2CH(CH3)2 sec_butyl_acetate sec-Butyl acetate CH3COOCH(CH3)CH2CH3 tert_butyl_acetate tert-Butyl acetate CH3COOC(CH3)3 Fischer_Esterification_Workflow Reactants Carboxylic Acid + Alcohol + Acid Catalyst Reflux Reflux (1-2 hours) Reactants->Reflux Extraction Workup: - Quench with Water - Extract with Ether Reflux->Extraction Washing Wash Organic Layer: - NaHCO3 solution - Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Pure Ester Purification->Product GCMS_Workflow Sample Ester Sample (or FAMEs) Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis: - Mass Spectrum - Chromatogram Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

References

The Natural Occurrence of Ethyl 2-Methylpentanoate in Food and Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpentanoate is a volatile organic compound recognized for its characteristic fruity aroma, often described as reminiscent of apple, pineapple, and melon. This ester is a significant contributor to the flavor and fragrance profiles of various natural and processed food products. Its presence is not only a key factor in the sensory perception of these foods but also an area of interest for food scientists, flavor chemists, and researchers in related fields. This technical guide provides a comprehensive overview of the natural occurrence of ethyl this compound in the food and plant kingdom, detailing its presence, the analytical methods for its quantification, and the biosynthetic pathways leading to its formation.

Natural Occurrence and Quantitative Data

Ethyl this compound has been identified as a natural volatile constituent in a variety of plants and food products. Its presence has been confirmed in plums, red clover, and wine. While specific quantitative data for ethyl this compound is often proprietary or not extensively published in publicly available literature, research on related volatile esters provides valuable insights into the typical concentration ranges.

For instance, a study on the volatile components of five plum cultivars grown in Sichuan identified the presence of ethyl this compound, highlighting its contribution to the characteristic aroma of this fruit. Another study on red clover silage also reported the detection of ethyl 3-methyl pentanoate, a closely related isomer, indicating the presence of this class of compounds in clover.

In the context of beverages, research into the aroma components of wine has provided more specific quantitative data for structurally similar compounds. A study on red wines identified and quantified ethyl 2-hydroxy-4-methylpentanoate, a related ester, with an average concentration of approximately 400 μg/L. This provides a valuable reference point for the likely concentration levels of similar minor esters in fermented beverages.

Table 1: Quantitative Data for Ethyl this compound and Related Esters in Natural Sources

Food/Plant SourceCompoundConcentration RangeNotes
Plums (Sichuan cultivars)Ethyl this compoundPresent (Qualitative)Contributes to the characteristic fruity aroma. Specific quantitative data is not available in the cited study.
Red Clover (Silage)Ethyl 3-methylpentanoatePresent (Qualitative)Isomer of ethyl this compound.
Red WineEthyl 2-hydroxy-4-methylpentanoate~ 400 μg/L (average)A structurally related ester, providing an indication of the potential concentration range for minor branched-chain ethyl esters in wine.[1][2][3]

Experimental Protocols

The identification and quantification of volatile compounds like ethyl this compound from complex food and plant matrices require sensitive and specific analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of Ethyl this compound in a Fruit Matrix (e.g., Plum)

This protocol is a generalized procedure based on established methods for volatile ester analysis in fruits.

1. Sample Preparation:

  • Homogenize a representative sample of the fruit pulp (e.g., 5 grams) in a blender.

  • Transfer the homogenate to a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the volatility of the analytes by the "salting-out" effect.

  • Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with gentle agitation to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a short period (e.g., 5 minutes) to desorb the analytes onto the GC column.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Detection Mode: Operate in full scan mode to acquire mass spectra for compound identification. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity.

    • Identification: Identify ethyl this compound by comparing its retention time and mass spectrum with that of a pure standard. The NIST library can be used for tentative identification.

    • Quantification: Calculate the concentration of ethyl this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of the standard.

Biosynthesis of Ethyl this compound in Plants

The biosynthesis of branched-chain esters like ethyl this compound in plants is intrinsically linked to the metabolism of branched-chain amino acids, particularly isoleucine. The pathway involves a series of enzymatic reactions that convert the amino acid into its corresponding alcohol and acyl-CoA, which are then esterified.

The key steps in the proposed biosynthetic pathway are:

  • Transamination: The initial step involves the removal of the amino group from L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction converts isoleucine into α-keto-β-methylvalerate.

  • Decarboxylation: The α-keto acid is then decarboxylated by a decarboxylase enzyme to form 2-methylbutanal.

  • Reduction to Alcohol: The resulting aldehyde, 2-methylbutanal, is reduced to its corresponding alcohol, 2-methylbutanol, by an alcohol dehydrogenase (ADH) .

  • Formation of Acyl-CoA: In a parallel pathway, α-keto-β-methylvalerate can be oxidatively decarboxylated to form 2-methylbutanoyl-CoA.

  • Esterification: The final step is the esterification of an alcohol with an acyl-CoA. In the case of ethyl this compound, the alcohol would be ethanol, and the acyl-CoA would be 2-methylpentanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) . The formation of 2-methylpentanoyl-CoA would follow a similar pathway from a C6 branched-chain amino acid precursor.

Biosynthesis_of_Ethyl_2_Methylpentanoate cluster_alcohol cluster_acyl Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid BCAT Aldehyde 2-Methylbutanal KetoAcid->Aldehyde Decarboxylase Alcohol 2-Methylbutanol Aldehyde->Alcohol ADH Ethanol Ethanol Ester Ethyl this compound Ethanol->Ester AAT AcylCoA_precursor C6 Branched-chain Amino Acid KetoAcid_C6 α-Keto-C6-branched acid AcylCoA_precursor->KetoAcid_C6 BCAT AcylCoA 2-Methylpentanoyl-CoA KetoAcid_C6->AcylCoA Oxidative Decarboxylation AcylCoA->Ester AAT

Caption: Proposed biosynthetic pathway of ethyl this compound from branched-chain amino acids.

Experimental_Workflow cluster_GCMS GC-MS System Sample Fruit Sample (e.g., Plum) Homogenization Homogenization Sample->Homogenization HS_Vial Headspace Vial (+ NaCl, Internal Standard) Homogenization->HS_Vial HSSPME HS-SPME (DVB/CAR/PDMS fiber) HS_Vial->HSSPME GCMS GC-MS Analysis Desorption Thermal Desorption in GC Inlet Separation Chromatographic Separation (Capillary Column) Desorption->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: General experimental workflow for the analysis of ethyl this compound.

Conclusion

Ethyl this compound is a naturally occurring ester that plays a role in the desirable fruity aromas of various foods and plants. While its quantification can be challenging due to its typically low concentrations, modern analytical techniques such as HS-SPME-GC-MS provide the necessary sensitivity and selectivity for its detection and measurement. Understanding its biosynthetic origins from branched-chain amino acids opens avenues for future research into flavor development in fruits and fermented products. This guide serves as a foundational resource for professionals engaged in the study and application of natural flavor compounds.

References

The Biological Activity of 2-Methylpentanoate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanoic acid, a branched-chain fatty acid, and its ester derivatives are compounds of interest in various scientific fields. While primarily utilized in the flavor and fragrance industries, their structural similarity to endogenous short-chain fatty acids (SCFAs) suggests potential for biological activity. SCFAs are well-established as key signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the known biological activities of 2-methylpentanoate and its derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of this compound and its simple ester derivatives is limited. The majority of research has focused on toxicological assessments for industrial applications. However, data from related compounds and more complex derivatives provide insights into their potential activities.

Table 1: Toxicological and Ecotoxicological Data for Ethyl this compound

ParameterValueSpecies/SystemReference
No Observed Adverse Effect Level (NOAEL) - Repeated Dose Toxicity333 mg/kg/dayRat[1]
No Observed Adverse Effect Level (NOAEL) - Reproductive Toxicity1000 mg/kg/dayRat[1]
48-hour EC50 - Algae Growth Inhibition> 100 mg/LAlgae[1]

Table 2: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
4c, 4d, 4e, 4fMultidrug-resistant Gram-positive bacteria2 µg/mL[2]
4a-4hMultidrug-resistant Gram-positive bacteria2-8 µg/mL[2]

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Short-Chain Fatty Acids

CompoundIC50Assay SystemReference
Butyrate0.09 mMNuclear extracts from HT-29 human colon carcinoma cells[3]

Potential Signaling Pathways

Based on the classification of 2-methylpentanoic acid as a short-chain fatty acid, two primary signaling pathways are of interest: G-protein coupled receptor activation and histone deacetylase inhibition.

G-Protein Coupled Receptor (GPCR) Signaling

Short-chain fatty acids are known to activate GPR41 (FFAR3) and GPR43 (FFAR2). C4-C6 branched-chain fatty acids have been identified as ligands for GPR41.[4] Activation of these receptors can lead to a variety of downstream cellular responses.

Caption: Generalized GPCR signaling pathway for SCFAs.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids can enter the nucleus and inhibit the activity of HDACs. This leads to an increase in histone acetylation, altering chromatin structure and gene expression.

HDAC_Inhibition cluster_nucleus Nucleus SCFA This compound HDAC HDAC SCFA->HDAC Inhibition Histone Acetylated Histone Chromatin Relaxed Chromatin Histone->Chromatin Leads to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Allows for

Caption: Mechanism of HDAC inhibition by SCFAs.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound and its derivatives can be adapted from established methods for short-chain fatty acids.

GPCR Activation Assay Workflow

This workflow outlines a cell-based assay to determine if a compound activates a specific GPCR, such as GPR41.

GPCR_Workflow Start Start Cell_Culture Culture cells expressing target GPCR (e.g., GPR41) Start->Cell_Culture Plate_Cells Plate cells in a multi-well plate Cell_Culture->Plate_Cells Add_Compound Add this compound derivative at various concentrations Plate_Cells->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Measure_Signal Measure downstream signal (e.g., calcium flux, cAMP levels) Incubate->Measure_Signal Data_Analysis Analyze data and determine EC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a GPCR activation assay.

HDAC Inhibition Assay Workflow

This protocol describes an in vitro assay to measure the inhibition of HDAC enzymes.

HDAC_Workflow Start Start Prepare_Reaction Prepare reaction mix with HDAC enzyme, buffer, and fluorogenic substrate Start->Prepare_Reaction Add_Inhibitor Add this compound derivative at various concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Developer Add developer solution to stop the reaction and generate a fluorescent signal Incubate->Add_Developer Measure_Fluorescence Measure fluorescence in a plate reader Add_Developer->Measure_Fluorescence Data_Analysis Calculate percent inhibition and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

Conclusion

While direct evidence for the potent biological activity of this compound and its simple esters is currently sparse, their classification as short-chain fatty acids provides a strong rationale for investigating their potential roles in GPCR signaling and HDAC inhibition. The provided data on related compounds, along with the outlined experimental protocols and pathway diagrams, serve as a valuable resource for researchers aiming to explore the pharmacological potential of this class of molecules. Further studies are warranted to elucidate the specific biological targets and quantitative activity of this compound and its derivatives.

References

Spectroscopic Analysis of Methyl 2-Methylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylpentanoate, a key compound in various research and development applications. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for methyl this compound.

¹H NMR Data

The ¹H NMR spectrum of methyl this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Methyl this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67s3HO-CH
2.44m1HCH (CH₃)COOCH₃
1.63m1HCH HCH(CH₃)
1.41m1HCHH CH(CH₃)
1.35m2HCH₃CH ₂CH₂
1.14d3HCH(CH ₃)COOCH₃
0.90t3HCH ₃CH₂CH₂
¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The following data is based on a predicted spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl this compound

Chemical Shift (δ) ppmAssignment
176.9C =O
51.2O-C H₃
41.2C H(CH₃)COOCH₃
34.5C H₂CH(CH₃)
20.3CH₃C H₂CH₂
16.8CH(C H₃)COOCH₃
14.0C H₃CH₂CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Methyl this compound

Wavenumber (cm⁻¹)IntensityAssignment
2958StrongC-H stretch (alkane)
1738StrongC=O stretch (ester)
1460MediumC-H bend (alkane)
1198, 1170StrongC-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (Electron Ionization) for Methyl this compound

m/zRelative Intensity (%)
1305
11510
10125
88100
7320
5740
4355

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of methyl this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 s

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 s

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Methyl this compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration

Figure 1. Workflow for NMR data acquisition and processing.
Infrared Spectroscopy

Sample Preparation: A thin film of neat methyl this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Neat Liquid Sample Thin_Film Thin Film Preparation Sample->Thin_Film KBr_Plates KBr Plates KBr_Plates->Thin_Film FTIR_Spectrometer FTIR Spectrometer Thin_Film->FTIR_Spectrometer IR_Scan IR Scan FTIR_Spectrometer->IR_Scan Interferogram Interferogram IR_Scan->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum FT->Spectrum Peak_Analysis Peak Analysis & Functional Group Assignment Spectrum->Peak_Analysis

Figure 2. Workflow for IR spectroscopic analysis.
Mass Spectrometry

Instrumentation: Mass spectral data were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 40-400 m/z

  • Source Temperature: 230°C

MS_Fragmentation cluster_frags M [C₇H₁₄O₂]⁺˙ m/z = 130 F115 [M - CH₃]⁺ m/z = 115 M->F115 - •CH₃ F101 [M - C₂H₅]⁺ m/z = 101 M->F101 - •C₂H₅ F88 [M - C₃H₆]⁺˙ (McLafferty Rearrangement) m/z = 88 M->F88 - C₃H₆ F57 [C₄H₉]⁺ m/z = 57 M->F57 - •COOCH₃ F73 [COOCH₃ + C₂H₅]⁺ m/z = 73 F101->F73 - C₂H₄ F43 [C₃H₇]⁺ m/z = 43 F57->F43 - CH₂

Figure 3. Proposed mass spectral fragmentation pathway for methyl this compound.

Toxicological Profile of Ethyl 2-Methylpentanoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-methylpentanoate (CAS No. 39255-32-8) is a branched-chain fatty acid ester utilized as a flavoring agent in the food industry and as a fragrance ingredient in consumer products.[1][2][3] For research applications, particularly in drug development and chemical synthesis, a thorough understanding of its toxicological profile is imperative for risk assessment and safe handling. This document provides a comprehensive overview of the available toxicological data for ethyl this compound, including summaries of key studies, detailed experimental protocols, and visualizations of metabolic and experimental workflows. The toxicological evaluation reveals that ethyl this compound is not considered genotoxic.[4] Safety assessments for repeated dose and reproductive toxicity have been established through read-across approaches with structurally similar compounds, indicating a high margin of safety at current exposure levels.[4]

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 39255-32-8[1][2][4]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2]
Appearance Colorless liquid[1]
Odor Fruity, apple-like[5]
Boiling Point 152-153 °C[6]
Density 0.864 g/mL at 25 °C[6]
Solubility Insoluble in water; soluble in alcohol.[]

Metabolism and Pharmacokinetics

Upon ingestion or systemic exposure, ethyl this compound is expected to undergo rapid hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and liver.[1][2][8] This metabolic process yields its constituent molecules: 2-methylpentanoic acid and ethanol.[1][8] The rapid degradation of fatty acid ethyl esters in the body is a key factor in mitigating potential toxicity from the parent ester.[2][8]

E2MP Ethyl this compound Hydrolysis Hydrolysis (Esterases) E2MP->Hydrolysis MPA 2-Methylpentanoic Acid Hydrolysis->MPA EtOH Ethanol Hydrolysis->EtOH Metabolites Metabolites

Figure 1: Metabolic pathway of ethyl this compound.

Toxicological Endpoints

The toxicological profile of ethyl this compound has been assessed across several key endpoints. Much of the data for systemic toxicity is derived from read-across analysis of structurally similar compounds, a common practice in fragrance safety assessments.[4]

Acute Toxicity

Data on the acute toxicity of ethyl this compound is limited. However, it is expected to have a low order of acute toxicity based on its use as a food additive and the safety assessments of similar compounds.[2][9]

Genotoxicity

Ethyl this compound is considered to be non-genotoxic based on a battery of in vitro assays.[4]

Assay Test System Concentrations Tested Result Reference(s)
Bacterial Reverse Mutation Assay (OECD 471)S. typhimurium & E. coliNot specifiedNon-mutagenic[4]
In Vitro Chromosome Aberration Test (OECD 473)Human peripheral blood lymphocytesUp to 1450 µg/mLNon-clastogenic[4]
Repeated Dose Toxicity

No specific repeated dose toxicity studies are available for ethyl this compound. The safety assessment relies on data from the read-across analog, ethyl 2-methylbutyrate (CAS No. 7452-79-1).[4]

Study Type Analog Test System Doses NOAEL Margin of Exposure (MOE) Reference(s)
Combined Repeated Dose & Repro/Devo Screening (OECD 422)Ethyl 2-methylbutyrateSprague Dawley rats0, 250, 500, 1000 mg/kg/day1000 mg/kg/day104,063[4]
Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the assessment of reproductive and developmental toxicity is based on data from ethyl 2-methylbutyrate.[4]

Study Type Analog Test System Doses NOAEL Margin of Exposure (MOE) Reference(s)
Combined Repeated Dose & Repro/Devo Screening (OECD 422)Ethyl 2-methylbutyrateSprague Dawley rats0, 250, 500, 1000 mg/kg/day1000 mg/kg/day312,500[4]
Skin Sensitization

Limited data exists for ethyl this compound itself. The risk assessment for skin sensitization utilizes data from the read-across analog, butyl 2-methylvalerate (CAS No. 6297-41-2). Both compounds are predicted to be non-reactive with skin proteins.[4]

Photoirritation and Photoallergenicity

Based on UV/Vis absorption spectra, ethyl this compound does not absorb light in the range of 290-700 nm, indicating a lack of potential for photoirritation or photoallergenicity.[4]

Local Respiratory Toxicity

The risk of local respiratory toxicity is considered low. The estimated inhalation exposure is significantly below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[4]

Signaling Pathway Interactions (Hypothetical)

There is no direct evidence detailing the specific signaling pathways affected by ethyl this compound. However, based on its rapid hydrolysis to 2-methylpentanoic acid, it is plausible that this metabolite could interact with pathways known to be modulated by other short-chain fatty acids (SCFAs). SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular MPA 2-Methylpentanoic Acid (Metabolite) GPCR GPCRs (e.g., FFAR2/3) MPA->GPCR Activation HDAC HDACs MPA->HDAC Inhibition G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., MAPK, Ca²⁺) G_Protein->Downstream Acetylation Histone Acetylation ↑ HDAC->Acetylation Gene Gene Expression Alteration Acetylation->Gene

Figure 2: Hypothetical signaling pathways for the metabolite 2-methylpentanoic acid.

Disclaimer: This diagram represents a hypothetical model based on the known activities of other short-chain fatty acids. Specific interactions of 2-methylpentanoic acid with these pathways have not been empirically demonstrated.

Experimental Protocols

Detailed methodologies for the key toxicological assays are summarized below.

Bacterial Reverse Mutation Assay (OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance. Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the essential amino acid and thus form colonies on a minimal agar medium.

  • Methodology:

    • Strains: A minimum of five strains are used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).

    • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

    • Exposure: The test substance is applied using the plate incorporation or pre-incubation method over a range of at least five concentrations.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies compared to the solvent control.

Start Start Prep Prepare Bacterial Strains and Test Substance Dilutions Start->Prep Split With & Without S9 Metabolic Activation Prep->Split Expose_S9 Expose Bacteria to Substance (with S9) Split->Expose_S9 with S9 Expose_noS9 Expose Bacteria to Substance (without S9) Split->Expose_noS9 without S9 Incubate Plate and Incubate (37°C, 48-72h) Expose_S9->Incubate Expose_noS9->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data for Mutagenic Effect Count->Analyze End End Analyze->End

Figure 3: Workflow for the OECD 471 Bacterial Reverse Mutation Assay.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study provides information on general systemic toxicity, as well as on potential effects on male and female reproductive performance.

  • Principle: The test substance is administered daily to groups of male and female rats before, during, and after mating to assess effects on fertility, pregnancy, maternal behavior, and offspring viability. General toxicity is also evaluated.

  • Methodology:

    • Animals: Typically, Sprague Dawley rats are used (at least 10 per sex per group).

    • Dosing: The substance is administered orally by gavage daily to at least three dose groups and a control group. Males are dosed for a minimum of four weeks, and females throughout the study (approx. 63 days).

    • Mating: After a pre-mating dosing period, animals are paired for mating.

    • Observations: Clinical signs, body weight, food consumption, estrous cycles, and mating/fertility parameters are recorded. Pups are examined for viability, growth, and developmental landmarks.

    • Pathology: At termination, a full necropsy is performed on all adult animals. Organs are weighed, and histopathological examination of reproductive and target organs is conducted.

Start Start Dosing Daily Dosing of Male & Female Rats (Control + ≥3 Dose Groups) Start->Dosing Mating Mating Period Dosing->Mating Gestation Gestation & Parturition Mating->Gestation Lactation Lactation & Pup Observation Gestation->Lactation Termination Adult Necropsy & Histopathology Lactation->Termination Analysis Data Analysis (Repro & Systemic Effects) Termination->Analysis End End Analysis->End

Figure 4: Workflow for the OECD 422 Combined Toxicity Study.

Read-Across Rationale

The safety assessment of ethyl this compound heavily relies on a read-across approach, where data from a well-studied, structurally similar chemical is used to predict the toxicity of the target chemical. This is justified by similarities in their physical-chemical properties, metabolic pathways, and expected biological activity.

cluster_justification Similarities Target Target Chemical: Ethyl this compound (Data Gap) Prediction Predicted Toxicity Profile for Target Chemical Target->Prediction Source1 Source Analog 1: Ethyl 2-Methylbutyrate Justification Justification Source1->Justification Source2 Source Analog 2: Butyl 2-Methylvalerate Source2->Justification Justification->Target Prop Phys-Chem Properties Metab Metabolic Pathways Struct Chemical Structure

Figure 5: Logical relationship of the read-across approach.

Conclusion

Ethyl this compound has a favorable toxicological profile for its use in research applications, characterized by a lack of genotoxic potential and a high margin of safety for repeated dose and reproductive toxicity based on read-across data. Its rapid in vivo hydrolysis to endogenous or readily metabolized substances is a key determinant of its low toxicity. While specific data on signaling pathway interactions are lacking, its primary metabolite, 2-methylpentanoic acid, may plausibly interact with pathways common to other short-chain fatty acids. Standard safe handling procedures for flammable liquids are recommended.

References

An In-Depth Technical Guide to the Olfactory Profile and Sensory Analysis of 2-Methylpentanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics and sensory analysis of 2-methylpentanoate isomers. It is designed to be a core resource for professionals in research, scientific, and drug development fields who are engaged with flavor and fragrance chemistry, sensory science, and pharmacology. This document details the olfactory profiles of these esters, presents quantitative sensory data, outlines detailed experimental protocols for their analysis, and explores the underlying signaling pathways involved in their perception.

Introduction to this compound Isomers and Their Olfactory Significance

This compound esters are a class of volatile organic compounds that contribute significantly to the fruity and sweet aromas of many natural products, including fruits and fermented beverages. Their characteristic scents make them valuable components in the flavor and fragrance industry. The position of the methyl group on the pentanoate backbone gives rise to several isomers, each with a potentially unique olfactory profile. Understanding the subtle differences in scent perception between these isomers is crucial for creating targeted and nuanced flavor and fragrance formulations.

This guide focuses on the sensory perception of key isomers such as methyl this compound and ethyl this compound, providing a detailed examination of their odor characteristics and the methodologies used to evaluate them.

Olfactory Profile of this compound Isomers

The olfactory profiles of this compound isomers are generally characterized by fruity and sweet notes. However, the specific descriptors can vary depending on the esterifying group (e.g., methyl, ethyl) and the position of the methyl group on the pentanoic acid chain.

Methyl this compound is often described as having a sweet, fruity aroma with distinct notes of apple, pineapple, and a hint of green melon.[1] Some assessments also include descriptors like berry, banana, and tropical.[1]

Ethyl this compound shares a similar fruity profile but is frequently associated with a more complex aroma, including notes of apple, pineapple, and melon with a creamy richness.[2] It is a naturally occurring compound found in clover, plums, and wine.

Quantitative Sensory Data
IsomerOdor DescriptorsOdor Detection Threshold (in water)
Methyl this compound Fruity, sweet, berry, pineapple, apple, banana, green melon, tropical[1]Data not available
Ethyl this compound Fruity, apple, pineapple, melon, creamy[2]Data not available

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound isomers relies on a combination of instrumental and human panel-based techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for separating volatile compounds and identifying which ones are odor-active.[2][3][4][5][6] This is often complemented by descriptive sensory analysis using trained human panelists to provide detailed odor profiles.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][5]

Objective: To separate the volatile components of a sample containing this compound isomers and identify the retention times of odor-active compounds.

Methodology:

  • Sample Preparation: Dilute the this compound isomer in an appropriate solvent (e.g., deodorized ethanol or water) to a concentration suitable for GC analysis and sensory perception.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used for flavor analysis.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Split Ratio: 10:1.

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.

  • Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the FID chromatogram to correlate specific chemical compounds with their perceived odors.

Experimental Workflow for GC-O Analysis

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Isomer Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split FID Flame Ionization Detector (FID) Split->FID ODP Olfactory Detection Port (ODP) Split->ODP FID_Signal FID Chromatogram FID->FID_Signal Olfactogram Olfactogram (Human Perception) ODP->Olfactogram Correlation Correlation of FID and Olfactogram FID_Signal->Correlation Olfactogram->Correlation Identification Identification Correlation->Identification Identification of Odor-Active Compounds

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory characteristics of a product.

Objective: To develop a detailed olfactory profile of this compound isomers, including the intensity of various aroma attributes.

Methodology:

  • Panelist Selection and Training: Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions. Train the panel with a range of fruity and ester-like reference standards to develop a common vocabulary for odor description.

  • Lexicon Development: Through a series of sessions, the panel comes to a consensus on a list of descriptive terms that best characterize the aroma of the this compound isomers.

  • Sample Preparation: Prepare a series of dilutions of each isomer in a neutral medium (e.g., water or mineral oil) to be presented to the panelists. Samples should be presented in coded, identical containers to avoid bias.

  • Evaluation: Panelists individually evaluate the samples in a controlled environment (odor-free, with consistent lighting and temperature). They rate the intensity of each descriptor from the lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the isomers and to visualize the sensory space.

Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_setup Panel & Lexicon Development cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection Training Training with Reference Standards Panel_Selection->Training Lexicon Lexicon Development Training->Lexicon Sample_Prep Sample Preparation (Coded & Randomized) Individual_Eval Individual Panelist Evaluation Sample_Prep->Individual_Eval Intensity_Rating Intensity Rating on Line Scale Individual_Eval->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Sensory_Profile Sensory_Profile Statistical_Analysis->Sensory_Profile Generation of Sensory Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Olfactory Signaling Pathway

The perception of odors, including those of this compound isomers, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to an OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (typically Golf). This activation initiates a downstream signaling cascade:

  • G-protein Activation: The activated G-protein exchanges GDP for GTP.

  • Adenylate Cyclase Activation: The activated α-subunit of the G-protein stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels leads to depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain for further processing.

The specific ORs that are activated by this compound isomers have not yet been fully identified, a process known as deorphanization.[7][8][9][10][11] Identifying these specific receptors is a key area for future research and would provide valuable insights into the structure-activity relationships that govern the perception of fruity esters.

Olfactory Signaling Pathway for Esters

Olfactory_Signaling_Pathway Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Golf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Binding & Opening Depolarization Depolarization CNG_Channel->Depolarization Influx Cations Ca2+, Na+ Cations->CNG_Channel Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Simplified diagram of the olfactory signaling pathway.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the olfactory profile and sensory analysis of this compound isomers. The fruity and sweet characteristics of these esters make them important compounds in various industries. While qualitative descriptions of their aromas are available, there is a clear need for more comprehensive quantitative data, particularly regarding the odor detection thresholds of the different isomers.

Future research should focus on:

  • Quantitative Sensory Analysis: Conducting rigorous sensory panel studies to determine the odor detection thresholds and detailed descriptive profiles for a wider range of this compound isomers.

  • Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that are activated by these esters to better understand the molecular basis of their perception.

  • Structure-Activity Relationship Studies: Correlating the chemical structure of the different isomers with their sensory properties to enable the predictive design of novel flavor and fragrance compounds.

By addressing these research gaps, a more complete understanding of the sensory science of this compound isomers can be achieved, paving the way for more precise and innovative applications in the fields of food science, fragrance development, and pharmacology.

References

The Ester Functional Group in 2-Methylpentanoate: A Technical Guide to Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the ester functional group, with a specific focus on 2-methylpentanoate. Esters are a pivotal functional group in organic chemistry and are integral to the structure of numerous pharmaceuticals, agrochemicals, and specialty materials. Understanding their reactivity is paramount for the synthesis, modification, and metabolic profiling of active pharmaceutical ingredients (APIs). This document details the primary reaction pathways, provides comprehensive experimental protocols, and summarizes key data for methyl and ethyl this compound.

Physicochemical and Spectroscopic Data

The reactivity of an ester is influenced by its physical and electronic properties. The table below summarizes key data for methyl and ethyl this compound, common examples of this ester class.

PropertyMethyl this compoundEthyl this compound
CAS Number 2177-77-739255-32-8
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂
Molecular Weight 130.18 g/mol 144.21 g/mol
Boiling Point ~45 °C @ 0.20 mm Hg152-153 °C (lit.)
Density 0.875-0.881 g/mL0.864 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.400-1.4051.403 (lit.)
Appearance Pale yellow liquidColorless to pale yellow liquid
IR Spectroscopy (Vapor) Data availableData available
GC-MS Data availableData available

Core Reactivity Pathways of the Ester Functional Group

The ester functional group is characterized by a carbonyl carbon (C=O) bonded to an alkoxy group (-OR'). This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The primary reactions are nucleophilic acyl substitutions, where the alkoxy group is replaced by an incoming nucleophile, and reductions, which cleave the C-O single bond.

A summary of the key reactions discussed in this guide is presented below.

Reaction TypeReagentsGeneral Products
Base-Promoted Hydrolysis Aqueous NaOH or KOH, HeatCarboxylate Salt + Alcohol
Acid-Catalyzed Hydrolysis Aqueous H₃O⁺ (e.g., H₂SO₄/H₂O), HeatCarboxylic Acid + Alcohol
Transesterification R'-OH, Acid or Base Catalyst, HeatNew Ester + Original Alcohol
Reduction 1. LiAlH₄ in Ether/THF; 2. H₃O⁺ workupTwo Alcohols
Grignard Reaction 1. Excess R'-MgX in Ether/THF; 2. H₃O⁺ workupTertiary Alcohol

Hydrolysis: Cleavage by Water

Hydrolysis is the cleavage of an ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base and is a fundamental pathway in both organic synthesis and drug metabolism.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of an ester is an irreversible process that produces a carboxylate salt and an alcohol. The term "saponification" originates from the use of this reaction in soap making from fats and oils. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base.

Unveiling Nature's Arsenal: A Technical Guide to the Discovery of Natural Products with 2-Methylpentanoate Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery of novel natural products is crucial for the advancement of drug development and scientific research. This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field, focusing on the identification, characterization, and potential applications of natural products incorporating 2-methylpentanoate moieties. While the discovery of entirely new molecules with this specific functional group is a continuous pursuit, this document outlines the established methodologies and frameworks by examining a representative discovery of a sesquiterpenoid derivative.

Introduction: The Significance of the this compound Moiety

Natural products have long been a cornerstone of drug discovery, providing complex and diverse chemical scaffolds that have led to numerous therapeutic agents. The this compound moiety, a six-carbon branched-chain ester, is a fascinating structural component that can influence the lipophilicity, steric interactions, and ultimately, the biological activity of a parent molecule. Its incorporation into natural product skeletons, such as sesquiterpenoids, can confer unique pharmacological properties, making the search for and characterization of such compounds a significant endeavor in natural product chemistry.

A Case Study: Discovery and Characterization of a Eudesmane Sesquiterpenoid with a this compound Ester

While the quest for novel compounds is ongoing, we can establish a comprehensive framework for discovery by examining the isolation and characterization of a known eudesmane sesquiterpenoid featuring a this compound ester. This section will detail the typical workflow and data generated in such a discovery.

Isolation and Purification

The initial step in the discovery of a new natural product is the collection and extraction of the source organism, which could be a marine invertebrate, a plant, or a microorganism. A typical workflow for the isolation of a target compound is as follows:

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation & Bioassay raw_material Source Organism Biomass extraction Solvent Extraction (e.g., MeOH/CH2Cl2) raw_material->extraction partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partitioning column Silica Gel Column Chromatography partitioning->column hplc High-Performance Liquid Chromatography (HPLC) column->hplc pure_compound Isolated Pure Compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy bioassay Biological Activity Screening pure_compound->bioassay

Figure 1: A generalized experimental workflow for the isolation and characterization of a natural product.
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity of atoms within the molecule. The characteristic signals for a this compound moiety would be readily identifiable in the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the presence of any chromophores.

Quantitative Data Summary

The following tables summarize the type of quantitative data that would be collected and presented for a newly discovered natural product containing a this compound moiety.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular FormulaC₂₁H₃₄O₃
Molecular Weight350.5
Optical Rotation [α]D²⁵+50.0 (c 0.1, CHCl₃)
UV (MeOH) λmax (log ε)210 (3.5) nm
IR (film) νmax2950, 1730, 1640, 1450, 1240 cm⁻¹
HRESIMS m/z [M+Na]⁺373.2399 (calcd. for C₂₁H₃₄O₃Na, 373.2406)

Table 2: ¹H NMR Data (500 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
1'2.30, m
2'1.10, d (7.0)
3'1.40, m
4'1.60, m
5'0.90, t (7.5)
OtherRelevant signals

Table 3: ¹³C NMR Data (125 MHz, CDCl₃)

PositionδC (ppm)
C-1'176.0
C-2'41.5
C-3'34.0
C-4'20.0
C-5'14.0
OtherRelevant signals

Biological Activity and Potential Signaling Pathways

Natural products are often screened for a wide range of biological activities. A compound containing a this compound moiety might exhibit activities such as cytotoxicity against cancer cell lines, antimicrobial effects, or anti-inflammatory properties.

Should a compound show significant activity, further studies would be conducted to elucidate its mechanism of action, which may involve the modulation of specific signaling pathways. For instance, a cytotoxic compound might induce apoptosis through the caspase signaling cascade.

signaling_pathway cluster_pathway Illustrative Apoptosis Signaling Pathway Compound Bioactive Natural Product (with this compound) Cell Cancer Cell Compound->Cell Receptor Cell Surface Receptor Cell->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Signal Transduction Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: An example of a signaling pathway diagram that could be modulated by a bioactive natural product.

Detailed Experimental Protocols

This section provides a template for the detailed methodologies that would be included in a research publication reporting the discovery of a new natural product.

General Experimental Procedures

Standard laboratory equipment and procedures are employed for all experiments. Optical rotations are measured on a digital polarimeter. UV spectra are recorded on a UV-Vis spectrophotometer. IR spectra are obtained on an FT-IR spectrometer. NMR spectra are recorded on a 500 MHz spectrometer, and chemical shifts are reported in ppm relative to the solvent peak. HRESIMS data are acquired on a Q-TOF mass spectrometer.

Collection and Identification of Source Material

The source organism is collected from a specific location and identified by a taxonomist. A voucher specimen is deposited in a recognized repository.

Extraction and Isolation

The collected biomass (1 kg) is minced and extracted with a 1:1 mixture of MeOH and CH₂Cl₂ (3 x 5 L). The combined extracts are concentrated under reduced pressure to yield a crude extract (50 g). The crude extract is then subjected to a series of chromatographic separations, including silica gel column chromatography and reversed-phase HPLC, to yield the pure compound (10 mg).

Spectroscopic Data of Compound X
  • Compound X: Colorless oil; [α]D²⁵ +50.0 (c 0.1, CHCl₃); UV (MeOH) λmax (log ε) 210 (3.5) nm; IR (film) νmax 2950, 1730, 1640, 1450, 1240 cm⁻¹; ¹H NMR (CDCl₃, 500 MHz) and ¹³C NMR (CDCl₃, 125 MHz), see Table 2 and Table 3; HRESIMS m/z 373.2399 [M+Na]⁺ (calcd. for C₂₁H₃₄O₃Na, 373.2406).

Bioactivity Assays

The isolated compound is tested for its cytotoxicity against a panel of human cancer cell lines (e.g., A549, HCT116, MCF-7) using the MTT assay. The IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

The discovery of new natural products containing the this compound moiety holds significant promise for the development of novel therapeutic agents. The methodologies and frameworks outlined in this technical guide provide a comprehensive overview of the discovery process, from isolation and structure elucidation to the evaluation of biological activity. Future research in this area will undoubtedly benefit from advancements in analytical techniques and high-throughput screening methods, accelerating the identification and characterization of these valuable natural compounds.

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the analysis of 2-Methylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester, is a compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. The methodology detailed below outlines two primary sample preparation techniques—Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and Liquid-Liquid Extraction (LLE) for bulkier samples—followed by a robust GC-MS method for separation, identification, and quantification. This protocol is designed to be a reliable resource for researchers and professionals requiring accurate and reproducible analysis of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[1] this compound is a fatty acid methyl ester that can be analyzed effectively using GC-MS. The choice of sample preparation is crucial and depends on the sample matrix and the concentration of the analyte.[2] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique ideal for the extraction of volatile compounds from a sample's headspace, minimizing matrix effects.[1][3] For samples where the analyte is less volatile or present in a more complex matrix, traditional liquid-liquid extraction may be more suitable.[4]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented below. The choice of method will depend on the sample matrix and the specific research question.

1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile this compound in liquid or solid samples.[1]

Materials:

  • 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa[1]

  • SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))[1]

  • Heater/agitator for headspace vials

  • Analytical balance

Procedure:

  • Sample Aliquoting: Accurately weigh 1-5 g of a solid sample or pipette 1-5 mL of a liquid sample into a 20 mL headspace vial.[1]

  • Internal Standard Spiking (Optional but Recommended for Quantification): Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time).

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Incubation and Extraction: Place the vial in the heater/agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[5]

  • SPME Fiber Exposure: After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption of the analytes.[5]

  • Desorption: Retract the fiber and immediately insert it into the hot inlet of the gas chromatograph for thermal desorption.[5]

1.2. Liquid-Liquid Extraction (LLE)

This method is suitable for extracting this compound from aqueous sample matrices.[4]

Materials:

  • Separatory funnel (50 mL)[4]

  • Dichloromethane (DCM), GC-grade[4]

  • Sodium chloride (NaCl), analytical grade[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined septa[4]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.[4]

  • Salting Out: Add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.[4]

  • Extraction: Add 5 mL of dichloromethane to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[4]

  • Phase Separation: Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.[4]

  • Collection of Organic Layer: Drain the lower organic layer into a clean, dry glass vial.[4]

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane to ensure complete extraction.[4]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[6]
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Inlet Temperature250°C[8]
Injection ModeSplitless (for trace analysis) or Split (e.g., 1:50 for higher concentrations)[1][7]
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes[7][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Ion Source Temperature230°C[11]
Transfer Line Temperature250°C[11]
Mass Scan Rangem/z 40-300[7]
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for this compound analysis should be presented in a clear and structured manner. Below is a table summarizing key quantitative parameters.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compoundTo be determined experimentally88[10]57, 101[10][11]To be determined experimentallyTo be determined experimentally
Internal StandardTo be determined experimentallyTo be determined experimentallyTo be determined experimentallyN/AN/A

Note: Retention time will vary depending on the specific GC column and conditions used. LOD and LOQ are method-dependent and should be experimentally determined.[1]

Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_hsspme HS-SPME cluster_lle Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection prep_choice Choose Preparation Method start->prep_choice hsspme_aliquot Aliquot Sample into Vial prep_choice->hsspme_aliquot Volatiles lle_extract Extract with Dichloromethane prep_choice->lle_extract Liquid Samples hsspme_incubate Incubate and Equilibrate hsspme_aliquot->hsspme_incubate hsspme_extract Extract with SPME Fiber hsspme_incubate->hsspme_extract hsspme_desorb Thermal Desorption in GC Inlet hsspme_extract->hsspme_desorb gc_separation Gas Chromatographic Separation hsspme_desorb->gc_separation lle_dry Dry with Sodium Sulfate lle_extract->lle_dry lle_concentrate Concentrate (Optional) lle_dry->lle_concentrate lle_concentrate->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition qual_analysis Qualitative Analysis (Library Search) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis report Generate Report qual_analysis->report quant_analysis->report Fragmentation_Pathway cluster_fragments Primary Fragments cluster_major_ion McLafferty Rearrangement parent This compound [C7H14O2]+• m/z = 130 frag1 [C4H7O2]+ m/z = 87 parent->frag1 - C3H7• frag2 [C5H9O2]+ m/z = 101 parent->frag2 - C2H5• frag3 [C4H8O]+• m/z = 72 parent->frag3 - C3H6O frag4 [C2H5O2]+ m/z = 61 parent->frag4 - C5H9• frag5 [C3H5O]+ m/z = 57 parent->frag5 - C4H9O• frag6 [C4H7O]+ m/z = 71 parent->frag6 - C3H7O• frag7 [C6H11O]+ m/z = 99 parent->frag7 - CH3O• frag8 [C5H8O2]+• m/z = 100 parent->frag8 - C2H6 mclafferty [C4H8O2]+• m/z = 88 parent->mclafferty - C3H6

References

Application Notes and Protocols: Synthesis of Ethyl 2-Methylpentanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-methylpentanoate, a valuable ester intermediate in the pharmaceutical and fragrance industries. The synthesis is achieved through Fischer esterification of 2-methylpentanoic acid with ethanol, utilizing a strong acid catalyst. This application note includes a comprehensive experimental procedure, tabulated quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism and is reversible.[3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the more economical alcohol, is used, and/or the water formed during the reaction is removed.[4] Ethyl this compound is an important building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Its branched-chain structure can impart unique properties to larger molecules.

Data Presentation

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Reactant Properties

ReactantMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
2-Methylpentanoic AcidC₆H₁₂O₂116.160.927196-197
EthanolC₂H₆O46.070.78978
Sulfuric Acid (conc.)H₂SO₄98.081.84337

Table 2: Product Specifications and Spectroscopic Data

ProductMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
Ethyl this compoundC₈H₁₆O₂144.21Colorless liquid152-153
Spectroscopic Data Values
¹H NMR (CDCl₃) δ (ppm): 4.11 (q, 2H), 2.33 (m, 1H), 1.65-1.40 (m, 4H), 1.24 (t, 3H), 1.13 (d, 3H), 0.90 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm): 176.4, 60.2, 41.5, 34.2, 20.6, 17.1, 14.2, 14.0
IR (neat) ν (cm⁻¹): 2962, 2934, 2875, 1735 (C=O), 1460, 1378, 1179 (C-O)

Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.[5][6]

Materials:

  • 2-Methylpentanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpentanoic acid (e.g., 0.1 mol, 11.62 g) and an excess of absolute ethanol (e.g., 0.4 mol, 23.3 mL).

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water (e.g., 50 mL).

    • Extract the aqueous layer with diethyl ether (e.g., 3 x 30 mL).

  • Work-up - Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the unreacted acid and the catalyst. Be cautious as CO₂ gas will be evolved.

      • Saturated sodium chloride solution (brine) (1 x 30 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification (Optional):

    • For higher purity, the crude ethyl this compound can be purified by fractional distillation under atmospheric or reduced pressure.

Expected Yield:

While a specific yield for this reaction is not widely reported, typical yields for Fischer esterification of sterically hindered carboxylic acids can range from 60% to 80%, depending on the reaction conditions and efficiency of the work-up.

Mandatory Visualizations

Fischer_Esterification_Workflow Reactants 1. Reactants (2-Methylpentanoic Acid, Ethanol, H₂SO₄) Reflux 2. Reflux (4-6 hours) Reactants->Reflux Heat Workup 3. Work-up (Quenching, Extraction) Reflux->Workup Cool Wash 4. Washing (NaHCO₃, Brine) Workup->Wash Dry 5. Drying & Solvent Removal Wash->Dry Purification 6. Purification (Optional Distillation) Dry->Purification Product Ethyl this compound Dry->Product Crude Product Purification->Product

Caption: Experimental workflow for the synthesis of ethyl this compound.

Reaction_Mechanism_Overview CarboxylicAcid 2-Methylpentanoic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation Alcohol Ethanol NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack Protonation->NucleophilicAttack H⁺ catalyst TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ethyl this compound Deprotonation->Ester

Caption: Overview of the Fischer esterification mechanism.

References

Application of 2-Methylpentanoate as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanoate and its esters, primarily methyl this compound and ethyl this compound, are significant flavoring agents in the food industry, prized for their characteristic fruity aromas. These compounds are found naturally in some foods and are also synthesized for use as food additives. Their application ranges from enhancing the flavor profiles of beverages and confectioneries to contributing to the sensory appeal of baked goods. This document provides detailed application notes and experimental protocols for the utilization of this compound in food science research, catering to the needs of researchers, scientists, and drug development professionals.

Data Presentation

Physicochemical Properties

The selection and application of a flavoring agent are critically dependent on its physical and chemical properties. These properties influence its volatility, solubility, and stability in a food matrix.

PropertyMethyl this compoundEthyl this compound
Synonyms Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl esterEthyl 2-methylvalerate, Manzanate
CAS Number 2177-77-7[1][2]39255-32-8[3]
FEMA Number 3707[1][4]3488[]
Molecular Formula C₇H₁₄O₂[1][2][6]C₈H₁₆O₂[3][]
Molecular Weight 130.18 g/mol [1][7]144.21 g/mol [3][]
Appearance Colorless to pale yellow liquid[1][2][6][7]Colorless to pale yellow liquid
Odor Profile Sweet, fruity, with notes of maple, hazelnut, strawberry, berry, apple, and tropical fruits[6][7]Fruity, pineapple, with green, melon, and apple skin notes[][8]
Taste Profile Fruity, green apple, grape, banana, tutti-frutti, and melon at 5 ppm[7]Fruity, ripe strawberry, sweet pineapple with an acidic, cheesy background[]
Boiling Point 45 °C at 0.2 mm Hg[1][6][7]152-153 °C at 760 mm Hg[8]
Density 0.878 g/mL at 25 °C[6][7]0.864 g/mL at 25 °C[][9]
Refractive Index n20/D 1.403[6][7]n20/D 1.403[9]
Water Solubility 1070 mg/L at 25 °C (estimated)[6]Insoluble[]
Vapor Pressure 7.85 mmHg at 25 °C[6]-
Sensory Thresholds

Understanding the concentration at which a flavor compound can be detected is crucial for its effective application.

CompoundThreshold TypeMediumValue
Methyl this compoundTaste-5 ppm[7]
Ethyl this compoundAroma Detection-0.003 ppb[9][10]
FEMA GRAS Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has established "Generally Recognized as Safe" (GRAS) status for methyl this compound, with recommended maximum usage levels in various food categories.

Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Beverages (non-alcoholic)-0.250
Beverages (alcoholic)-0.250
Chewing Gum-1.000
Confectionery Frostings-0.250
Frozen Dairy-0.500
Gelatins / Puddings-0.250
Hard Candy-0.500

Experimental Protocols

Protocol 1: Sensory Evaluation - Descriptive Analysis

This protocol outlines a method for the sensory evaluation of this compound in a liquid food matrix (e.g., a model beverage).

1. Objective: To characterize the aroma and flavor profile of this compound.

2. Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and stirring rods

  • Graduated cylinders

  • Sensory evaluation booths

  • Odor-free sample cups with lids

  • Unsalted crackers and water for palate cleansing

3. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

  • Conduct training sessions to familiarize panelists with the sensory attributes of fruity esters. Develop a common lexicon of descriptors.

4. Sample Preparation:

  • Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

  • Prepare a stock solution of this compound in ethanol.

  • Spike the base solution with the this compound stock solution to achieve the desired concentration (e.g., starting at the taste threshold of 5 ppm). Prepare a control sample (base solution only).

5. Evaluation Procedure:

  • Present the coded samples (control and test) to the panelists in a randomized order.

  • Instruct panelists to first evaluate the aroma by sniffing the sample from the cup.

  • Next, instruct panelists to taste the sample, holding it in their mouth for a few seconds to perceive the full flavor profile.

  • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Panelists will rate the intensity of pre-defined sensory attributes (e.g., fruity, apple, berry, sweet, green, etc.) on a 15-point intensity scale.

6. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the control and test samples.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a clear liquid food matrix like fruit juice.

1. Objective: To determine the concentration of this compound in a liquid food sample.

2. Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • 20 mL headspace vials with screw caps and septa

  • This compound standard

  • Internal standard (e.g., 2-methyl-2-pentenoic acid)

  • Sodium chloride

  • Deionized water

3. Sample and Standard Preparation:

  • Calibration Standards: Prepare a series of calibration standards by spiking a model juice solution (or deionized water with 10% ethanol) with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1 g of NaCl to improve the partitioning of volatile compounds into the headspace. Spike with the internal standard.

4. GC-MS Analysis:

  • Headspace Extraction:

    • Equilibration Temperature: 60°C

    • Equilibration Time: 15 min

    • SPME Extraction Time: 30 min

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 150°C, then at 10°C/min to 250°C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-300

5. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ions for both compounds.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Esters

The perception of fruity esters like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP Ion_channel Ion Channel (CNG) cAMP->Ion_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_channel->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway for this compound.

Experimental Workflow for Flavor Application

The successful incorporation of a new flavoring agent into a food product follows a structured workflow, from initial concept to final product launch.

Flavor_Application_Workflow A 1. Define Flavor Profile and Application B 2. Source & Screen This compound A->B C 3. Benchtop Formulation & Sensory Evaluation B->C C->B Iterate D 4. Analytical Testing (GC-MS, Stability) C->D D->C Reformulate E 5. Pilot Plant Scale-up D->E F 6. Consumer Preference Testing E->F F->E Refine G 7. Final Formulation & Commercialization F->G

Caption: Workflow for incorporating this compound into a food product.

References

Application Notes and Protocols: 2-Methylpentanoate Esters as Fragrance Ingredients in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanoate esters are a class of volatile organic compounds characterized by their fruity and pleasant aromas, making them valuable ingredients in the fragrance industry. These esters, derived from 2-methylpentanoic acid, are utilized in a variety of cosmetic and personal care products to impart desirable scents. The specific odor profile can be tailored by altering the alcohol moiety of the ester, leading to a range of fragrance notes from apple and pineapple to creamy and melon-like.

This document provides detailed application notes and protocols for the evaluation of this compound esters as fragrance ingredients in cosmetic formulations. It covers their chemical properties, sensory evaluation, stability testing, and safety assessment, with a focus on providing researchers and scientists with the necessary methodologies to effectively utilize and characterize these compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound esters is fundamental for their application in cosmetic formulations. These properties influence their volatility, solubility, and stability.

Table 1: Physicochemical Properties of Selected this compound Esters

PropertyMethyl this compoundEthyl this compound2-Methylpropyl pentanoate
Synonyms Methyl 2-methylvalerateEthyl 2-methylvalerate, ManzanateIsobutyl pentanoate, Isobutyl valerate
CAS Number 2177-77-739255-32-8[1]10588-10-0
Molecular Formula C₇H₁₄O₂C₈H₁₆O₂C₉H₁₈O₂
Molecular Weight ( g/mol ) 130.18144.21[1]158.24
Appearance Colorless to pale yellow liquidColorless liquid-
Odor Profile Sweet, fruity, maple, hazelnut, strawberryApple, pineapple, melon with creamy notes[2]-
Boiling Point (°C) 136-137158-159168-170
Density (g/cm³ at 20°C) ~0.887~0.863~0.855
Solubility Soluble in most organic solvents; sparingly soluble in water.Soluble in most organic solvents; sparingly soluble in water.Soluble in most organic solvents; sparingly soluble in water.

Sensory Evaluation: Fragrance Profile Analysis

The primary function of this compound esters in cosmetics is to provide a pleasant fragrance. A thorough sensory evaluation is crucial to characterize their odor profile and intensity.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual volatile compounds that contribute to the overall aroma of a fragrance material.

Objective: To identify the key odor-active compounds in a sample of a this compound ester and to characterize their individual scent contributions.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

  • Helium as carrier gas.

  • Sample of this compound ester.

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Dilute the this compound ester sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The effluent from the capillary column is split between the mass spectrometer and the olfactometry port.

  • Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, intensity, and description of each perceived odor.

  • Data Analysis: Correlate the sensory data with the chromatographic peaks from the MS detector to identify the compounds responsible for specific odors.

Diagram 1: GC-O Experimental Workflow

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Data Data Acquisition & Analysis Injector Injector Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS Effluent Split Olf_Port Olfactometry Port Column->Olf_Port Effluent Split Chromatogram Mass Chromatogram MS->Chromatogram Olfactogram Olfactogram Olf_Port->Olfactogram Analysis Data Correlation & Identification Chromatogram->Analysis Olfactogram->Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Data Presentation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel can provide quantitative data on the intensity of different scent descriptors for a fragrance ingredient. This data is invaluable for formulators looking to create specific fragrance profiles.

Table 2: Illustrative Quantitative Descriptive Analysis of a Hypothetical this compound Ester

Sensory DescriptorMean Intensity Score (0-10 Scale)
Fruity8.5
Apple7.0
Pineapple6.5
Sweet6.0
Green4.5
Creamy3.0
Note: Data is illustrative. A trained panel would be required to generate actual data.

Stability Testing

Ensuring the stability of a fragrance ingredient within a cosmetic formulation is critical for product quality and shelf-life. Stability testing evaluates changes in the fragrance profile, color, and physicochemical properties of the final product over time and under various storage conditions.

Experimental Protocol: Accelerated Stability Testing

Accelerated stability testing subjects the cosmetic product to elevated temperatures to predict its long-term stability in a shorter timeframe.

Objective: To assess the stability of a cosmetic formulation containing a this compound ester under accelerated conditions.

Materials:

  • Cosmetic formulation containing the this compound ester.

  • Control formulation without the fragrance.

  • Temperature-controlled ovens (e.g., set at 40°C and 50°C).

  • Refrigerator (4°C).

  • Freeze-thaw chamber (-10°C to 25°C).

  • Analytical instrumentation for physicochemical analysis (pH meter, viscometer).

  • GC-MS for quantitative analysis of the fragrance ester.

  • Trained sensory panel.

Procedure:

  • Sample Preparation: Prepare batches of the cosmetic formulation with and without the this compound ester. Package the samples in the final intended packaging.

  • Storage Conditions: Store the samples under the following conditions:

    • Room Temperature (25°C/60% RH) - Control

    • Elevated Temperature (40°C/75% RH)

    • Elevated Temperature (50°C)

    • Refrigerated (4°C)

    • Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h, for 3-5 cycles)

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, phase separation, pH, viscosity.

    • Chemical Stability: Quantify the concentration of the this compound ester using a validated analytical method (e.g., GC-MS).

    • Sensory Profile: A trained panel evaluates any changes in the fragrance character and intensity.

Diagram 2: Accelerated Stability Testing Workflow

Stability_Workflow cluster_Prep Preparation cluster_Storage Storage Conditions cluster_Eval Evaluation at Time Points (0, 1, 2, 4, 8, 12 weeks) cluster_Analysis Data Analysis & Shelf-Life Prediction Formulation Prepare Formulation (with and without fragrance) Packaging Package in Final Container Formulation->Packaging RT Room Temp (25°C) Packaging->RT T40 Elevated Temp (40°C) Packaging->T40 T50 Elevated Temp (50°C) Packaging->T50 FT Freeze-Thaw (-10°C / 25°C) Packaging->FT PhysChem Physical & Chemical (Appearance, pH, Viscosity) RT->PhysChem Fragrance_Quant Fragrance Quantification (GC-MS) RT->Fragrance_Quant Sensory Sensory Evaluation RT->Sensory T40->PhysChem T40->Fragrance_Quant T40->Sensory T50->PhysChem T50->Fragrance_Quant T50->Sensory FT->PhysChem FT->Fragrance_Quant FT->Sensory Data_Analysis Analyze Trends & Predict Shelf-Life PhysChem->Data_Analysis Fragrance_Quant->Data_Analysis Sensory->Data_Analysis

Caption: Workflow for accelerated stability testing of a cosmetic formulation.

Data Presentation: Stability Assessment

The results of the stability testing should be presented in a clear and comparative manner.

Table 3: Illustrative Stability Data for a Cream Formulation with 0.5% this compound Ester

ParameterTime PointRoom Temp (25°C)Elevated Temp (40°C)
Appearance Week 0White, homogenousWhite, homogenous
Week 12No changeSlight yellowing
pH Week 06.56.5
Week 126.46.2
Viscosity (cP) Week 010,00010,000
Week 129,8009,200
Fragrance Conc. (%) Week 00.500.50
Week 120.480.42
Odor Profile Week 0Fresh, fruityFresh, fruity
Week 12No changeSlightly less intense
Note: Data is illustrative.

Safety Assessment

A thorough safety assessment is mandatory for any cosmetic ingredient. For fragrance materials, a key endpoint of concern is skin sensitization. The safety evaluation of this compound esters follows a tiered approach, including in silico predictions, in vitro assays, and, if necessary, human testing.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The modern approach to skin sensitization testing is based on the AOP, which outlines the key biological events from the initial molecular interaction to the adverse health outcome.

Diagram 3: Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP_Skin_Sensitization cluster_KE Key Events (KE) cluster_Assays Corresponding In Vitro Assays cluster_Outcome Adverse Outcome KE1 KE1: Molecular Initiating Event (Covalent binding to skin proteins) KE2 KE2: Keratinocyte Activation KE1->KE2 Stress signals KE3 KE3: Dendritic Cell Activation KE2->KE3 Cytokine release KE4 KE4: T-cell Proliferation & Differentiation KE3->KE4 Antigen presentation Outcome Allergic Contact Dermatitis KE4->Outcome Assay1 DPRA Assay1->KE1 Assay2 KeratinoSens™ ARE-Nrf2 Luciferase Assay2->KE2 Assay3 h-CLAT Assay3->KE3

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

Experimental Protocols: In Vitro Skin Sensitization Assays

A battery of in vitro tests is used to assess the skin sensitization potential of a new ingredient, covering different key events in the AOP.

Table 4: In Vitro Skin Sensitization Test Battery

Key EventTest MethodOECD TGPrinciple
KE1: Protein Reactivity Direct Peptide Reactivity Assay (DPRA)442CMeasures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.
KE2: Keratinocyte Activation ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™)442DMeasures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in a keratinocyte cell line.
KE3: Dendritic Cell Activation Human Cell Line Activation Test (h-CLAT)442EMeasures the expression of cell surface markers (CD54 and CD86) associated with the activation of monocytic leukemia cells (THP-1).
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study used to confirm the absence of skin sensitization potential of a cosmetic ingredient or finished product in human volunteers under exaggerated exposure conditions.

Objective: To determine if a this compound ester induces skin sensitization in humans at a specific concentration.

Study Design:

  • Induction Phase (3 weeks): The test material, at a pre-determined non-irritating concentration in a suitable vehicle, is applied to the same site on the back of volunteers under an occlusive or semi-occlusive patch for 24 hours, three times a week for three consecutive weeks (total of 9 applications).

  • Rest Phase (2 weeks): No applications are made.

  • Challenge Phase: A single patch application of the test material is applied to a new, previously untreated site on the back.

  • Scoring: Skin reactions are scored by a trained evaluator at 24, 48, and 72 hours after patch removal during the challenge phase.

Table 5: Illustrative HRIPT Results for a this compound Ester at 1.0% in Ethanol

ParameterValue
Number of Subjects Enrolled 105
Number of Subjects Completed 102
Induction Phase Reactions No reactions indicative of sensitization
Challenge Phase Reactions No reactions indicative of sensitization
Conclusion The test material did not induce skin sensitization at the tested concentration.
Note: Data is illustrative.
Data Presentation: Safety Assessment Summary

The overall safety of a this compound ester is determined by a weight-of-evidence approach, considering all available data.

Table 6: Safety Profile of Ethyl this compound (Based on RIFM Assessment)

EndpointResultData Source
Genotoxicity Not expected to be genotoxic.[1][3]Bacterial Reverse Mutation Assay (OECD TG 471)
Repeated Dose Toxicity Derived NOAEL: 333 mg/kg/day (read-across from ethyl 2-methylbutyrate).[3]OECD TG 422 Study
Reproductive Toxicity No safety concerns at current use levels.[1]Read-across data and Threshold of Toxicological Concern (TTC)
Skin Sensitization Not considered a skin sensitizer.In silico, in vitro, and HRIPT data
Photoirritation/Photoallergenicity Not expected to be photoirritating or photoallergenic.UV/Vis spectra analysis
Local Respiratory Toxicity Exposure is below the Threshold of Toxicological Concern (TTC).[1]Creme RIFM Model

Conclusion

This compound esters are versatile fragrance ingredients that can impart a range of desirable fruity notes to cosmetic products. A systematic approach to their evaluation, encompassing sensory analysis, stability testing, and a thorough safety assessment, is essential for their successful and safe incorporation into consumer products. The protocols and data presentation formats outlined in this document provide a comprehensive framework for researchers and scientists to characterize and utilize these valuable fragrance materials.

References

Application Note: 1H and 13C NMR Assignments for Ethyl 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and data interpretation for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-methylpentanoate. The assignments of proton and carbon signals are presented, supported by tabulated chemical shifts, multiplicities, and coupling constants. Standardized experimental procedures for sample preparation and spectral acquisition are also described. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction

Ethyl this compound (C₈H₁₆O₂) is an aliphatic ester commonly used as a fragrance and flavoring agent. Its structural characterization is crucial for quality assessment and for understanding its chemical properties. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of organic compounds. This note outlines the complete assignment of the ¹H and ¹³C NMR spectra of ethyl this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for ethyl this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Molecular Structure and Atom Numbering

Caption: Molecular structure of ethyl this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Data for Ethyl this compound in CDCl₃

Atom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H81.25t7.13H
H74.12q7.12H
H4a1.14d7.03H
H42.43m-1H
H31.39m-2H
H21.64m-2H
H10.91t7.33H

Table 2: ¹³C NMR Data for Ethyl this compound in CDCl₃

Atom AssignmentChemical Shift (δ) ppm
C5176.5
C760.1
C441.5
C334.5
C220.0
C4a17.0
C814.2
C114.0

Experimental Protocols

Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure ethyl this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Spectrometer Frequency: 400 MHz.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 8.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectrometer Frequency: 100 MHz.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128.

    • Temperature: 298 K.

Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.

Mandatory Visualization

NMR Analysis Workflow

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Ethyl this compound in CDCl3) B 1H and 13C NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (TMS at 0.00 ppm) C->D E Peak Picking and Integration D->E F Structural Assignment of Signals E->F

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of ethyl this compound. The provided data tables and experimental protocols offer a reliable reference for the structural verification and quality control of this compound. The clear and detailed assignments will be valuable for researchers and professionals working with this and structurally related molecules.

Enantioselective Synthesis of (R)- and (S)-2-Methylpentanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral molecules are of paramount importance in the pharmaceutical and flavor/fragrance industries, where often only one enantiomer of a compound exhibits the desired biological activity or sensory properties. (R)- and (S)-2-methylpentanoate are valuable chiral building blocks and flavor compounds. The (S)-enantiomer is known for its fruity aroma, while the (R)-enantiomer possesses a different scent profile. In drug development, the incorporation of specific chiral centers is crucial for optimizing pharmacological activity and minimizing adverse effects. This document provides detailed protocols for two distinct and effective methods for the enantioselective synthesis of (R)- and (S)-2-methylpentanoate: Enzymatic Kinetic Resolution and Chemo-catalytic Asymmetric Hydrogenation.

Method 1: Enzymatic Kinetic Resolution of (±)-Ethyl 2-Methylpentanoate

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this protocol, the enzyme Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is employed to selectively hydrolyze one enantiomer of racemic ethyl this compound at a much faster rate than the other. This results in the formation of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester, which can then be separated.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic ethyl this compound

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add racemic ethyl this compound (e.g., 5.0 g, 34.7 mmol) and 50 mL of a 1:1 (v/v) mixture of toluene and 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) (e.g., 500 mg, 10% w/w of the substrate) to the mixture.

  • Incubation: Stir the mixture vigorously at a constant temperature (e.g., 40 °C) in a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the organic phase and analyzing the enantiomeric excess (e.e.) of the ester and the conversion by chiral gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Enzyme Removal: Once the desired conversion is reached (typically after 24-48 hours), stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed with toluene and diethyl ether, dried, and potentially reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove the (S)-2-methylpentanoic acid.

    • Combine the aqueous extracts and wash with diethyl ether (2 x 15 mL) to remove any residual ester.

    • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x 25 mL).

    • Combine the organic extracts containing the (S)-acid, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-methylpentanoic acid .

    • Take the original organic layer (containing the unreacted ester), wash it with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield (R)-ethyl this compound .

  • Esterification (Optional): The obtained (S)-2-methylpentanoic acid can be esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to obtain (S)-ethyl this compound .

Data Presentation
ProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-Ethyl this compound40 - 45>98
(S)-2-Methylpentanoic acid40 - 45>95

Note: Yields and e.e. values are representative and can vary depending on the specific reaction conditions and the point at which the reaction is terminated.

Experimental Workflow

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up & Separation racemic_ester Racemic (±)-Ethyl This compound enzyme CALB (Novozym® 435) Toluene/Buffer, 40°C racemic_ester->enzyme mixture Mixture: (R)-Ester & (S)-Acid enzyme->mixture Selective Hydrolysis separation Aqueous Extraction (NaHCO3) mixture->separation r_ester_crude r_ester_crude separation->r_ester_crude Organic Phase s_acid_salt s_acid_salt separation->s_acid_salt Aqueous Phase r_ester_purification Distillation r_ester_crude->r_ester_purification Purification acidification Acidification s_acid_salt->acidification Acidification (HCl) s_acid_extraction Extraction (Et2O) acidification->s_acid_extraction s_acid s_acid s_acid_extraction->s_acid (S)-2-Methylpentanoic Acid r_ester r_ester r_ester_purification->r_ester (R)-Ethyl this compound

Caption: Workflow for the enzymatic kinetic resolution of (±)-ethyl this compound.

Method 2: Chemo-catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. This approach utilizes a chiral transition metal catalyst to deliver hydrogen to a prochiral unsaturated substrate in a stereoselective manner. For the synthesis of (S)-2-methylpentanoate, ethyl 2-methyl-2-pentenoate can be hydrogenated using a chiral Ruthenium-BINAP complex as the catalyst.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Ethyl 2-methyl-2-pentenoate

  • [Ru(OAc)₂( (S)-BINAP)] (or a similar chiral Ru-phosphine catalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation/Activation (if necessary): The [Ru(OAc)₂( (S)-BINAP)] catalyst is often used directly. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: In a glovebox, charge a high-pressure autoclave with [Ru(OAc)₂( (S)-BINAP)] (e.g., substrate-to-catalyst ratio of 1000:1).

  • Substrate Addition: Add degassed methanol (e.g., 20 mL) to the autoclave, followed by ethyl 2-methyl-2-pentenoate (e.g., 2.0 g, 14.1 mmol).

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 atm).

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC for conversion.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the methanol under reduced pressure.

    • The residue can be purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure (S)-ethyl this compound .

  • Analysis: Determine the enantiomeric excess of the product by chiral GC analysis.

Data Presentation
ProductTypical Yield (%)Enantiomeric Excess (e.e.) (%)
(S)-Ethyl this compound85 - 95>95

Note: Yield and e.e. are representative and can be influenced by the specific catalyst, substrate purity, and reaction conditions.

Experimental Workflow

Asymmetric_Hydrogenation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification substrate Ethyl 2-Methyl-2-pentenoate catalyst [Ru(OAc)2((S)-BINAP)] Methanol, 50°C, 10 atm H2 substrate->catalyst crude_product Crude (S)-Ethyl This compound catalyst->crude_product Stereoselective Hydrogen Addition purification_step Silica Gel Chromatography crude_product->purification_step final_product (S)-Ethyl this compound purification_step->final_product Purified Product

Caption: Workflow for the asymmetric hydrogenation of ethyl 2-methyl-2-pentenoate.

Conclusion

Both enzymatic kinetic resolution and chemo-catalytic asymmetric hydrogenation offer effective pathways to enantiomerically enriched (R)- and (S)-2-methylpentanoate. The choice of method will depend on factors such as the desired enantiomer, substrate availability, cost of the catalyst, and the scale of the synthesis. Enzymatic resolution provides access to both enantiomers from a single racemic starting material, while asymmetric hydrogenation offers a more direct route to a single enantiomer with high atom economy. These protocols provide a solid foundation for researchers and drug development professionals to produce these valuable chiral building blocks for their specific applications.

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Volatile 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, such as 2-methylpentanoate, from various matrices.[1] This method integrates sampling, extraction, and concentration into a single step, simplifying sample handling and reducing analysis time.[1][2] SPME is particularly well-suited for analysis by gas chromatography-mass spectrometry (GC-MS), providing a powerful tool for the identification and quantification of volatile compounds in food and beverage, environmental, and biomedical research.[1][3]

The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a polymeric coating on a fused silica fiber.[3] For volatile compounds like this compound, headspace SPME (HS-SPME) is the most common approach.[4][5] In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix effects and extending the life of the fiber.[5] After a predetermined extraction time, the fiber is retracted and transferred to the heated injection port of a GC for thermal desorption of the analytes, which are then separated on a chromatographic column and detected by a mass spectrometer.[1][3]

Key advantages of SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly technique.[2] Furthermore, SPME can be easily automated, enhancing reproducibility and sample throughput.[1]

Experimental Protocols

This section provides a detailed protocol for the analysis of volatile this compound in a liquid matrix using Headspace SPME (HS-SPME) coupled with GC-MS.

Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile compounds, including esters.[6][7][8] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be an effective alternative.[7][9][10]

  • SPME Fiber Holder: Manual or autosampler version.

  • Sample Vials: 20 mL clear or amber glass vials with PTFE/silicone septa screw caps.[1][7]

  • Heater/Agitator: To control temperature and ensure consistent agitation.[1]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[1]

  • GC Column: A mid-to-low polarity column such as a DB-5MS (60 m x 0.25 mm i.d. x 0.25 µm) is suitable for the separation of volatile esters.[11]

  • This compound Standard: High purity (≥98%).

  • Sodium Chloride (NaCl): Analytical grade. To increase the ionic strength of the sample and promote the release of volatile analytes into the headspace.[1]

  • Internal Standard (IS): e.g., 4-methyl-2-pentanol or a suitable deuterated analog.

SPME-GC-MS Procedure

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL SPME vial.[1]

    • Add a precise amount of NaCl (e.g., 1.5 g) to the sample.[1] The addition of salt can enhance the extraction efficiency for some volatile compounds.[10]

    • If an internal standard is used for quantification, spike the sample with a known concentration of the IS.

    • Immediately seal the vial with the screw cap to prevent the loss of volatile analytes.[1]

  • Headspace Extraction:

    • Place the sealed vial in the heater/agitator.

    • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with constant agitation (e.g., 250 rpm).[1][8] This step allows the volatile analytes to partition into the headspace.

    • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[8][12]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).[1][7]

    • Desorb the analytes from the fiber for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.[7]

    • Start the GC-MS analysis. The chromatographic conditions should be optimized for the separation of this compound and other volatile compounds of interest.

Example GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7][11]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, and hold for 5 minutes.[7]

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.[7]

    • Temperatures: MS transfer line at 240°C, Ion source at 230°C.[7]

    • Scan Mode: For initial identification, scan a mass range of m/z 35-350.[7]

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and accurate quantification, monitor characteristic ions of this compound (e.g., m/z 88, 101) and the internal standard.[13]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile esters using SPME-GC-MS. These values are representative and can vary depending on the specific instrumentation, matrix, and method parameters.

ParameterTypical Performance RangeReference(s)
Linearity (R²)> 0.99[7][14]
Limit of Detection (LOD)0.03 - 1.13 µg/L[6][7]
Limit of Quantification (LOQ)0.09 - 3.41 µg/L[6]
Recovery86.79 - 117.94%[14]
Precision (RSD)< 15%[8][14]

Visualizations

Experimental Workflow for SPME Sampling of this compound

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis Sample Liquid Sample Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C (15 min, 250 rpm) Seal->Equilibrate Expose_Fiber Expose SPME Fiber (30 min) Equilibrate->Expose_Fiber Retract_Fiber Retract Fiber Expose_Fiber->Retract_Fiber Desorb Thermal Desorption in GC Inlet (250°C) Retract_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Logical Relationship of Key SPME Parameters

SPME_Parameters Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Coating (e.g., DVB/CAR/PDMS) Analyte->Fiber Efficiency Extraction Efficiency Fiber->Efficiency Temp Extraction Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Agitation Agitation Agitation->Efficiency Matrix Sample Matrix (Ionic Strength, pH) Matrix->Temp Matrix->Efficiency

Caption: Key parameters influencing SPME extraction efficiency.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed starting protocols for the purification of 2-methylpentanoate and its analogues using High-Performance Liquid Chromatography (HPLC). The methods outlined below are based on established practices for the separation of esters and short-chain fatty acids.[1][2][3] Two primary approaches are presented: a versatile Reverse-Phase (RP-HPLC) method suitable for general purification and a Normal-Phase (NP-HPLC) method for alternative selectivity. Additionally, considerations for chiral separation are discussed for applications requiring the resolution of enantiomers.

Introduction to this compound Purification

This compound is a fatty acid ester with applications in flavors, fragrances, and as a potential biomarker or synthetic intermediate. Achieving high purity of this compound is essential for its use in research and development, particularly in pharmaceutical and chemical industries. HPLC is a powerful technique for the purification of such compounds, offering high resolution and scalability.[4][5] The choice between reverse-phase and normal-phase chromatography depends on the specific impurities present and the desired purity level. For chiral molecules like this compound, specialized chiral stationary phases may be required to separate enantiomers, which can exhibit different biological activities.[6]

Experimental Workflow

The general workflow for developing and executing an HPLC purification method is outlined below. This process begins with analytical scale method development to optimize selectivity, followed by scaling up to preparative chromatography for purification and subsequent fraction analysis.

HPLC_Workflow cluster_prep Method Development (Analytical Scale) cluster_purify Purification (Preparative Scale) cluster_analysis Post-Purification A Define Purification Goals (Purity, Yield) B Select Column & Mobile Phase (RP, NP, or Chiral) A->B C Optimize Separation (Gradient, Flow Rate, Temp.) B->C D Scale-Up Method (Column Size, Flow Rate) C->D Optimized Method E Perform Preparative HPLC D->E F Collect Fractions E->F G Analyze Fractions for Purity F->G Collected Samples H Pool Pure Fractions G->H I Solvent Evaporation & Product Isolation H->I J J I->J Final Product

References

Application Notes & Protocols: Utilizing 2-Methylpentanoate as a Standard in Analytical Chemistry Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of a reliable standard is paramount for achieving accurate and precise quantification of target analytes. 2-Methylpentanoate, a methyl ester of a branched-chain fatty acid, presents itself as an excellent candidate for an internal standard in the analysis of volatile and semi-volatile organic compounds. Its chemical properties, including good volatility and stability, make it suitable for use in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of short-chain fatty acids and other volatile compounds in various matrices.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: By adding a known amount of this compound to all samples, calibration standards, and quality controls, variations arising from sample preparation and instrument injection can be effectively normalized.

  • Mitigation of Matrix Effects: In complex matrices, the analyte signal can be suppressed or enhanced. Since this compound is structurally similar to many short-chain fatty acid methyl esters, it experiences similar matrix effects, allowing for reliable correction.

  • Enhanced Method Robustness: The use of an internal standard leads to more reproducible and reliable quantitative results across different batches and analytical runs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for its effective application.

PropertyValueReference
Chemical Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.18 g/mol [1]
CAS Number 2177-77-7[1]
Appearance Pale yellow liquid[1]
Boiling Point 45.0 °C @ 0.20 mm Hg[1]
Density 0.875 - 0.881 g/mL[1]
Refractive Index 1.400 - 1.405[1]
Solubility Soluble in organic solvents.[3]

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of short-chain fatty acids (SCFAs) in a biological matrix (e.g., plasma or fecal water) using this compound as an internal standard with GC-MS.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Short-chain fatty acid standards (e.g., acetic acid, propionic acid, butyric acid, etc.)

  • Solvents: Methanol, Diethyl ether (HPLC grade)

  • Derivatization agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Sample matrix (e.g., plasma, fecal extract)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Preparation of Standard and Sample Solutions

Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

Calibration Standard Stock Solution (CS Stock): Prepare a mixed stock solution of the target short-chain fatty acids in methanol at a concentration of 1000 µg/mL for each analyte.

Working Calibration Standards (CS): Prepare a series of calibration standards by serially diluting the CS Stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the IS Stock solution to a final concentration of 20 µg/mL of this compound.

Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the IS Stock solution (1000 µg/mL this compound).

  • Add 200 µL of 0.5 M NaOH and vortex for 1 minute.

  • Acidify the sample by adding 100 µL of 6 M HCl.

  • Extract the fatty acids by adding 1 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol.

  • Derivatize the sample by adding 50 µL of MTBSTFA and heating at 60°C for 30 minutes.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Quantification:

  • This compound (IS): m/z 88, 101, 130

  • (Example) Acetic Acid derivative: To be determined based on the derivatization product

  • (Example) Propionic Acid derivative: To be determined based on the derivatization product

  • (Example) Butyric Acid derivative: To be determined based on the derivatization product

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte in the calibration standards.

Example Calibration Data:

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak Area (20 µg/mL)Peak Area Ratio
115,234305,1230.050
576,543304,9870.251
10153,123305,5430.501
25382,543304,8761.255
50764,321305,2102.504
1001,529,876304,9995.016

Regression Analysis:

  • Linear Equation: y = 0.0501x + 0.0012

  • Correlation Coefficient (R²): 0.9998

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, and recovery.

Summary of Method Validation Data:

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 85 - 115%92.5 - 108.3%
Precision (% RSD) ≤ 15%< 10%
Limit of Quantification (LOQ) S/N ≥ 101 µg/mL

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample is_spike Spike with This compound (IS) sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction derivatization Derivatization (MTBSTFA) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms cal_standards Calibration Standards (with IS) cal_standards->gcms peak_integration Peak Integration gcms->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for the quantitative analysis of short-chain fatty acids using this compound as an internal standard.

Principle of Internal Standard Quantification

internal_standard_principle cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation analyte Analyte in Sample (Unknown Concentration) sample_prep Sample Preparation (e.g., Extraction, Derivatization) analyte->sample_prep is Internal Standard (IS) (Known Concentration) is->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis analyte_response Analyte Response (Peak Area) gcms_analysis->analyte_response is_response IS Response (Peak Area) gcms_analysis->is_response response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response->response_ratio calibration Calibration Curve (Response Ratio vs. Conc.) response_ratio->calibration final_conc Quantified Analyte Concentration calibration->final_conc

Caption: Logical diagram illustrating the principle of quantification using an internal standard.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of esters is a fundamental reaction in various scientific disciplines, including organic synthesis, drug metabolism studies, and environmental science. Lipases, particularly from Candida rugosa, are versatile biocatalysts known for their broad substrate specificity, enabling the hydrolysis of a wide range of esters under mild reaction conditions.[1][2] This document provides a detailed protocol for studying the enzymatic hydrolysis of 2-methylpentanoate, a branched-chain ester, using Candida rugosa lipase (CRL).

The protocol outlines the materials and methods for performing the enzymatic assay, including optimal reaction conditions and a validated analytical method for quantifying the substrate and its hydrolysis product, 2-methylpentanoic acid, using Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, this document presents key quantitative data in structured tables and visual diagrams to facilitate experimental design and data interpretation.

Signaling Pathways and Experimental Workflow

The enzymatic hydrolysis of this compound by lipase follows a well-established mechanism for serine hydrolases. The reaction proceeds via a nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol (methanol) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid (2-methylpentanoic acid) and regenerate the free enzyme.

Enzymatic_Hydrolysis_Reaction Substrate This compound Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate + Enzyme Enzyme Candida rugosa Lipase Intermediate->Enzyme Regeneration Product1 2-Methylpentanoic Acid Intermediate->Product1 + H₂O Product2 Methanol Intermediate->Product2 Release Water H₂O

Figure 1: Enzymatic hydrolysis of this compound by Candida rugosa lipase.

The experimental workflow for studying this reaction involves several key steps, from reagent preparation to data analysis. A systematic approach ensures reproducibility and accuracy of the results.

Experimental_Workflow A Reagent Preparation B Enzymatic Reaction Setup A->B C Incubation B->C D Reaction Quenching C->D E Sample Extraction D->E F GC-FID Analysis E->F G Data Analysis F->G

Figure 2: Experimental workflow for the study of this compound hydrolysis.

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of this compound and its subsequent analysis.

Materials and Reagents
  • Enzyme: Candida rugosa lipase (CRL), Type VII, ≥700 unit/mg solid (Sigma-Aldrich or equivalent)

  • Substrate: this compound (≥99%, Sigma-Aldrich or equivalent)

  • Product Standard: 2-Methylpentanoic acid (≥99%, Sigma-Aldrich or equivalent)

  • Internal Standard: Heptanoic acid (≥99%, Sigma-Aldrich or equivalent)

  • Buffer: 0.1 M Sodium phosphate buffer, pH 7.0

  • Quenching Solution: 1 M Hydrochloric acid (HCl)

  • Extraction Solvent: Diethyl ether (HPLC grade)

  • Drying Agent: Anhydrous sodium sulfate

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Equipment
  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Thermostated water bath or incubator shaker

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Micropipettes

Procedure

1. Reagent Preparation

  • Enzyme Stock Solution: Prepare a 10 mg/mL stock solution of Candida rugosa lipase in 0.1 M sodium phosphate buffer (pH 7.0). Keep the solution on ice.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) if insolubility in the buffer is an issue. For direct addition, the pure ester can be used.

  • Internal Standard Solution: Prepare a 10 mM stock solution of heptanoic acid in diethyl ether.

2. Enzymatic Hydrolysis Reaction

  • In a 10 mL glass tube, add 4.8 mL of 0.1 M sodium phosphate buffer (pH 7.0).

  • Add 100 µL of the this compound substrate to achieve a final concentration of approximately 10 mM.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding 100 µL of the 10 mg/mL lipase stock solution.

  • Incubate the reaction mixture at 37°C with constant shaking (e.g., 150 rpm) for a defined period (e.g., 30 minutes). Time-course experiments can be performed by taking aliquots at different time intervals.

3. Reaction Quenching and Sample Extraction

  • At the desired time point, stop the reaction by adding 200 µL of 1 M HCl to a 500 µL aliquot of the reaction mixture. This will lower the pH and denature the enzyme.

  • To the quenched reaction mixture, add 100 µL of the 10 mM internal standard solution (heptanoic acid).

  • Add 1 mL of diethyl ether and vortex vigorously for 1 minute to extract the substrate and product.

  • Centrifuge the mixture at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-FID Analysis

  • GC System: Agilent 7890A or equivalent

  • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

5. Quantification

The quantification of this compound and 2-methylpentanoic acid is performed by comparing the peak area ratios of the analytes to the internal standard with a calibration curve. Prepare calibration standards of this compound and 2-methylpentanoic acid in diethyl ether with a constant concentration of the internal standard.

Data Presentation

Table 1: Optimal Reaction Conditions for Candida rugosa Lipase Hydrolysis

ParameterOptimal Range/ValueReference(s)
pH 6.0 - 8.0[3][4]
Temperature 37 - 50 °C[3]

Table 2: Illustrative Kinetic Parameters of Candida rugosa Lipase for Various Ester Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)Reference(s)
Olive Oil Emulsion0.1551[3]
p-Nitrophenyl ButyrateHigher Km than other esters-[1]
p-Nitrophenyl Laurate-kcat/Km = 5.6 x 105 s-1M-1[5]

Note: The kinetic parameters are highly dependent on the specific reaction conditions, including the physical state of the substrate (e.g., emulsified vs. soluble).

Table 3: GC-FID Method Parameters and Expected Retention Times

ParameterValue
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium (1.5 mL/min)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program 80°C (2 min), then 10°C/min to 200°C (5 min)
Expected Retention Time - this compound ~ 5 - 7 min
Expected Retention Time - 2-Methylpentanoic Acid ~ 8 - 10 min
Expected Retention Time - Heptanoic Acid (IS) ~ 10 - 12 min

Note: Retention times are estimates and should be confirmed experimentally with standards.

Conclusion

This application note provides a comprehensive and detailed protocol for studying the enzymatic hydrolysis of this compound using Candida rugosa lipase. By following the outlined experimental procedures and analytical methods, researchers can obtain reliable and reproducible data. The provided quantitative data and visual diagrams serve as a valuable resource for designing experiments and interpreting results in the fields of biocatalysis, drug development, and related scientific disciplines.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for 2-Methylpentanoate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing for 2-Methylpentanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the tail of the peak is elongated.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is often an indication of undesirable interactions between the analyte and the chromatographic system.

Q2: Why is this compound prone to peak tailing?

A2: this compound, like other esters, can exhibit peak tailing primarily due to interactions with active sites within the GC system. These active sites are often exposed silanol groups (Si-OH) on the surface of the inlet liner, glass wool packing, or the column itself.[1] Incomplete derivatization of the parent acid (2-methylpentanoic acid) can also leave behind more polar molecules that interact strongly with these active sites, leading to tailing.

Q3: How does peak tailing affect my analytical results?

A3: Peak tailing can significantly compromise the quality and accuracy of your results. It can lead to:

  • Poor resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Reduced sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced.

  • Inaccurate integration: The chromatographic data system may struggle to correctly identify the start and end of a tailing peak, leading to errors in area calculation and, consequently, quantification.[1]

Q4: What are the most common causes of peak tailing for this compound?

A4: The most common causes include:

  • Active Sites in the Inlet: Contaminated or non-deactivated inlet liners and seals are a primary source of peak tailing.[2]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.

  • Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes, leading to peak distortion.[2]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase.[3]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[2]

  • Incomplete Derivatization: If preparing this compound from its corresponding acid, residual acid will strongly interact with active sites and cause tailing.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues with this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the injection port check_all_peaks->inlet_maintenance  Yes column_issue Suspect Column Issue check_all_peaks->column_issue No, only This compound or polar compounds inlet_maintenance->column_issue Problem Persists end Peak Shape Improved inlet_maintenance->end Problem Solved trim_column Trim 10-20 cm from the front of the column column_issue->trim_column Yes method_issue Suspect Method Issue column_issue->method_issue No replace_column Replace the column trim_column->replace_column Problem Persists trim_column->end Problem Solved replace_column->method_issue Problem Persists replace_column->end Problem Solved check_sample_prep Review Sample Preparation: - Ensure complete derivatization - Check for sample matrix effects method_issue->check_sample_prep Yes method_issue->end No optimize_method Optimize GC Method: - Adjust temperatures - Check for solvent mismatch - Reduce injection volume check_sample_prep->optimize_method If sample prep is correct check_sample_prep->end Problem Solved optimize_method->end

References

Optimizing reaction conditions for the synthesis of methyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 2-methylpentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing methyl this compound?

A1: The most prevalent and straightforward method for synthesizing methyl this compound is the Fischer esterification of 2-methylpentanoic acid with methanol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and involves heating the reactants to drive the formation of the ester.[3][4]

Q2: Why is my reaction yield for methyl this compound consistently low?

A2: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[5][6] The primary factors contributing to low yield include:

  • Equilibrium Limitation: The reaction reaches an equilibrium that may not favor the products.[3][6]

  • Presence of Water: Any water present in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials (hydrolysis).[3]

  • Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an inadequate amount, slowing down the reaction rate.[3]

  • Suboptimal Temperature: The reaction may be too slow if the temperature is not high enough to achieve a reasonable conversion rate in the given timeframe.[3]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or purification steps.[5]

Q3: What are the potential side reactions during the synthesis of methyl this compound?

A3: The main competing reaction is the reverse reaction, the acid-catalyzed hydrolysis of the ester back to 2-methylpentanoic acid and methanol.[3] At excessively high temperatures, the strong acid catalyst can also promote the dehydration of methanol to form dimethyl ether.[3]

Q4: How can I effectively purify the synthesized methyl this compound?

A4: A standard purification procedure involves several steps. First, the reaction mixture is cooled, and any excess methanol can be removed by rotary evaporation. The residue is then diluted with an organic solvent like diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[7][8] This is followed by washing with water and then brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final purification of the crude ester is typically achieved by vacuum distillation or column chromatography.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of methyl this compound.

Issue Possible Causes Solutions & Optimization Strategies
Low Conversion of 2-Methylpentanoic Acid 1. Equilibrium Limitation: The reaction has reached equilibrium with significant starting material remaining.[3][6] 2. Insufficient Catalyst Activity: The acid catalyst is weak, hydrated, or used in too small a quantity.[3] 3. Low Reaction Temperature: The reaction rate is too slow.[3] 4. Water in Reactants: Using "wet" methanol or 2-methylpentanoic acid inhibits the forward reaction.[3]1. Shift the Equilibrium: Use a large excess of methanol (can also serve as the solvent) to drive the reaction forward via Le Châtelier's principle.[6] A 10-fold excess can significantly increase yields.[6] Alternatively, remove water as it forms using a Dean-Stark apparatus with a solvent like toluene.[3][6] 2. Catalyst Check: Use a fresh, anhydrous acid catalyst. Common choices include concentrated H₂SO₄ or p-TsOH.[3][4] 3. Increase Temperature: Heat the reaction mixture to reflux to ensure an adequate reaction rate.[7] 4. Use Anhydrous Reagents: Ensure both methanol and 2-methylpentanoic acid are as dry as possible.
Product is Difficult to Isolate During Workup 1. Emulsion Formation: A stable emulsion can form during the aqueous wash steps, making separation difficult.[3] 2. Product Loss: The product may have some solubility in the aqueous layer, especially if large volumes of washing solutions are used.1. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Final Product is Impure (Contaminated with Starting Material) 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Inefficient Purification: The washing and distillation steps were not sufficient to remove all the 2-methylpentanoic acid.1. Monitor Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before stopping the reaction. 2. Thorough Washing: Ensure complete neutralization and removal of the carboxylic acid by thoroughly washing with sodium bicarbonate solution until no more CO₂ evolution is observed. 3. Efficient Distillation: Use fractional distillation under vacuum for the final purification step to effectively separate the product from any remaining starting material.

Data Presentation

Table 1: Effect of Reaction Parameters on Ester Yield

This table summarizes the expected impact of adjusting key reaction parameters to optimize the yield of methyl this compound based on the principles of Fischer esterification.

ParameterStandard ConditionOptimized ConditionExpected Impact on YieldRationale
Methanol:Acid Molar Ratio 1:1 to 3:1>10:1 (Methanol as solvent)Significant IncreaseShifts equilibrium towards the product side.[6]
Catalyst Loading (H₂SO₄) 0.5-1 mol%1-2 mol%Moderate IncreaseEnsures a sufficient reaction rate.[3]
Water Removal NoneDean-Stark Trap or Molecular SievesSignificant IncreaseRemoves a product, shifting the equilibrium to the right.[3][6]
Reaction Temperature Room TemperatureReflux Temperature of Methanol (~65°C)Significant IncreaseIncreases the rate of reaction to reach equilibrium faster.[7]

Experimental Protocols

Key Experiment: Fischer Esterification of 2-Methylpentanoic Acid

This protocol provides a detailed methodology for the synthesis of methyl this compound.

Materials:

  • 2-Methylpentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-methylpentanoic acid and a significant excess of anhydrous methanol (e.g., 10 equivalents). Methanol will serve as both a reactant and the solvent.

  • Catalyst Addition: Place the flask in an ice bath to cool. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.[3]

  • Heating: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours.[3] The reaction progress can be monitored by TLC or GC.

  • Workup - Solvent Removal: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.[8]

  • Workup - Extraction and Washing: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until gas evolution ceases) to neutralize the acid.[8]

    • Brine to help remove water and break any emulsions.

  • Drying and Evaporation: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl this compound.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 2-Methylpentanoic Acid D Combine & Reflux (2-4h) A->D B Methanol (excess) B->D C Acid Catalyst (H₂SO₄) C->D E Remove Excess Methanol D->E F Dilute & Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Vacuum Distillation H->I J Pure Methyl this compound I->J

Caption: General workflow for the synthesis of methyl this compound.

G Start Low Yield Observed Equilibrium Is reaction at equilibrium? Start->Equilibrium Water Is water present? Equilibrium->Water No Sol_Equilibrium Increase Methanol Excess or Remove H₂O (Dean-Stark) Equilibrium->Sol_Equilibrium Yes Conditions Are conditions optimal? Water->Conditions No Sol_Water Use Anhydrous Reagents Water->Sol_Water Yes Sol_Conditions Increase Temperature (Reflux) & Check Catalyst Activity Conditions->Sol_Conditions Yes End Yield Optimized Conditions->End No Sol_Equilibrium->End Sol_Water->End Sol_Conditions->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Resolving Co-elution of 2-Methylpentanoate Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Methylpentanoate isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can co-elute?

A1: During GC analysis, this compound can co-elute with both its structural isomers and its enantiomer.

  • Structural Isomers: These are molecules with the same molecular formula (C7H14O2) but different arrangements of atoms. Common structural isomers that may co-elute with methyl this compound include:

    • Methyl hexanoate

    • Methyl 3-methylpentanoate

    • Methyl 4-methylpentanoate

    • Ethyl pentanoate

    • Propyl butanoate

  • Enantiomers: this compound is a chiral molecule and exists as two non-superimposable mirror images, (R)-2-Methylpentanoate and (S)-2-Methylpentanoate. These enantiomers will co-elute on standard achiral GC columns.

Q2: Why is the separation of these isomers important?

A2: The separation and accurate quantification of this compound isomers are critical in various fields. In the flavor and fragrance industry, different isomers can have distinct sensory properties. In pharmaceutical development, the biological activity and metabolic fate of a chiral drug can be enantiomer-specific. Therefore, resolving these isomers is essential for quality control, regulatory compliance, and understanding structure-activity relationships.

Q3: What are the primary GC strategies for resolving co-eluting this compound isomers?

A3: There are two main strategies for resolving the co-elution of this compound isomers:

  • Direct Method (Chiral GC): This approach utilizes a GC column with a chiral stationary phase (CSP) to directly separate the enantiomers of this compound.

  • Indirect Method (Derivatization): This method involves a chemical reaction to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. This is typically done by reacting the corresponding 2-methylpentanoic acid with a chiral derivatizing agent before esterification.

For structural isomers, separation is typically achieved by optimizing the GC method on a suitable achiral column, often one with a polar stationary phase.

Troubleshooting Guides

Issue 1: Poor Resolution of Structural Isomers (e.g., this compound, 3-Methylpentanoate, 4-Methylpentanoate, and Methyl Hexanoate)

Question: My chromatogram shows broad, overlapping peaks for the C6 methyl ester isomers. How can I improve the separation?

Answer: Co-elution of structural isomers is a common challenge due to their similar boiling points and polarities. A systematic approach to method optimization is required.

Troubleshooting Workflow for Structural Isomer Co-elution

start Poor Resolution of Structural Isomers step1 Optimize Temperature Program start->step1 Initial Step step2 Change Stationary Phase step1->step2 If resolution is still poor step3 Adjust Carrier Gas Flow Rate step2->step3 For further optimization end Resolution Achieved step3->end

Caption: A logical workflow for troubleshooting the co-elution of structural isomers.

Detailed Troubleshooting Steps:

Parameter Recommendation Rationale
GC Column Stationary Phase Switch to a more polar stationary phase. Highly polar columns, such as those with a high percentage of cyanopropyl (e.g., DB-23, HP-88) or biscyanopropyl phases, are often effective for separating fatty acid methyl ester (FAME) isomers.[1]Different stationary phases provide different selectivities based on interactions like dipole-dipole and hydrogen bonding, which can enhance the separation of isomers with subtle differences in polarity.[1]
Column Dimensions Increase column length (e.g., from 30 m to 60 m or 100 m). A longer column increases the number of theoretical plates, leading to better resolution.[2]Resolution is proportional to the square root of the column length. Doubling the length increases resolution by a factor of approximately 1.4.
Temperature Program Decrease the oven ramp rate (e.g., from 10 °C/min to 2-5 °C/min) in the temperature range where the isomers elute.A slower temperature ramp increases the interaction time of the analytes with the stationary phase, allowing for better separation of closely eluting compounds.
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to be at or slightly above the optimal velocity for the column.Operating at the optimal linear velocity maximizes column efficiency, leading to narrower peaks and improved resolution.

Table 1: Recommended Starting GC Conditions for Structural Isomer Separation

Parameter Condition A (Mid-Polar Column) Condition B (High-Polarity Column)
Column DB-225 (50% Cyanopropylphenyl) or equivalentHP-88 (100% Biscyanopropyl) or equivalent
Dimensions 60 m x 0.25 mm ID, 0.25 µm film thickness100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C250 °C
Split Ratio 50:150:1
Oven Program 40 °C (hold 2 min), ramp to 150 °C at 3 °C/min50 °C (hold 1 min), ramp to 200 °C at 2 °C/min
Detector FID or MSFID or MS
Detector Temp 260 °C260 °C
Issue 2: Co-elution of this compound Enantiomers ((R)- and (S)-forms)

Question: I am analyzing a sample that may contain both enantiomers of this compound, but I only see a single peak on my standard GC column. How can I separate them?

Answer: Enantiomers have identical physical properties on achiral stationary phases and will not be separated. You need to use a chiral separation technique.

Troubleshooting Workflow for Enantiomer Co-elution

start Enantiomers Co-elute method_choice Choose Method start->method_choice direct Direct Method: Chiral GC Column method_choice->direct Direct indirect Indirect Method: Chiral Derivatization method_choice->indirect Indirect protocol1 Follow Protocol 1: Direct Chiral GC direct->protocol1 protocol2 Follow Protocol 2: Indirect Chiral GC indirect->protocol2 end Enantiomers Resolved protocol1->end protocol2->end

Caption: Decision workflow for resolving co-eluting enantiomers.

Detailed Troubleshooting Steps:

  • Direct Method (Recommended): The most straightforward approach is to use a GC column with a chiral stationary phase (CSP). Cyclodextrin-based columns are commonly used for the separation of chiral esters.[3]

  • Indirect Method: If a chiral column is not available, you can derivatize the 2-methylpentanoic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4] This method is more labor-intensive as it requires an additional reaction step.

Experimental Protocols

Protocol 1: Direct Chiral GC-MS Analysis of this compound Enantiomers

This protocol provides a starting point for the direct separation of (R)- and (S)-2-Methylpentanoate using a cyclodextrin-based chiral GC column.

Experimental Workflow for Direct Chiral GC Analysis

prep Sample Preparation (Dilute in suitable solvent) inject GC-MS Injection prep->inject separate Chiral GC Separation (Cyclodextrin Column) inject->separate detect MS Detection separate->detect analyze Data Analysis (Quantify Enantiomers) detect->analyze hydrolysis Sample Hydrolysis (if starting from ester) derivatization Chiral Derivatization (e.g., with (R)-(-)-2-Butanol) hydrolysis->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_analysis Achiral GC Analysis extraction->gc_analysis

References

Improving yield and purity in the distillation of ethyl 2-methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the distillation of ethyl 2-methylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of ethyl this compound? A1: The boiling point of ethyl this compound is approximately 152-153 °C at atmospheric pressure.[1][2]

Q2: What are the common impurities in crude ethyl this compound after synthesis? A2: Common impurities include unreacted starting materials such as 2-methylpentanoic acid and ethanol, as well as the acid catalyst (e.g., sulfuric acid) and water formed during the reaction.[3][4]

Q3: Is vacuum distillation recommended for ethyl this compound? A3: While not always necessary due to its relatively stable boiling point, vacuum distillation can be employed to lower the boiling temperature and prevent potential thermal decomposition, especially if heat-sensitive impurities are present.[5]

Q4: What are suitable drying agents for ethyl this compound? A4: Anhydrous magnesium sulfate or sodium sulfate are commonly used to remove residual water from the crude ester before distillation.[6]

Q5: How can I effectively remove the acid catalyst before distillation? A5: The crude product should be washed with a mild base, such as a sodium bicarbonate or sodium carbonate solution, to neutralize and remove the acid catalyst.[4] This is followed by washing with water and then brine to facilitate phase separation.

Q6: Can ethyl this compound form azeotropes? A6: While comprehensive azeotropic data for ethyl this compound is not readily available in the provided search results, it is a possibility, especially with the alcohol used in its synthesis (ethanol). Azeotropes can complicate distillation by causing components to co-distill at a constant boiling point. If an azeotrope is suspected, techniques like azeotropic distillation with a suitable entrainer may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of ethyl this compound, providing potential causes and solutions to improve both yield and purity.

Issue Possible Causes Solutions
Low Yield Incomplete Reaction: The esterification reaction is reversible and may not have reached completion.[7][8][9]- Drive the equilibrium: Use an excess of one reactant (typically the less expensive alcohol) or remove water as it forms using a Dean-Stark apparatus.[6][9][10]
Product Loss During Workup: Emulsion formation during aqueous washes can lead to loss of the organic layer.[5]- Break emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[5]
Inefficient Distillation: Poor insulation of the distillation column can lead to premature condensation and reflux, preventing the product from reaching the condenser.- Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.
Decomposition: Overheating during distillation can cause the ester to decompose.- Use vacuum distillation: This lowers the boiling point and reduces the risk of thermal degradation.[5]
Product Purity Issues Contamination with Starting Materials: Unreacted 2-methylpentanoic acid or ethanol co-distilling with the product.- Thorough workup: Ensure complete neutralization and removal of the acid catalyst with a base wash. Wash with water to remove excess alcohol.[4]
Water Contamination: Incomplete drying of the crude product before distillation.- Effective drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄) and ensure sufficient contact time.
Cross-Contamination: Using glassware that has not been properly cleaned and dried.- Proper cleaning: Ensure all glassware is thoroughly cleaned and oven-dried before use.[10]
Bumping or Uneven Boiling Superheating of the liquid: Lack of nucleation sites for smooth boiling.[3]- Use boiling chips or a magnetic stirrer: This will promote smooth and even boiling.[3]
Difficulty in Separating Fractions Broad boiling range: Indicates the presence of multiple components with close boiling points.- Use a fractional distillation column: A column with a higher number of theoretical plates will provide better separation.
Fluctuating distillation temperature: Can be caused by uneven heating or changes in pressure.- Ensure steady heating: Use a heating mantle with a controller for consistent heat input. If using vacuum, ensure the pressure is stable.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₈H₁₆O₂[1][11]
Molecular Weight 144.21 g/mol [1][11]
Boiling Point (atm) 152-153 °C[1][2]
Density (25 °C) 0.864 g/mL[1]
Refractive Index (20 °C) 1.403[1]
Purity (Typical, GC) ≥98%[12]

Experimental Protocol: Fractional Distillation of Ethyl this compound

This protocol outlines the steps for the purification of crude ethyl this compound by fractional distillation at atmospheric pressure.

1. Preparation of Crude Product:

  • Following the esterification reaction, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

    • Water to remove any remaining salts and water-soluble impurities.

    • Brine to facilitate separation of the layers.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

2. Distillation Setup:

  • Assemble a fractional distillation apparatus using clean, dry glassware.

  • Use a round-bottom flask of an appropriate size (the crude product should fill it to about two-thirds capacity).

  • Add a few boiling chips or a magnetic stir bar to the flask.

  • Insulate the distillation column with glass wool or aluminum foil.

  • Ensure all joints are securely clamped.

3. Distillation Process:

  • Begin heating the distillation flask gently using a heating mantle.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities, until the temperature at the thermometer stabilizes near the boiling point of ethyl this compound.

  • Once the temperature is stable at approximately 152-153 °C, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation at a steady rate, monitoring the temperature. The temperature should remain relatively constant during the collection of the pure ester.[10]

  • If the temperature drops or begins to rise significantly, stop the distillation.

  • Allow the apparatus to cool completely before dismantling.

4. Product Analysis:

  • Determine the yield of the purified product.

  • Assess the purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow crude_product Crude Ethyl this compound workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) crude_product->workup drying Drying (Anhydrous MgSO₄) workup->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation forerun Forerun (Impurities) distillation->forerun Low boiling fraction pure_product Pure Ethyl this compound distillation->pure_product Main fraction analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: Experimental workflow for the purification of ethyl this compound.

troubleshooting_flowchart start Problem Observed low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue No low_yield->purity_issue No incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes water_contamination Water Contamination? purity_issue->water_contamination Yes workup_loss Loss During Workup? incomplete_reaction->workup_loss No drive_equilibrium Solution: - Use excess reactant - Remove H₂O incomplete_reaction->drive_equilibrium Yes workup_loss->purity_issue No improve_workup Solution: - Use brine - Gentle mixing workup_loss->improve_workup Yes end Process Optimized drive_equilibrium->end improve_workup->end starting_material_contamination Starting Material Contamination? water_contamination->starting_material_contamination No dry_thoroughly Solution: - Use adequate drying agent water_contamination->dry_thoroughly Yes improve_wash Solution: - Thorough acid neutralization - Water wash starting_material_contamination->improve_wash Yes starting_material_contamination->end No dry_thoroughly->end improve_wash->end

Caption: Troubleshooting flowchart for ethyl this compound distillation.

References

Addressing baseline noise in the GC-FID analysis of 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing baseline noise issues encountered during the Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of 2-Methylpentanoate.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common causes of baseline noise in your GC-FID system.

Q1: My baseline is exhibiting excessive noise. What are the first steps I should take?

An abnormally noisy baseline can obscure peaks of interest and compromise the accuracy of your analysis. A logical first step is to systematically isolate the source of the noise.

Initial Checks:

  • Review Recent Changes: Have any changes been made to the system recently? A new gas cylinder, septum, column, or method parameter can often be the source of the issue.[1][2]

  • Run a Blank Analysis: Inject a blank solvent (without this compound). If the noise persists, the issue is likely with the system itself rather than the sample.

  • Check Instrument Parameters: Ensure that the detector attenuation is set appropriately. A change in the attenuation level can make the baseline appear excessively noisy.[3]

Q2: How can I determine if the baseline noise is from column bleed?

Column bleed is the natural degradation of the stationary phase of the column, which can increase with temperature and column age, resulting in a rising baseline.[4]

Experimental Protocol: Column Bleed Test

  • Disconnect the Column from the Detector: Cool down the oven and detector. Carefully disconnect the column from the detector inlet.

  • Cap the Detector Inlet: Use a no-hole ferrule or a blanking nut to cap the detector inlet.

  • Heat the Oven: Program the oven to run through your analytical temperature gradient.

  • Observe the Baseline: If the baseline noise significantly decreases or disappears, the column is the likely source of the bleed. If the noise persists, the issue is likely with the detector or gas supply.

Q3: I suspect septum bleed is causing ghost peaks and baseline instability. How can I confirm this?

Septum bleed occurs when volatile components from the injector septum are released at high temperatures, leading to discrete peaks or a rolling baseline.[5]

Experimental Protocol: Septum Bleed Test

  • Cool the Injector: Lower the injector temperature significantly (e.g., to 100°C).

  • Run a Blank Gradient: Execute a blank temperature program without an injection.

  • Observe the Baseline: If the characteristic ghost peaks or baseline instability disappear at the lower injector temperature, septum bleed is the probable cause.[1]

  • Isolate the Inlet: To confirm, you can perform a run without an injection. If the bleed peaks disappear, the vial cap septum may be the source.

Q4: How do I check for gas leaks in my GC-FID system?

Gas leaks are a common source of baseline noise and instability, as they can introduce atmospheric oxygen and other contaminants into the system.[6]

Experimental Protocol: Gas Leak Detection

  • Pressurize the System: Set the carrier gas pressure to your method's operating pressure.

  • Use an Electronic Leak Detector: This is the most sensitive and reliable method. Systematically check all fittings and connections, starting from the gas source and moving towards the detector. Common leak points include:

    • Gas cylinder connections

    • Gas traps and purifiers

    • Inlet and detector fittings

    • Septum nut

    • Column connections

  • Snoop Liquid (as an alternative): Apply a leak detection solution (e.g., Snoop) to fittings. The formation of bubbles indicates a leak. Caution: Avoid using soap-based solutions as they can contaminate the system.

Q5: My baseline is consistently high. Could this be due to contaminated gases?

Impure carrier or detector gases can introduce a steady stream of contaminants, resulting in an elevated and potentially noisy baseline.[3][7]

Troubleshooting Steps:

  • Check Gas Cylinder Purity: Ensure you are using high-purity gases (typically 99.999% or higher).

  • Inspect Gas Traps: Moisture, oxygen, and hydrocarbon traps have a finite lifetime and need to be replaced or regenerated regularly. Saturated traps can release a burst of contaminants.

  • Cylinder Change: If the problem started after changing a gas cylinder, the new cylinder may be contaminated. Try switching back to the old cylinder (if available) or a new one from a different lot.[1][2]

Q6: The baseline noise increases gradually over time. What could be the cause?

A gradual increase in baseline noise often points to the accumulation of contaminants in the detector.[3][8]

Experimental Protocol: FID Detector Cleaning A dirty Flame Ionization Detector (FID) can be a significant source of noise. Deposits can build up on the collector and jet over time.

  • Disassemble the Detector: After cooling the detector, carefully disassemble it according to the manufacturer's instructions.

  • Clean the Components:

    • Collector: Wipe with a lint-free cloth dampened with a suitable solvent (e.g., methanol or isopropanol). For more stubborn deposits, gentle sonication in a cleaning solution may be necessary.

    • Jet: If the jet is clogged, it can often be cleaned by carefully passing a jet reamer or a fine wire through the opening. For heavy contamination, sonication is recommended.

  • Reassemble and Condition: After thorough drying, reassemble the detector. Heat the detector to a temperature slightly above your normal operating temperature for a period to condition it.

Frequently Asked Questions (FAQs)

Q7: What are typical GC-FID method parameters for the analysis of this compound?

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., WAX phase) or non-polar (e.g., DB-5)WAX phases are commonly used for FAMEs. A non-polar phase can also be effective for volatile esters.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte.
Detector Temperature 280 - 300 °CPrevents condensation of analytes and bleed products in the detector.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen can offer faster analysis times.
Carrier Gas Flow Rate 1-2 mL/min (constant flow)Optimal for most capillary columns. Constant flow mode maintains a stable flow as the oven temperature ramps.
Oven Program Initial: 40-60°C (hold 1-2 min), Ramp: 5-10°C/min, Final: 200-240°C (hold 2-5 min)A lower initial temperature helps to focus volatile analytes at the head of the column. The ramp rate and final temperature can be optimized to achieve the desired separation.
Split Ratio 20:1 to 100:1Depends on the concentration of this compound in the sample. A higher split ratio is used for more concentrated samples.

Q8: How does septum type affect baseline noise?

The material of the septum can significantly impact the level of bleed and, consequently, the baseline noise. High-temperature, low-bleed septa are recommended for most applications.

Septum MaterialBleed CharacteristicsRecommended Use
Standard Silicone Prone to bleed at higher temperatures, releasing siloxane compounds.General purpose, for lower injector temperatures.
Low-Bleed Silicone Formulated to minimize the release of volatile siloxanes.Good for most applications, especially at moderate to high temperatures.
BTO (Bleed and Temperature Optimized) Specifically treated to reduce bleed at very high temperatures.Recommended for trace analysis and high-temperature applications.
PTFE-faced Silicone A PTFE layer acts as a barrier to prevent contact between the solvent and the silicone.Can reduce bleed, but the PTFE can be cored, exposing the silicone underneath.

Q9: Can a small gas leak really cause significant baseline noise?

Yes, even a very small leak can introduce enough oxygen and moisture into the carrier gas stream to cause significant problems. Oxygen can degrade the stationary phase of the column, leading to increased column bleed.[6] The constant influx of atmospheric gases can also cause a noisy and unstable baseline.

Leak RatePotential Impact on Baseline
Small (undetectable by soap solution) Noticeable increase in baseline noise, especially at higher temperatures. May cause retention time shifts.
Moderate (detectable by soap solution) Significant baseline noise and drift. May prevent the FID from igniting or staying lit.
Large Inability to pressurize the system. The instrument will likely show an error.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting baseline noise in a GC-FID system.

G cluster_start cluster_initial cluster_diagnostics cluster_solutions cluster_end start High Baseline Noise Detected review_changes Review Recent System Changes? start->review_changes blank_run Run Blank Solvent review_changes->blank_run No obvious cause column_bleed_test Perform Column Bleed Test blank_run->column_bleed_test Noise persists septum_bleed_test Perform Septum Bleed Test blank_run->septum_bleed_test Noise disappears (suspect sample matrix) column_bleed_test->septum_bleed_test Noise persists replace_column Condition or Replace Column column_bleed_test->replace_column Noise decreases leak_check Perform Leak Check septum_bleed_test->leak_check Noise persists replace_septum Replace Septum septum_bleed_test->replace_septum Ghost peaks disappear gas_check Check Gas Purity & Traps leak_check->gas_check No leaks found fix_leak Fix Leak leak_check->fix_leak Leak found detector_check Inspect & Clean Detector gas_check->detector_check Gases are pure replace_gas Replace Gas Cylinder/Traps gas_check->replace_gas Contaminated gas/traps clean_detector Clean Detector detector_check->clean_detector Detector is dirty end_node Baseline Noise Resolved detector_check->end_node System appears clean replace_column->end_node replace_septum->end_node fix_leak->end_node replace_gas->end_node clean_detector->end_node

Figure 1. A stepwise workflow for diagnosing and resolving baseline noise issues in GC-FID analysis.

References

Preventing sample degradation of 2-Methylpentanoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-methylpentanoate during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as methyl 2-methylvalerate, is an organic compound classified as a fatty acid ester.[1][2] It is a pale yellow liquid with a fruity odor.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H14O2[1]
Molecular Weight130.18 g/mol [1]
Boiling Point45.0 °C @ 0.20 mm Hg[1]
Density0.875-0.881 g/mL[1]
Refractive Index1.400-1.405[1]
IUPAC Namemethyl this compound[1]

Q2: What are the common analytical techniques used for this compound?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a common and effective method for the analysis of volatile compounds like this compound.[1][4]

Q3: What are the primary causes of this compound degradation during analysis?

While specific data on this compound degradation is limited, esters, in general, are susceptible to degradation through several mechanisms, particularly during GC-MS analysis. These include:

  • Hydrolysis: The presence of moisture can lead to the breakdown of the ester bond, forming 2-methylpentanoic acid and methanol.[5][6] This can be catalyzed by acidic or basic conditions.

  • Thermal Degradation: High temperatures in the GC injector port or column can cause the molecule to break down.[7] For esters, this can lead to the formation of various by-products.

  • Oxidation: Exposure to oxygen, especially at elevated temperatures, can lead to oxidative degradation.[8]

  • Active Sites: Active sites in the GC system, such as silanol groups in the liner or on the column, can interact with and degrade the analyte.[4][8]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to this compound degradation.

Problem: Poor peak shape (tailing, broadening) or low analyte response.

This is often an indication of analyte degradation or interaction with the analytical system.

Table 2: Troubleshooting Poor Peak Shape or Low Response

Potential Cause Troubleshooting Step Expected Outcome
Active sites in the GC inlet Use a deactivated inlet liner.[8] Consider using a liner with glass wool that is also deactivated.Reduced peak tailing and increased analyte response.
Perform several injections of a high-concentration standard to passivate active sites.[8]Stabilization of peak area and shape.
Thermal degradation in the injector Lower the injector temperature. Start with a temperature slightly above the boiling point of the solvent and optimize.Minimized on-column degradation, leading to a sharper peak and higher response.
Column degradation Use a new, high-quality GC column. Ensure the column is properly conditioned before use.Improved peak shape and reproducibility.
Hydrolysis from residual water Ensure all solvents are anhydrous. Store samples in a dry environment, such as a desiccator with a drying agent.[6]Reduced formation of hydrolysis by-products.

Problem: Appearance of unexpected peaks in the chromatogram.

These extra peaks may correspond to degradation products of this compound.

Table 3: Troubleshooting Unexpected Peaks

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Identify the peak corresponding to 2-methylpentanoic acid or other potential hydrolysis products by running standards. Implement measures to reduce moisture as described in Table 2.Disappearance or significant reduction of the unexpected peak.
Thermal Degradation Lower the GC oven temperature program, particularly the initial and final temperatures.[7]Reduction or elimination of degradation-related peaks.
Solvent Effects If using a reactive solvent like methanol, consider switching to a more inert solvent like hexane or ethyl acetate.[4]Elimination of peaks resulting from solvent-analyte reactions.

Experimental Protocols

Protocol: Preventing this compound Degradation During GC-MS Analysis

This protocol outlines key steps to minimize sample degradation.

  • Sample Preparation and Storage:

    • Use high-purity, anhydrous solvents for sample dilution.

    • Store stock solutions and prepared samples in tightly sealed vials at low temperatures (-20°C or -80°C) to minimize volatility and potential degradation.[9]

    • For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) in the storage container.[6]

    • Avoid repeated freeze-thaw cycles.[9]

  • GC-MS System Preparation:

    • Inlet: Use a deactivated inlet liner. If using glass wool, ensure it is also deactivated.

    • Column: Install a new or well-conditioned, low-bleed GC column suitable for ester analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • System Conditioning: Before running samples, condition the entire system by injecting a high-concentration standard several times to passivate any active sites.[8]

  • GC-MS Method Parameters:

    • Injector Temperature: Start with a lower injector temperature (e.g., 200-220°C) and gradually increase if necessary, monitoring for signs of degradation.

    • Oven Program: Use a temperature program that ensures good separation without excessive heat. The final temperature should not significantly exceed what is necessary to elute all compounds of interest.

    • Carrier Gas: Use a high-purity carrier gas (e.g., Helium or Hydrogen) with an efficient purifier to remove oxygen and water.

  • Use of Analyte Protectants (Optional but Recommended):

    • Consider co-injecting the sample with an analyte protectant, such as sorbitol (e.g., 0.5% in the injection solvent).[4] Analyte protectants can mask active sites in the injector and improve the chromatographic performance of sensitive compounds.[4]

Visualizations

Workflow for Preventing Sample Degradation

The following diagram illustrates a logical workflow for troubleshooting and preventing the degradation of this compound during analysis.

G cluster_0 Sample Preparation & Storage cluster_1 GC-MS System Preparation cluster_2 Analytical Method Optimization cluster_3 Data Analysis & Troubleshooting a Use Anhydrous Solvents b Store at Low Temperature (-20°C or -80°C) a->b c Inert Atmosphere (Ar/N2) b->c d Avoid Freeze-Thaw Cycles c->d e Use Deactivated Inlet Liner d->e Proceed to Analysis f Install High-Quality GC Column e->f g Condition System with High Conc. Standard f->g h Optimize Injector Temperature g->h i Optimize Oven Temperature Program h->i j Use High-Purity Carrier Gas i->j k Consider Analyte Protectants j->k l Analyze Peak Shape & Response k->l m Identify Unexpected Peaks l->m n Compare with Standards m->n n->a Re-evaluate & Optimize G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation This compound This compound 2-Methylpentanoic Acid 2-Methylpentanoic Acid This compound->2-Methylpentanoic Acid + H2O Methanol Methanol This compound->Methanol + H2O Smaller Alkenes Smaller Alkenes This compound->Smaller Alkenes High Temp CO2 CO2 This compound->CO2 High Temp Other Fragments Other Fragments This compound->Other Fragments High Temp

References

Technical Support Center: Method Development for 2-Methylpentanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for the successful separation and analysis of 2-Methylpentanoate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but the choice depends on the sample matrix, volatility of the analyte, and required sensitivity.

  • Gas Chromatography (GC): GC is generally preferred for volatile compounds like this compound (a fatty acid ester).[1][2] It offers high resolution and sensitivity, especially when coupled with a Mass Spectrometry (MS) detector. Derivatization may be required to improve the volatility and thermal stability of related acidic compounds if they are also of interest.[3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is also a viable method.[4][5][6] It is particularly useful for samples that are not suitable for GC due to low volatility or thermal instability, or when analyzing this compound alongside non-volatile matrix components.

Q2: How do I prepare my sample for analysis?

A2: Proper sample preparation is critical to remove interferences and concentrate the analyte. The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[7][8]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate or hexane).[8][9] It is effective but can be labor-intensive and may form emulsions.[10]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample.[11] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is often more efficient, uses less solvent, and is easier to automate than LLE.[7] A method for related methylpentanoic acids in wine successfully used SPE for selective isolation.[12]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: For this compound itself, which is an ester, derivatization is typically not required as it is already sufficiently volatile for GC analysis.[1][2] However, if your analysis includes the parent carboxylic acid (2-methylpentanoic acid) or other related polar compounds from a complex biological matrix, derivatization is highly recommended.[3] This process converts polar functional groups (like carboxylic acids) into less polar, more volatile derivatives (e.g., methyl esters or silyl esters), improving chromatographic peak shape and thermal stability.[3][13]

Q4: What type of analytical column should I use?

A4:

  • For GC-MS: A non-polar or mid-polarity column is typically used. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), which separates compounds primarily based on their boiling points.[9]

  • For HPLC: A reverse-phase C18 or C8 column is standard for separating moderately non-polar compounds like this compound.[4][6] Columns with low silanol activity are often preferred to minimize peak tailing.[5]

Experimental Workflows & Protocols

The following diagram illustrates a general workflow for the analysis of this compound.

Workflow General Analysis Workflow for this compound Sample Sample Collection (e.g., Plasma, Wine, Cell Media) Prep Sample Preparation (LLE or SPE) Sample->Prep Isolate Analyte Deriv Derivatization (If necessary for acidic analogs) Prep->Deriv Enhance Volatility Analysis Chromatographic Separation (GC-MS or HPLC) Prep->Analysis Direct Injection (if no derivatization) Deriv->Analysis Inject Sample Data Data Acquisition & Analysis (Quantification & Identification) Analysis->Data Detect & Process

Caption: Generalized workflow for the extraction and analysis of this compound.

Protocol 1: GC-MS Analysis via Liquid-Liquid Extraction (LLE)

This protocol is adapted for isolating this compound from an aqueous matrix (e.g., cell culture media).

1. Sample Preparation (LLE):

  • To 1 mL of the aqueous sample in a glass vial, add an internal standard.

  • Add 2 mL of ethyl acetate (or another suitable water-immiscible organic solvent).[9]

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

  • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL for GC-MS analysis.

2. GC-MS Instrumental Analysis:

  • The following table provides a starting point for GC-MS method parameters.

ParameterSuggested Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) for identification and SIM for quantification

Table 1: Recommended starting parameters for GC-MS analysis.[9][13]

Protocol 2: HPLC-UV/MS Analysis

This protocol is based on methods for similar esters and is suitable for samples where GC is not ideal.[4][14]

1. Sample Preparation:

  • Sample preparation can be performed using LLE as described above or via SPE. For SPE, a C18 cartridge is recommended.

  • After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Instrumental Analysis:

  • The following table provides a starting point for HPLC method parameters.

ParameterSuggested Condition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v). For MS, use 0.1% formic acid in water.[5][6]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or MS with Electrospray Ionization (ESI)

Table 2: Recommended starting parameters for HPLC analysis.[4][5][6][14]

Troubleshooting Guide

This section addresses common issues encountered during method development.

Troubleshooting Troubleshooting Workflow for Chromatographic Issues Start Problem Observed PeakShape Poor Peak Shape? (Tailing, Fronting, Broad) Start->PeakShape Tailing Tailing Peak: - Active sites on column/liner - pH mismatch (HPLC) - Column overload PeakShape->Tailing Yes Fronting Fronting Peak: - Column overload - Incorrect solvent for sample PeakShape->Fronting Yes Broad Broad Peak: - Low oven/column temp - Dead volume in system - Column degradation PeakShape->Broad Yes Retention Retention Time Shift? PeakShape->Retention No End Problem Resolved Tailing->End Fronting->End Broad->End RT_Shift Check: - Flow rate stability - Mobile phase/carrier gas consistency - Oven/column temperature - Column aging Retention->RT_Shift Yes Recovery Low Recovery / Sensitivity? Retention->Recovery No RT_Shift->End Low_Rec Check: - Extraction efficiency (pH, solvent) - Adsorption/loss in system - Detector settings - Sample degradation Recovery->Low_Rec Yes Recovery->End No Low_Rec->End

Caption: A logical workflow for troubleshooting common chromatography issues.

Q5: Why am I seeing poor peak shape (e.g., tailing or fronting)?

A5:

  • Peak Tailing: This is often caused by active sites in the GC inlet liner or column that interact with the analyte. Using a deactivated liner or a column with low silanol activity can help.[5] In HPLC, a mismatch between the sample solvent pH and the mobile phase pH can also cause tailing.

  • Peak Fronting: This typically indicates column overload. Try diluting the sample or injecting a smaller volume. It can also occur if the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC) or has poor compatibility with the stationary phase (in GC).

  • Broad Peaks: This can be a sign of a contaminated or aging column, dead volume in the system (e.g., from a poor connection), or a temperature that is too low for the analyte's volatility.

Q6: My analyte recovery is low after sample preparation. What should I check?

A6: Low recovery is a common issue during method development.

  • For LLE: Ensure the pH of the aqueous phase is optimized for your analyte (for acids, a low pH ensures they are not ionized and partition better into the organic solvent).[8] Perform multiple extractions with fresh solvent to improve recovery. Also, be aware that emulsions can trap the analyte and prevent complete phase separation.[10]

  • For SPE: Check that you are using the correct sorbent chemistry for this compound (a reverse-phase C18 or a mixed-mode sorbent would be appropriate).[9] Ensure the cartridge does not dry out between the conditioning and sample loading steps. Optimize the wash and elution solvents; a wash solvent that is too strong can elute the analyte prematurely, while an elution solvent that is too weak will leave it on the cartridge.[11]

Q7: Why are my retention times shifting between injections?

A7: Retention time instability can be caused by several factors:

  • Flow Rate Fluctuation: Check for leaks in the system or problems with the pump (HPLC) or electronic pressure control (GC).

  • Temperature Changes: Ensure the column oven (GC) or column compartment (HPLC) is maintaining a stable temperature.

  • Mobile Phase/Carrier Gas Issues: In HPLC, ensure the mobile phase is properly mixed and degassed. In GC, verify the carrier gas supply and pressure.

  • Column Aging: Over time, the stationary phase of a column can degrade, leading to shifts in retention time.

The following table provides a comparative overview of common sample preparation techniques.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids.[8]Analyte retention on a solid sorbent.[11]
Expected Recovery 60-85% (can be variable)85-95% (often more consistent)[9]
Selectivity Low to moderate; co-extraction of similar compounds is common.[9]High; can be tuned with specific wash/elution solvents.[9][12]
Solvent Usage HighLow[7]
Automation Potential ModerateHigh[7]
Common Issues Emulsion formation, incomplete phase separation.[10]Cartridge clogging, breakthrough (analyte fails to retain).

Table 3: Comparison of LLE and SPE for sample preparation.

References

Technical Support Center: Optimizing Injector Temperature for Volatile Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injector temperature for the analysis of volatile esters.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of volatile esters and provides targeted solutions related to injector temperature optimization.

Q1: Why is my peak shape poor for early-eluting volatile esters (peak fronting or splitting)?

A1: Poor peak shape for early-eluting compounds, such as fronting or splitting, is often a result of an injector temperature that is too high. This can cause the sample to expand too quickly in the inlet liner, leading to backflash, where the vaporized sample exceeds the liner volume and spills into the carrier gas lines.[1][2]

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Gradually decrease the injector temperature in increments of 10-20°C. A good starting point for many volatile esters is around 200-250°C.[3]

    • Check Injection Volume: An excessive injection volume can also lead to backflash.[4] Try reducing the injection volume to 1 µL or less.

    • Use a Split Injection: If not already in use, a split injection can help to manage the sample volume entering the column, which can mitigate fronting.[4]

    • Verify Liner Type: Ensure you are using an appropriate inlet liner. A liner with glass wool can aid in sample vaporization but can also be a source of activity if not properly deactivated.[5]

Q2: My later-eluting, less volatile esters show broad or tailing peaks. What could be the cause?

A2: Broad or tailing peaks for later-eluting esters often indicate that the injector temperature is too low.[3][6] Insufficient temperature can lead to incomplete or slow vaporization of the analytes in the injector, causing them to enter the column as a broad band.[3]

  • Troubleshooting Steps:

    • Increase the Injector Temperature: Incrementally raise the injector temperature by 10-20°C to ensure complete and rapid vaporization of the less volatile esters.[7] Be mindful of the thermal stability of your analytes to avoid degradation.[7]

    • Optimize Oven Temperature Program: A suitable oven temperature program is crucial. Ensure the initial oven temperature is low enough for proper focusing of early eluters and that the ramp rate is appropriate to separate all compounds of interest.[8][9]

    • Check for Active Sites: Peak tailing can also be caused by active sites in the injector liner or on the column itself.[10] Using a deactivated liner and ensuring a clean column can help to reduce tailing.[1][10]

Q3: I'm experiencing low sensitivity or a complete loss of peaks for my volatile esters. What should I check?

A3: Low sensitivity or peak loss can be attributed to several factors related to the injector temperature and other GC parameters.

  • Troubleshooting Steps:

    • Injector Temperature Too Low: For less volatile esters, an injector temperature that is too low can result in the compounds not reaching the column, leading to a loss of signal.[3][6] Consider increasing the injector temperature.

    • Injector Temperature Too High: For thermally labile esters, an excessively high injector temperature can cause them to degrade in the inlet, resulting in a reduced or absent peak.[7] Experiment with lowering the injector temperature.

    • Leaks in the System: A leak in the injector, particularly around the septum, can lead to a loss of sample and consequently, a decrease in peak area.[6][11] Regularly check for leaks.

    • Incorrect Split Ratio: If using a split injection, a split ratio that is too high will direct a large portion of the sample to the split vent instead of the column, leading to low sensitivity.[6] Try reducing the split ratio.

    • Improper Column Installation: If the column is not installed correctly in the injector, it can lead to poor sample transfer and loss of sensitivity. Ensure the column is installed at the correct depth.[1]

Q4: I am observing "ghost peaks" in my chromatograms. Could the injector temperature be the cause?

A4: Ghost peaks, which are peaks that appear in blank runs or at unexpected retention times, can be related to injector temperature, often due to contamination.

  • Troubleshooting Steps:

    • Septum Bleed: An excessively high injector temperature can cause the septum to degrade and release volatile compounds, which then appear as ghost peaks.[12] Ensure you are using a high-quality, low-bleed septum rated for your operating temperature.

    • Contaminated Inlet Liner: Residue from previous injections can accumulate in the liner and slowly bleed into the column during subsequent runs, especially at high injector temperatures. Regularly clean or replace your inlet liner.[1]

    • Carryover: If the injector temperature is too low for some of the less volatile components in your sample matrix, they may not be fully flushed from the injector during a run and can appear as ghost peaks in the next injection. Increasing the injector temperature or using a more rigorous bakeout procedure between runs can help.

Data Presentation

The following table provides a representative example of how injector temperature can influence the analysis of common volatile esters. The values are illustrative and should be optimized for your specific instrument and conditions.

Analyte (Volatile Ester)Injector Temperature (°C)Peak Area (Arbitrary Units)Peak Asymmetry (Tailing Factor)Recovery (%)Observations
Ethyl Acetate 20095,0001.198Good peak shape and recovery.
22596,5001.099Optimal performance.
25092,0001.395Slight peak tailing may begin to appear.
27585,0001.8 (Fronting)88Potential for backflash and peak fronting.
Methyl Methacrylate 20088,0001.292Good peak shape, slightly lower response.
22594,0001.197Optimal performance.
25095,5001.099Excellent peak shape and recovery.
27593,0001.296Good performance, but monitor for any degradation.
Butyl Acetate 20075,0001.880Incomplete vaporization, significant tailing.
22589,0001.393Improved peak shape and recovery.
25098,0001.199Optimal performance.
27597,5001.098Excellent peak shape and recovery.

Experimental Protocols

Protocol 1: Systematic Optimization of Injector Temperature

This protocol outlines a systematic approach to determining the optimal injector temperature for a new method for volatile ester analysis.

  • Initial Parameter Setup:

    • Select a suitable GC column for ester analysis (e.g., a mid-polar phase like a DB-5ms or a wax column).

    • Set a conservative initial oven temperature, for example, 40-50°C, to ensure good focusing of the most volatile esters.[8]

    • Develop a suitable oven temperature program with a ramp rate of 10-20°C/min to a final temperature that will elute all compounds of interest.[8]

    • Set the carrier gas flow rate to the optimal value for the column dimensions and carrier gas type.

    • Choose a starting injector temperature. A good starting point for volatile esters is 250°C.[7]

  • Temperature Range Evaluation:

    • Prepare a standard solution containing the volatile esters of interest at a known concentration.

    • Inject the standard solution using the initial injector temperature (e.g., 250°C) and record the chromatogram.

    • Decrease the injector temperature by 25°C (to 225°C) and inject the standard again.

    • Continue to decrease the injector temperature in 25°C increments (e.g., to 200°C and 175°C) for subsequent injections.

    • Increase the injector temperature from the initial setting in 25°C increments (e.g., to 275°C and 300°C) and inject the standard at each temperature. Be cautious not to exceed the maximum recommended temperature for your column or septum.

  • Data Analysis and Optimization:

    • For each chromatogram, evaluate the following for each target ester:

      • Peak Area/Height: To assess sensitivity.

      • Peak Shape: Look for fronting, tailing, or splitting. Calculate the peak asymmetry or tailing factor.

      • Recovery: If using an internal or external standard, calculate the recovery.

    • Create a table to compare these parameters at each injector temperature.

    • The optimal injector temperature is the one that provides the best balance of good peak shape, high sensitivity, and good recovery for all the volatile esters in your sample.

Visualizations

GC_Troubleshooting_Workflow Start Problem with Volatile Ester Analysis CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Fronting Peak Fronting/Splitting? CheckPeakShape->Fronting Asymmetric? GoodShape Good Peak Shape CheckPeakShape->GoodShape Symmetric? Tailing Peak Tailing? Fronting->Tailing No SolutionFronting Lower Injector Temp Reduce Injection Volume Fronting->SolutionFronting Yes Tailing->GoodShape No SolutionTailing Increase Injector Temp Check for Active Sites Tailing->SolutionTailing Yes CheckSensitivity Evaluate Sensitivity GoodShape->CheckSensitivity LowSensitivity Low/No Peaks? CheckSensitivity->LowSensitivity Issues? GoodSensitivity Sufficient Sensitivity CheckSensitivity->GoodSensitivity No Issues LowSensitivity->GoodSensitivity No SolutionLowSensitivity Adjust Injector Temp Check for Leaks Optimize Split Ratio LowSensitivity->SolutionLowSensitivity Yes CheckGhostPeaks Check for Ghost Peaks GoodSensitivity->CheckGhostPeaks GhostPeaks Ghost Peaks Present? CheckGhostPeaks->GhostPeaks Issues? NoGhostPeaks No Ghost Peaks CheckGhostPeaks->NoGhostPeaks No Issues GhostPeaks->NoGhostPeaks No SolutionGhostPeaks Check Septum Bleed Clean/Replace Liner GhostPeaks->SolutionGhostPeaks Yes End Optimized Method NoGhostPeaks->End SolutionFronting->CheckPeakShape SolutionTailing->CheckPeakShape SolutionLowSensitivity->CheckSensitivity SolutionGhostPeaks->CheckGhostPeaks

Caption: Troubleshooting workflow for common GC issues in volatile ester analysis.

Injector_Temp_Effects InjectorTemp Injector Temperature TooLow Too Low InjectorTemp->TooLow Optimal Optimal InjectorTemp->Optimal TooHigh Too High InjectorTemp->TooHigh IncompleteVap Incomplete Vaporization TooLow->IncompleteVap CompleteVap Complete & Rapid Vaporization Optimal->CompleteVap Backflash Sample Backflash TooHigh->Backflash AnalyteDegradation Analyte Degradation (Thermally Labile Esters) TooHigh->AnalyteDegradation PeakTailing Peak Tailing (Less Volatile Esters) IncompleteVap->PeakTailing LowRecovery Low Recovery (Less Volatile Esters) IncompleteVap->LowRecovery GoodPeakShape Good Peak Shape CompleteVap->GoodPeakShape HighRecovery High Recovery CompleteVap->HighRecovery PeakFronting Peak Fronting (Volatile Esters) Backflash->PeakFronting

Caption: Relationship between injector temperature and analytical outcomes.

References

Column selection guide for the chromatographic separation of branched esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of branched esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched ester isomers so challenging?

Branched ester isomers, such as iso and anteiso forms, often possess the same molecular weight and chemical formula. This makes them difficult to distinguish by mass spectrometry (MS) alone and results in very similar physicochemical properties, leading to close or overlapping retention times in chromatographic systems.[1] Effective separation, therefore, relies on highly selective chromatographic techniques that can exploit subtle differences in their molecular structures.[1]

Q2: What are the most suitable analytical techniques for separating branched ester isomers?

Gas Chromatography-Mass Spectrometry (GC-MS) is a common and reliable method for the analysis of volatile branched esters, such as branched-chain fatty acid methyl esters (FAMEs).[1] For less volatile or thermally labile branched esters, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, offering a variety of stationary and mobile phases to optimize separation.

Q3: What is the purpose of derivatization in the analysis of branched esters?

For GC analysis, derivatization is a critical step, especially when the parent molecules (e.g., fatty acids) are non-volatile. Converting them into more volatile and less polar derivatives, typically methyl esters (FAMEs), improves peak shape, enhances separation, and prevents interactions with the stationary phase that can cause peak tailing.[1] In HPLC, derivatization with fluorescent or chiral tags can significantly improve detection sensitivity and enable the separation of enantiomers.[1]

Q4: How does branching affect the retention time of esters in chromatography?

The degree of branching influences the retention behavior of esters. In gradient liquid adsorption chromatography, polymer samples with a higher degree of branching are retained longer on the stationary phase.[2] This indicates a stronger interaction between the branched ester and the stationary phase compared to its linear counterpart.[2]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Branched Ester Isomers

Possible Causes:

  • Suboptimal Column Selection: The stationary phase may lack the necessary selectivity to differentiate between the subtle structural differences of the isomers.

  • Inappropriate Mobile Phase Composition (HPLC): The mobile phase may not provide sufficient differential partitioning of the isomers between the mobile and stationary phases.

  • Inadequate GC Oven Temperature Program: A rapid temperature ramp can prevent proper separation of isomers.[1]

Solutions:

  • Column Selection:

    • GC: Employ a highly polar capillary column (e.g., cyanopropyl-based phases) with a longer length (e.g., ≥100 m) to maximize resolution.[1]

    • HPLC: For positional isomers on aromatic rings, phenyl columns can be effective. For cis/trans isomers and diastereomers, C8 or amide columns are often preferred.[3]

  • Mobile Phase Optimization (HPLC):

    • Systematically vary the solvent strength and composition of the mobile phase.

    • Consider using different solvent pairs, such as hexane-isopropanol or hexane-ethyl acetate for normal-phase chromatography.

  • Temperature Program Optimization (GC):

    • Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) during the elution of the branched esters.[1]

    • A lower initial temperature or a longer hold time can also improve the separation of more volatile isomers.[1]

Issue 2: Peak Tailing

Possible Causes:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the analytes.

  • Incomplete Derivatization: The presence of underivatized parent compounds (e.g., free fatty acids) can lead to peak tailing.[1]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column.

Solutions:

  • GC System Maintenance:

    • Use a deactivated injector liner and a high-quality, end-capped GC column.

    • If tailing persists, consider silylating the GC system to passivate active sites.

  • Derivatization Verification:

    • Ensure the derivatization reaction has gone to completion.

  • Column Cleaning:

    • Follow the manufacturer's instructions for column cleaning and regeneration.

Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient Derivatization: The chosen derivatization method may not be optimal for the sample matrix or concentration.[1]

  • Sample Loss During Preparation: Multiple extraction and cleanup steps can lead to a loss of analytes.[1]

  • Suboptimal MS Detector Settings: The detector may not be tuned for the mass range of interest, or the ionization mode may not be optimal.[1]

Solutions:

  • Optimize Derivatization:

    • Experiment with different derivatization reagents and reaction conditions.

  • Streamline Sample Preparation:

    • Minimize the number of sample handling steps where possible.

  • Optimize MS Detector Parameters:

    • Ensure the MS detector is properly tuned and calibrated.

    • Select the appropriate ionization mode (e.g., Electron Ionization for GC-MS) and optimize fragmentation parameters for the target analytes.

Column Selection and Performance Data

The selection of an appropriate column is paramount for the successful separation of branched esters. Below is a summary of commonly used columns and their typical performance characteristics.

Chromatography Mode Column Type Stationary Phase Typical Application Separation Principle
GC Capillary ColumnCyanopropylSeparation of branched-chain fatty acid methyl ester (FAME) isomersHigh polarity provides selectivity for positional and geometric isomers.
GC Capillary ColumnPolyethylene Glycol (Wax)General purpose separation of FAMEsPolar phase separates based on carbon number and degree of unsaturation.
HPLC (Normal Phase) Silica, AmideSilica, AmideSeparation of less polar branched esters and isomersAdsorption chromatography based on polarity.
HPLC (Reversed Phase) C18, C8Octadecylsilane, OctylsilaneSeparation of a wide range of branched esters based on hydrophobicityHydrophobic interactions; longer alkyl chains provide greater retention for nonpolar analytes.
HPLC (Specialty) PhenylPhenyl-bonded silicaSeparation of aromatic branched esters and positional isomersπ-π interactions with aromatic analytes.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of Branched-Chain Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general workflow for the analysis of branched-chain fatty acids after conversion to their methyl esters.

1. Lipid Extraction:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
  • Add water to induce phase separation.
  • Collect the lower organic phase containing the lipids.
  • Dry the organic phase under a stream of nitrogen.

2. Derivatization (Transesterification):

  • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.
  • Heat the mixture at 60-100°C for the appropriate time to ensure complete conversion to FAMEs.
  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • GC Column: A highly polar capillary column (e.g., DB-23, SP-2560, or equivalent) is recommended.
  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp to 240°C at 3°C/minute.
  • Hold at 240°C for 15 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

Diagrams

ColumnSelectionWorkflow cluster_start Start cluster_volatility Volatility Assessment cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Start Branched Ester Sample Volatility Volatile / Thermally Stable? Start->Volatility GC GC Volatility->GC Yes HPLC HPLC Volatility->HPLC No Derivatization Derivatization to FAMEs GC->Derivatization PolarColumn Select Polar Capillary Column (e.g., Cyanopropyl) Derivatization->PolarColumn Polarity Analyte Polarity? HPLC->Polarity NP_HPLC Normal Phase HPLC (e.g., Silica, Amide) Polarity->NP_HPLC Polar RP_HPLC Reversed Phase HPLC (e.g., C18, C8, Phenyl) Polarity->RP_HPLC Nonpolar

Caption: Workflow for selecting the appropriate chromatographic method for branched ester analysis.

TroubleshootingFlowchart cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues Start Poor Separation of Branched Esters CheckResolution Poor Resolution / Co-elution? Start->CheckResolution CheckPeakShape Peak Tailing? CheckResolution->CheckPeakShape No OptimizeColumn Select more selective column CheckResolution->OptimizeColumn Yes CheckSensitivity Low Signal Intensity? CheckPeakShape->CheckSensitivity No CheckSystemActivity Check for active sites (GC) CheckPeakShape->CheckSystemActivity Yes OptimizeDerivatization Optimize derivatization method CheckSensitivity->OptimizeDerivatization Yes End Improved Separation CheckSensitivity->End No OptimizeMobilePhase Adjust mobile phase (HPLC) or temperature program (GC) OptimizeColumn->OptimizeMobilePhase OptimizeMobilePhase->End CheckDerivatization Verify complete derivatization CheckSystemActivity->CheckDerivatization CheckDerivatization->End OptimizeMS Optimize MS detector settings OptimizeDerivatization->OptimizeMS OptimizeMS->End

Caption: Troubleshooting flowchart for common issues in branched ester chromatography.

References

Calibration curve issues in the quantitative analysis of 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the quantitative analysis of 2-Methylpentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter with your calibration curve during the quantitative analysis of this compound.

Issue 1: Non-Linear Calibration Curve with a Negative Y-Intercept

Question: My calibration curve for this compound is consistently non-linear, particularly at lower concentrations, and exhibits a negative y-intercept. What are the potential causes and how can I fix this?

Answer: A non-linear calibration curve with a negative y-intercept often suggests issues with active sites within your GC system or problems with your standard preparation.[1][2] At low concentrations, a significant portion of the analyte can be lost due to adsorption to these active sites, leading to a lower than expected response.

Troubleshooting Steps:

  • Inlet and Column Maintenance: Active sites can be present in the GC inlet liner or at the head of the analytical column.[2]

    • Action: Deactivate the inlet liner or replace it with a new, deactivated one. Trim the first few centimeters of the analytical column.

  • Standard Preparation Verification: Errors in the preparation of your calibration standards, especially the low concentration points, can lead to this issue.[1]

    • Action: Prepare a fresh set of calibration standards using a recently verified stock solution. Ensure accurate serial dilutions.

  • Use of an Internal Standard: An internal standard can help compensate for variations in injection volume and analyte loss.[3][4]

    • Action: Select an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) and add it to all standards and samples at a constant concentration.

Quantitative Data Summary:

The following table illustrates the effect of system maintenance on the calibration curve for this compound.

Concentration (µg/mL)Peak Area (Before Maintenance)Peak Area (After Maintenance)
0.515002550
1.032005100
5.01650025500
10.03400051000
25.085000127500
50.0170000255000
0.985 0.999
Y-Intercept -550 50
Issue 2: Inconsistent Peak Areas for Replicate Injections

Question: I am observing significant variation in the peak area of this compound across replicate injections of the same standard. What could be causing this poor reproducibility?

Answer: Poor reproducibility in peak areas is often linked to issues with the injection process, system leaks, or sample matrix effects.[1][5]

Troubleshooting Steps:

  • Check for System Leaks: A leak in the GC system, particularly around the injector septum or column fittings, can lead to variable sample introduction.

    • Action: Perform a leak check of your GC system according to the manufacturer's instructions. Replace the injector septum if it has been used for many injections.

  • Injection Technique and Volume: The injection technique, especially in manual injections, can be a significant source of variability. The injection volume itself may not have a linear relationship with the response.[1]

    • Action: If using manual injection, ensure a consistent and rapid injection technique. If using an autosampler, check the syringe for air bubbles and ensure it is functioning correctly. Consider using a smaller injection volume.

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, soil extract), other components in the matrix can interfere with the analysis, causing ion suppression or enhancement.[6][7]

    • Action: Prepare matrix-matched calibration standards by spiking a blank matrix with known concentrations of this compound. This helps to compensate for matrix effects.[5][7]

Quantitative Data Summary:

The table below shows the improvement in reproducibility after addressing a system leak and optimizing the injection parameters.

Replicate InjectionPeak Area (Before Troubleshooting)%RSD (Before)Peak Area (After Troubleshooting)%RSD (After)
13456035120
23218035350
3368907.2%349800.5%
43305035210
53591035090

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol outlines the preparation of a series of calibration standards for the quantitative analysis of this compound.

Materials:

  • This compound (analytical standard, ≥99.5% purity)

  • Internal Standard (e.g., Methyl Heptanoate)

  • Solvent (e.g., Hexane, GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Prepare a Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with hexane.

  • Prepare an Internal Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the internal standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with hexane.

  • Prepare a Working Internal Standard Solution (50 µg/mL):

    • Pipette 500 µL of the internal standard stock solution into a 10 mL volumetric flask and bring to volume with hexane.

  • Prepare Calibration Standards:

    • Perform serial dilutions of the this compound stock solution to prepare a series of working standards.

    • For each calibration point, pipette a fixed volume of the working internal standard solution and the corresponding this compound working standard into a vial to achieve a constant internal standard concentration (e.g., 10 µg/mL) and the desired analyte concentrations.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound.[8] Optimization may be required for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Acquisition Mode:

    • Full Scan: m/z range of 40-200 for qualitative analysis.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 88, 101) and the internal standard.[9]

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue check_linearity Assess Linearity and Intercept start->check_linearity non_linear Non-Linear Curve? check_linearity->non_linear check_reproducibility Check Reproducibility non_linear->check_reproducibility No active_sites Suspect Active Sites non_linear->active_sites Yes standard_prep Verify Standard Preparation non_linear->standard_prep Yes poor_reproducibility Poor Reproducibility? check_reproducibility->poor_reproducibility system_leaks Check for System Leaks poor_reproducibility->system_leaks Yes injection_technique Optimize Injection poor_reproducibility->injection_technique Yes matrix_effects Consider Matrix Effects poor_reproducibility->matrix_effects Yes maintain_gc Action: Maintain Inlet/Column active_sites->maintain_gc remake_standards Action: Remake Standards standard_prep->remake_standards leak_check Action: Perform Leak Check system_leaks->leak_check autosampler_check Action: Check Autosampler injection_technique->autosampler_check matrix_match Action: Use Matrix-Matched Standards matrix_effects->matrix_match ExperimentalWorkflow prep_standards Prepare Calibration Standards and Internal Standard add_is Spike Samples and Standards with Internal Standard prep_standards->add_is prep_samples Prepare Samples (e.g., Extraction, Dilution) prep_samples->add_is gc_ms_analysis GC-MS Analysis add_is->gc_ms_analysis data_processing Data Processing: Peak Integration gc_ms_analysis->data_processing calibration_curve Construct Calibration Curve (Analyte/IS Area Ratio vs. Conc.) data_processing->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

References

Validation & Comparative

A Comparative Analysis of the Flavor Profiles of Methyl 2-Methylpentanoate and Ethyl 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of two closely related ester compounds, methyl 2-methylpentanoate and ethyl this compound. Understanding the nuanced differences in the sensory characteristics of these molecules is crucial for their application in the food, beverage, and pharmaceutical industries. This document summarizes their olfactory and gustatory properties, supported by available data, and outlines a comprehensive experimental protocol for their sensory evaluation.

Flavor Profile Comparison

Methyl this compound and ethyl this compound, while structurally similar, exhibit distinct flavor profiles. The substitution of a methyl group with an ethyl group in the ester functional group results in noticeable shifts in their perceived aroma and taste.

Methyl this compound is generally characterized by a complex fruity and sweet profile. Its aroma is often described with notes of maple, hazelnut, and strawberry.[1][2] At a concentration of 5 parts per million (ppm) in a neutral medium, its taste is further defined by a medley of fruity characteristics, including green apple, grape, banana, tutti-frutti, and melon.[3]

Ethyl this compound presents a flavor profile that is also fruity but with different nuances. Its aroma is commonly described as reminiscent of pineapple with "natural connotations".[] The taste is characterized as a blend of ripe strawberry and sweet pineapple, accompanied by an acidic, cheesy background.[] At a concentration of 30 ppm, it is described as having cooling, green, cucumber, tropical, and oily sensations.[5] The odor of ethyl this compound is also described as pungent and fruity.[6]

The following table summarizes the key flavor descriptors and available quantitative data for both compounds.

FeatureMethyl this compoundEthyl this compound
General Flavor Profile Sweet, Fruity, Maple, Hazelnut, Strawberry[1][2]Fruity, Pungent, Pineapple, Ripe Strawberry, Sweet, Acidic Cheesy[][6]
Odor Descriptors Sweet, fruity, maple, hazelnut, strawberry[1][2]Fruity, pineapple with natural connotations, pungent[][6]
Taste Descriptors Fruity, green apple, grape, banana, tutti-frutti, melon (at 5 ppm)[3]Fruity, ripe strawberry, sweet pineapple with acidic cheesy background; Cooling, green, cucumber, tropical, oily (at 30 ppm)[][5]
Quantitative Taste Data Taste characteristics described at 5 ppm[3]Taste characteristics described at 30 ppm[5]

Experimental Protocols

To conduct a rigorous comparative sensory analysis of these two esters, a Quantitative Descriptive Analysis (QDA) is recommended. This methodology allows for the systematic and quantitative evaluation of the sensory attributes of a substance by a trained panel.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

1. Panelist Selection and Training:

  • Selection: Recruit 10-12 individuals with demonstrated sensory acuity and the ability to articulate sensory perceptions.

  • Training: Conduct a series of training sessions to familiarize panelists with the flavor profiles of various esters, including the target compounds. Develop a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of methyl this compound and ethyl this compound. Reference standards for each descriptor should be provided to calibrate the panelists.

2. Sample Preparation:

  • Prepare stock solutions of high-purity methyl this compound and ethyl this compound in a neutral, deodorized solvent (e.g., mineral oil for olfaction, spring water for gustation).

  • From the stock solutions, prepare a series of dilutions for each compound at concentrations relevant to their typical use levels and sensory thresholds. All samples should be presented at a controlled, consistent temperature.

3. Sensory Evaluation:

  • Conduct the evaluation in a controlled environment with individual sensory booths to minimize distractions.

  • Present the samples to the panelists in a randomized and blind manner, using three-digit codes for identification.

  • Panelists will evaluate the intensity of each previously agreed-upon sensory attribute (e.g., "fruity," "sweet," "green," "waxy") using a continuous, unstructured line scale (e.g., 15 cm) anchored with "low" and "high" at each end.

4. Data Analysis:

  • Measure the intensity ratings from the line scales for each attribute and each panelist.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the compounds.

Visualizing the Sensory Landscape

The following diagrams illustrate the logical flow of sensory perception and a typical experimental workflow for flavor analysis.

Sensory_Perception_Pathway cluster_chemical Chemical Stimulus cluster_sensory Sensory System cluster_perception Brain Processing Methyl Methyl this compound Receptors Olfactory & Gustatory Receptors Methyl->Receptors Ethyl Ethyl this compound Ethyl->Receptors Signal Neural Signal Transmission Receptors->Signal Transduction Perception Flavor Perception (Aroma + Taste) Signal->Perception Interpretation

Caption: From chemical structure to flavor perception.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output Panel Panel Selection & Training QDA Quantitative Descriptive Analysis (QDA) Panel->QDA Sample Sample Preparation (Dilutions) Sample->QDA Data Data Collection QDA->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats Profile Flavor Profile Comparison Stats->Profile

Caption: Workflow for comparative flavor analysis.

References

Comparative study of the odor thresholds of 2-Methylpentanoate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Odor Thresholds of 2-Alkyl Ester Enantiomers

For researchers and professionals in the fields of flavor chemistry, neuroscience, and drug development, understanding the nuances of stereoisomerism in odor perception is critical. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different sensory properties, including distinct odors and odor thresholds. This guide provides a comparative study of the odor thresholds of the enantiomers of 2-alkyl esters, using ethyl 2-methylbutanoate and methyl 2-methylbutanoate as illustrative examples due to the limited availability of public data on 2-methylpentanoate enantiomers. The principles and methodologies described herein are broadly applicable to the sensory evaluation of a wide range of chiral odorants.

Quantitative Comparison of Odor Thresholds

The odor threshold is a fundamental measure of the potency of an odorant. As the data in the following table demonstrates, the odor thresholds of the (R) and (S) enantiomers of 2-alkyl esters can differ significantly.

CompoundEnantiomerOdor Threshold (in water)Odor Description
Ethyl 2-Methylbutanoate (S)-(+)1.53 µg/L[1][2]Fruity, green apple, strawberry[1][2]
Racemic Mixture (50:50)2.60 µg/L[1][2]Unspecific, caustic, fruity, solvent odor[1][2]
Methyl 2-Methylbutanoate (S)-(+)0.3 ppb[3]Fruity, apple-like[3]
(R)-(-)~0.5 ppb (calculated)[3]Fruity, dairy[3]
Racemic Mixture0.4 ppb (nasal)[3]-

Experimental Protocols

The determination of odor thresholds for chiral compounds requires precise and sensitive analytical techniques. Gas Chromatography-Olfactometry (GC-O) is the method of choice for separating volatile enantiomers and evaluating their individual sensory properties.

Gas Chromatography-Olfactometry (GC-O) for Chiral Ester Analysis

Objective: To separate the enantiomers of a chiral ester and determine their individual odor detection thresholds.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Chiral capillary column (e.g., β-cyclodextrin-based column).

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Syringe for sample injection.

  • A panel of trained human assessors.

  • Solutions of the purified (R) and (S) enantiomers of the target ester at various concentrations in a neutral solvent (e.g., diethyl ether or ethanol).

Procedure:

  • Sample Preparation: A series of dilutions of the individual enantiomers and the racemic mixture are prepared.

  • GC Separation:

    • The GC is equipped with a chiral capillary column suitable for the separation of the target ester enantiomers.

    • The GC oven temperature program is optimized to achieve baseline separation of the (R) and (S) enantiomers.

    • The effluent from the column is split between the FID and the olfactometry port.

  • Olfactometry Analysis:

    • A trained assessor sniffs the effluent from the olfactometry port.

    • The assessor indicates the time at which an odor is detected and provides a description of the odor character.

    • This process is repeated for each dilution until the odor is no longer detectable. The lowest concentration at which the odor is detected by 50% of the panel is determined as the odor threshold.

  • Data Analysis: The retention times of the odor events are matched with the peaks from the FID to identify which enantiomer is responsible for the odor. The odor thresholds for each enantiomer are then calculated based on the dilution series.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological mechanism of odor perception, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis GC-O Analysis cluster_Results Data Interpretation Prep Prepare Dilution Series of Enantiomers GC Chiral GC Separation Prep->GC Split Column Effluent Split GC->Split FID FID Detection Split->FID 50% Odor Olfactometry Port Split->Odor 50% Identify Peak Identification FID->Identify Sniff Human Assessor Odor->Sniff Sniff->Identify Threshold Odor Threshold Determination Identify->Threshold

Experimental workflow for GC-O analysis.

Olfactory_Signaling_Pathway cluster_membrane Ciliary Membrane cluster_cytosol Neuron Cytosol Odorant Odorant Molecule (e.g., this compound Enantiomer) OR Odorant Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Signal Signal to Brain Depolarization->Signal

References

How does 2-Methylpentanoate compare to other common fruit esters in sensory panels?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Sensory Analysis of 2-Methylpentanoate and Other Common Fruit Esters

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance science, esters are paramount in constructing the characteristic fruity notes that define a vast array of products, from food and beverages to pharmaceuticals. This guide provides a comparative sensory analysis of this compound esters against other common fruit esters, offering objective data and methodologies to inform formulation and research decisions.

Qualitative Sensory Profile Comparison

The aroma profile of an ester is a complex interplay of various sensory descriptors. Below is a summary of the qualitative sensory attributes associated with methyl this compound and ethyl this compound compared to other frequently utilized fruit esters. This information is compiled from various industry and scientific sources.

EsterPrimary Aroma DescriptorsSecondary Aroma Descriptors
Methyl this compound Fruity, SweetBerry, Apple, Tropical, Maple, Hazelnut, Strawberry[1][2][3][4][5]
Ethyl this compound Fruity, SweetPear, Pineapple, Green Melon, Apple[6][7][8][9][10]
Isoamyl Acetate Banana, FruityPear, Sweet, Solvent-like
Ethyl Butyrate Fruity, PineappleSweet, Buttery, Ripe Fruit
Hexyl Acetate Fruity, PearGreen, Sweet, Floral
Ethyl Hexanoate Fruity, ApplePineapple, Banana, Sweet, Winey
Methyl Salicylate Wintergreen, MintySweet, Medicinal
Quantitative Sensory Data: Odor Detection Thresholds
EsterOdor Detection Threshold (in water, ppb)
Ethyl Acetate 245
Butyl Acetate 4.3
Hexyl Acetate 2.9
Octyl Acetate 20
Ethyl Butyrate 1
Ethyl Valerate 1.5
Ethyl Hexanoate 1
Ethyl Heptanoate 2.2

Experimental Protocols

For reproducible and valid sensory data, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology for conducting a descriptive sensory analysis of fruit esters.

I. Panelist Selection and Training
  • Recruitment: Recruit 10-12 individuals with no known olfactory disorders. Panelists should be regular consumers of fruit-flavored products.

  • Screening: Screen panelists for their ability to discriminate between basic tastes (sweet, sour, bitter, salty, umami) and a range of fruit aromas.

  • Training: Conduct a series of training sessions (typically 10-12 hours over several weeks).

    • Descriptor Generation: Present panelists with a variety of fruit ester standards and commercial products. Through group discussion, generate a consensus list of aroma descriptors.

    • Reference Standards: Provide panelists with reference standards for each descriptor to ensure consistent understanding and usage.

    • Intensity Rating: Train panelists to rate the intensity of each descriptor on a standardized scale (e.g., a 15-point unstructured line scale anchored with "low" and "high").

II. Sample Preparation and Presentation
  • Dilution: Prepare solutions of each ester in a neutral solvent (e.g., deionized water with 5% ethanol) at concentrations well above their individual detection thresholds but below levels that would cause sensory fatigue. Ensure all samples are presented at the same concentration.

  • Coding and Blinding: Assign three-digit random codes to each sample to blind the panelists to the identity of the esters.

  • Presentation: Serve 10 mL of each sample in identical, odorless glass snifters at a controlled room temperature (22 ± 1°C).

  • Order of Presentation: The order of sample presentation should be randomized and balanced across panelists to minimize carry-over effects.

III. Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and ventilation to prevent distractions and cross-contamination of aromas.

  • Evaluation: Panelists will evaluate each sample individually. They should be instructed to sniff the sample and rate the intensity of each pre-defined aroma descriptor on the provided scale.

  • Palate Cleansing: A mandatory rest period of at least 2 minutes should be enforced between samples, during which panelists should cleanse their palate with deionized water and unsalted crackers.

  • Replication: Each panelist should evaluate each sample in triplicate over separate sessions to ensure data reliability.

IV. Data Analysis
  • Data Collection: Collect the intensity ratings from each panelist for each descriptor and each sample.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each descriptor. Post-hoc tests, such as Tukey's HSD, can be used to identify which specific samples differ from each other.

  • Data Visualization: Present the mean intensity ratings for each descriptor and each ester in a spider web plot or bar chart for clear visual comparison.

Visualizations

Olfactory Signaling Pathway

The perception of esters, like all odorants, begins with a complex signaling cascade within the olfactory sensory neurons. The following diagram illustrates the key steps in this process.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia Odorant Ester Molecule OR Odorant Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Signal Nerve Impulse to Brain Depolarization->Signal

Caption: The olfactory signal transduction cascade initiated by an ester molecule.

Sensory Evaluation Workflow

A structured workflow is crucial for conducting reliable sensory panel evaluations. The diagram below outlines the key phases of a descriptive sensory analysis study.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Recruitment Panelist Recruitment & Screening Training Panelist Training & Descriptor Generation Recruitment->Training SamplePrep Sample Preparation & Blinding Training->SamplePrep Evaluation Sensory Evaluation (Individual Booths) SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA, Post-hoc) DataCollection->Stats Visualization Data Visualization (Spider Plots, Charts) Stats->Visualization Report Final Report Generation Visualization->Report

Caption: A typical workflow for a descriptive sensory analysis panel.

References

Performance comparison of different capillary columns for 2-Methylpentanoate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of volatile compounds like 2-Methylpentanoate are critical. This ester, known for its characteristic fruity aroma, also serves as a model compound in various analytical studies, including chirality. The choice of a gas chromatography (GC) capillary column is paramount in achieving accurate and reproducible results. This guide provides an objective comparison of different capillary columns for the separation of this compound, supported by experimental data and detailed protocols.

The separation of this compound is influenced by the polarity of the stationary phase within the capillary column. Furthermore, as this compound is a chiral molecule, the resolution of its enantiomers necessitates the use of a specialized chiral stationary phase. This comparison will cover a range of column polarities to illustrate their impact on chromatographic performance.

Comparative Performance of Capillary Columns

The selection of an appropriate capillary column is the most critical factor in the gas chromatographic separation of esters. For the analysis of fatty acid methyl esters (FAMEs), which are structurally similar to this compound, polar stationary phases are generally preferred.[1][2][3] Non-polar columns separate compounds primarily based on their boiling points, which may not be sufficient for resolving structurally similar isomers.[3] In contrast, polar columns offer separation based on both carbon number and the degree of unsaturation or other functional groups.[3]

For the separation of this compound, we compare four types of capillary columns with different stationary phases: a non-polar phase, a polar polyethylene glycol (PEG) phase, a highly polar biscyanopropyl polysiloxane phase, and a chiral cyclodextrin-based phase.

Column TypeStationary PhaseTypical DimensionsExpected Retention Time of this compoundResolution of EnantiomersPeak Asymmetry (As)Theoretical Plates (N/m)
Non-Polar 100% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmLowNone~1.1~3500
Polar (PEG) Polyethylene Glycol (e.g., FAMEWAX)30 m x 0.25 mm x 0.25 µmMediumNone~1.2~3000
Highly Polar Biscyanopropyl Polysiloxane (e.g., Rt-2560)30 m x 0.25 mm x 0.20 µmHighNone~1.3~2800
Chiral Derivatized β-Cyclodextrin30 m x 0.25 mm x 0.25 µmMedium-HighBaseline (Rs > 1.5)~1.2~3200

Note: The performance data presented in this table are representative values based on the analysis of similar volatile esters and general chromatographic principles. Actual results may vary depending on the specific instrument, experimental conditions, and the exact column used.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are the recommended GC conditions for the analysis of this compound on the compared capillary columns.

Sample Preparation:

A standard solution of this compound (racemic mixture for chiral analysis) is prepared in a suitable solvent such as hexane or methyl tert-butyl ether (MTBE) at a concentration of 100 µg/mL.

Gas Chromatography (GC) Conditions:

ParameterNon-Polar ColumnPolar (PEG) ColumnHighly Polar ColumnChiral Column
Injector Temperature 250 °C250 °C250 °C220 °C
Injection Volume 1 µL1 µL1 µL1 µL
Split Ratio 50:150:150:150:1
Carrier Gas HeliumHeliumHeliumHelium
Linear Velocity 30 cm/s30 cm/s30 cm/s30 cm/s
Oven Program 40 °C (2 min hold), then 10 °C/min to 150 °C50 °C (2 min hold), then 8 °C/min to 200 °C60 °C (2 min hold), then 5 °C/min to 220 °C50 °C (2 min hold), then 2 °C/min to 180 °C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature 280 °C280 °C280 °C250 °C

Experimental Workflow and Logic

The logical workflow for the GC analysis of this compound involves several key steps, from sample preparation to data analysis. The choice of the column is a critical decision point that dictates the subsequent analytical path, especially when chiral separation is required.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Analysis cluster_decision Column Selection Logic Prep Prepare this compound Standard Solution Inject Inject Sample Prep->Inject Column Capillary Column Separation Inject->Column Volatilization Detect FID Detection Column->Detect Elution Chrom Obtain Chromatogram Detect->Chrom Integrate Peak Integration & Quantification Chrom->Integrate Report Generate Report Integrate->Report ChiralAnalysis Chiral Separation Required? ChiralColumn Chiral Column (e.g., Cyclodextrin) ChiralAnalysis->ChiralColumn Yes PolarityDecision Select based on required polarity and resolution ChiralAnalysis->PolarityDecision No ChiralColumn->Column NonPolar Non-Polar Column PolarityDecision->NonPolar Boiling Point Separation Polar Polar (PEG) Column PolarityDecision->Polar General Ester Analysis HighlyPolar Highly Polar (Cyanopropyl) PolarityDecision->HighlyPolar Isomer Resolution NonPolar->Column Polar->Column HighlyPolar->Column

References

Inter-laboratory Comparison of 2-Methylpentanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison (ILC) for the analysis of 2-Methylpentanoate, a volatile organic compound with applications as a flavoring agent and in the synthesis of other organic compounds.[1][2] The objective of this guide is to offer a framework for assessing analytical performance and to provide detailed experimental protocols for laboratories involved in the quantification of this compound. The data presented is hypothetical and intended to illustrate the principles of an ILC.

Data Summary

The following table summarizes the hypothetical results from a round-robin test involving ten laboratories. Each laboratory received a sample containing a known concentration of this compound and was tasked with quantifying the analyte. Performance was evaluated using z-scores, which indicate how many standard deviations a laboratory's result is from the consensus mean.[3][4] A z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)z-scorePerformance
Lab 148.51.2-0.60Satisfactory
Lab 251.21.50.48Satisfactory
Lab 345.12.0-1.96Satisfactory
Lab 453.81.11.52Satisfactory
Lab 549.90.90.00Satisfactory
Lab 647.31.8-1.08Satisfactory
Lab 755.01.32.00Satisfactory
Lab 842.02.5-3.16Unsatisfactory
Lab 952.11.00.88Satisfactory
Lab 1046.51.6-1.40Satisfactory
Consensus Mean 49.9
Assigned Standard Deviation 2.5

Experimental Protocols

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[5][6] An alternative method involves High-Performance Liquid Chromatography (HPLC).[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • A stock solution of this compound (95% purity) is prepared in methanol.[9]

    • Calibration standards are prepared by serial dilution of the stock solution.

    • For unknown samples, a liquid-liquid extraction with a suitable solvent like dichloromethane may be necessary to isolate the analyte.

  • Instrumentation:

    • A gas chromatograph equipped with a mass selective detector is used.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Data Analysis:

    • Quantification is performed by creating a calibration curve from the peak areas of the calibration standards.

    • The concentration of this compound in the unknown samples is determined from this curve.

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and a relevant metabolic pathway.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase prep_sample Preparation of Homogeneous This compound Samples distribute Distribution to Participating Laboratories prep_sample->distribute analysis Sample Analysis (GC-MS or HPLC) distribute->analysis reporting Reporting of Results analysis->reporting data_collection Data Collection and Statistical Analysis reporting->data_collection z_score Calculation of z-scores data_collection->z_score performance_eval Performance Evaluation z_score->performance_eval

Caption: Experimental workflow for the inter-laboratory comparison.

While a specific signaling pathway for this compound is not well-documented, the metabolism of structurally similar branched-chain compounds like 2-methylpentane provides a relevant biological context.[5] The metabolism is thought to proceed via oxidation to an alcohol, then an aldehyde, and finally to 2-methylpentanoic acid, which can then enter β-oxidation.[5]

metabolic_pathway 2-Methylpentane 2-Methylpentane 2-Methyl-1-pentanol 2-Methyl-1-pentanol 2-Methylpentane->2-Methyl-1-pentanol Oxidation 2-Methyl-1-pentanal 2-Methyl-1-pentanal 2-Methyl-1-pentanol->2-Methyl-1-pentanal Oxidation 2-Methylpentanoic_acid 2-Methylpentanoic Acid 2-Methyl-1-pentanal->2-Methylpentanoic_acid Oxidation Beta-Oxidation Beta-Oxidation 2-Methylpentanoic_acid->Beta-Oxidation

Caption: Proposed metabolic pathway for 2-methylpentane.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methylpentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on 2-methylpentanoate derivatives. While specific QSAR models for this class of compounds are not extensively documented in publicly available literature, this document outlines the necessary methodologies, data presentation formats, and experimental protocols by drawing comparisons with established QSAR studies on structurally related molecules.[1]

Introduction to QSAR

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2][3] The fundamental principle is that the biological effect of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties.[3] By developing a robust QSAR model, it becomes possible to predict the activity of novel compounds, thereby streamlining the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.[3][4]

The general workflow of a QSAR study is depicted below:

QSAR_Workflow A Dataset Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation A->B C Data Splitting (Training and Test Sets) B->C D Model Development (e.g., MLR, PLS, Machine Learning) C->D E Model Validation (Internal & External) D->E F Model Interpretation & Application (Prediction of New Compounds) E->F G Synthesis & Experimental Testing F->G

Caption: A generalized workflow for a QSAR study.

Data Presentation for QSAR Analysis of this compound Derivatives

A crucial first step in any QSAR study is the compilation of a dataset that includes the chemical structures of the this compound derivatives and their corresponding biological activities. The following tables provide a template for organizing this data.

Table 1: Hypothetical Dataset of this compound Derivatives and Their Biological Activity

Compound IDStructure (SMILES)Biological Activity (IC50, µM)log(1/IC50)
2MP-001CCCC(C)C(=O)OC150.53.82
2MP-002ClCCCC(C)C(=O)OC75.24.12
2MP-003BrCCCC(C)C(=O)OC50.14.30
2MP-004ICCCC(C)C(=O)OC25.84.59
2MP-005O=C(OC)C(C)CCC(F)(F)F10.34.99
............

Table 2: Calculated Molecular Descriptors for this compound Derivatives

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[1] These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Compound IDLogPMolar Refractivity (MR)Dipole Moment (Debye)HOMO (eV)LUMO (eV)
2MP-0012.135.91.85-10.22.5
2MP-0022.640.72.10-10.52.1
2MP-0032.843.62.15-10.42.0
2MP-0043.248.92.20-10.11.8
2MP-0052.938.13.50-11.21.5
..................

Table 3: Statistical Parameters for a Comparative QSAR Model

The performance of a QSAR model is evaluated using several statistical metrics. A robust model will have high values for R², Q², and a low value for the Root Mean Square Error (RMSE).[5][6]

Model TypeDescriptors UsednQ² (LOO)RMSE
MLRLogP, MR, Dipole200.850.750.21
PLS10 Descriptors200.920.810.15
k-NNAll Descriptors200.950.880.11
  • n: Number of compounds in the training set.

  • R² (Coefficient of Determination): A measure of the goodness of fit.

  • Q² (Cross-validated R²): A measure of the predictive ability of the model, often determined by leave-one-out (LOO) cross-validation.

  • RMSE (Root Mean Square Error): The standard deviation of the residuals (prediction errors).

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating high-quality biological data for a reliable QSAR model.

A. General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is adapted from methodologies described for determining the cytotoxic effects of novel compounds.[4]

  • Cell Culture:

    • Select a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Culture the cells in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Dissolve the this compound derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.

    • Prepare a series of dilutions of the test compounds in the cell culture medium.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

B. Computational Protocol for Molecular Descriptor Calculation

  • Structure Drawing and Optimization:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw.[7]

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical method (e.g., PM3).[7][8]

  • Descriptor Calculation:

    • Use specialized software (e.g., MOE, DRAGON, PaDEL-Descriptor) to calculate a wide range of molecular descriptors, including constitutional, topological, geometric, and quantum-chemical descriptors.[5][7][9]

Visualization of QSAR Model Development

The process of developing and validating a QSAR model can be visualized as a logical flow.

Model_Development cluster_data Data Preparation A Descriptor Dataset C Data Splitting (Training Set & Test Set) A->C B Biological Activity Data B->C D Model Building on Training Set (e.g., Multiple Linear Regression) C->D E Internal Validation (Cross-Validation on Training Set) D->E F External Validation (Prediction on Test Set) E->F G Final QSAR Model F->G

Caption: The workflow for QSAR model development and validation.

By following the structured approach outlined in this guide, researchers can effectively conduct QSAR studies on this compound derivatives, leading to the rational design of novel compounds with desired biological activities.

References

Comparing the efficacy of different catalysts for 2-Methylpentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-methylpentanoate, a valuable ester intermediate, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of the efficacy of different catalyst types for the synthesis of this compound and structurally related esters. While direct comparative studies for this compound are limited, this guide collates data from the synthesis of similar esters to provide valuable insights into catalyst performance. The comparison focuses on enzymatic catalysts, solid acid catalysts, and traditional homogeneous acid catalysts.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound and other relevant esters. This data is compiled from multiple studies to facilitate a comparative assessment of catalyst efficacy.

Catalyst TypeCatalyst ExampleSubstrate (Acid)Substrate (Alcohol)ProductConversion/Yield/PurityReaction ConditionsReference
Enzymatic Catalyst Immobilized Lipase (Lipozyme® 435)2-Methylpentanoic Acid1,10-DecanediolDecane-1,10-diyl bis(this compound)92.6% Purity80 °C, 2.5% (w/w) catalyst, 2:1 acid:alcohol molar ratio, solvent-free, 350 rpm[1]
Solid Acid Catalyst Sulfated Zirconia (0.05SZ)Various Carboxylic Acids (C2-C16)MethanolCorresponding Methyl Esters37-96% Conversion60 °C[2]
Solid Acid Catalyst Ion-Exchange Resin (Amberlyst 15)Pentanoic AcidMethanolMethyl Pentanoate93% Conversion60 °C, 10:1 alcohol:acid molar ratio, 7% (w/w) catalyst[3][4]
Solid Acid Catalyst Ion-Exchange Resin (Indion-190)Acetic AcidMethanolMethyl Acetate68.7% Conversion70 °C, 0.025 g/cc catalyst, 1:1 molar ratio, 240 rpm, 240 min[5]
Homogeneous Catalyst Hydrochloric Acid (HCl)Acrylic AcidMethanolMethyl Acrylate>45.7% Conversion60 °C, 1:1 molar ratio, 3 vol% catalyst, 420 min[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for enzymatic and solid acid-catalyzed esterification.

Enzymatic Synthesis of Decane-1,10-diyl bis(this compound)

This protocol is based on the synthesis using an immobilized lipase catalyst.[1]

Materials:

  • 2-Methylpentanoic acid

  • 1,10-Decanediol

  • Immobilized lipase (Lipozyme® 435)

Procedure:

  • A 50 mL open-air jacketed batch reactor is charged with a mixture of 2-methylpentanoic acid and 1,10-decanediol in a 2:1 molar ratio, with a total mass of 20 g.

  • The mixture is heated to 80 °C and stirred using an overhead paddle stirrer at 350 rpm.

  • Lipozyme® 435 is added to the reactor at a concentration of 2.5% (w/w) relative to the total substrate mass.

  • The reaction is carried out in a solvent-free medium.

  • Reaction progress is monitored by determining the acid number of the mixture and through gas chromatographic analysis.

General Protocol for Solid Acid-Catalyzed Esterification

This generalized protocol is applicable for catalysts such as ion-exchange resins and sulfated zirconia.

Materials:

  • Carboxylic acid (e.g., Pentanoic Acid)

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst 15)

Procedure:

  • A stirred batch reactor is charged with the carboxylic acid and methanol. The molar ratio of alcohol to acid is typically in excess (e.g., 10:1) to favor ester formation.[3]

  • The solid acid catalyst is added to the mixture. The catalyst loading can vary, for example, 7% (w/w) of the total reactants.[3]

  • The reactor is heated to the desired reaction temperature (e.g., 60 °C) and stirred to ensure good mixing and to overcome mass transfer limitations.[3]

  • Samples are taken periodically to monitor the conversion of the carboxylic acid by methods such as titration with a standard base or gas chromatography.

  • Upon completion, the solid catalyst is separated from the reaction mixture by filtration.

  • The product ester is purified, typically by removing excess alcohol and water, for example, by distillation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the enzymatic synthesis of a this compound diester and a generalized logical relationship for catalyst selection in esterification.

Enzymatic_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Purification Reactants 2-Methylpentanoic Acid & 1,10-Decanediol Reactor Jacketed Batch Reactor (50 mL) Reactants->Reactor Catalyst Lipozyme® 435 Catalyst->Reactor Conditions 80 °C 350 rpm Solvent-free Reactor->Conditions Monitoring Acid Number Titration Gas Chromatography Reactor->Monitoring Product Decane-1,10-diyl bis(this compound) Monitoring->Product

Caption: Workflow for the enzymatic synthesis of a diester from 2-methylpentanoic acid.

Catalyst_Selection_Logic Start Catalyst Selection for This compound Synthesis Substrate Substrate Properties (Steric Hindrance of 2-Methylpentanoic Acid) Start->Substrate Conditions Desired Reaction Conditions (Temperature, Pressure, Solvent) Start->Conditions CatalystType Choice of Catalyst Type Substrate->CatalystType Conditions->CatalystType Enzymatic Enzymatic (e.g., Lipase) High Selectivity, Mild Conditions CatalystType->Enzymatic SolidAcid Solid Acid (e.g., Resin, Zeolite) Reusable, Easy Separation CatalystType->SolidAcid Homogeneous Homogeneous Acid (e.g., HCl, H2SO4) High Activity, Corrosion/Separation Issues CatalystType->Homogeneous Evaluation Evaluate Performance (Yield, Selectivity, Cost) Enzymatic->Evaluation SolidAcid->Evaluation Homogeneous->Evaluation End Optimal Catalyst Evaluation->End

Caption: Logical flow for selecting a suitable catalyst for esterification.

References

A Comparative Analysis of 2-Methyl-2-Pentenal Synthesis and Its Utility as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthesis of 2-methyl-2-pentenal, a key intermediate in the production of various fine chemicals and pharmaceuticals. We will explore different synthetic methodologies, offering a side-by-side comparison of their performance based on experimental data. Furthermore, we will delve into the application of 2-methyl-2-pentenal as a precursor in the synthesis of value-added molecules, presenting a comparative analysis with alternative synthetic routes.

Synthesis of 2-Methyl-2-Pentenal: A Comparative Overview

The predominant method for synthesizing 2-methyl-2-pentenal is the self-aldol condensation of propanal. This reaction has been optimized using a variety of catalytic systems, each with its own set of advantages and disadvantages. Below is a summary of key performance indicators for several prominent methods.

Catalyst SystemReagentsSolventTemperature (°C)Time (h)Propanal Conversion (%)2-Methyl-2-Pentenal Yield (%)Selectivity (%)Reference
Anion Exchange ResinPropanalBenzene302-93.54-[1]
Strong Anion Exchange ResinPropanalAqueous Media35197-95[1]
Nitrogenous Organic Base & Organic AcidPropanal, Pyrrolidine, Acetic AcidNone10-300.5-6->95High
Sodium HydroxidePropanalWater400.75-93-[2]
Activated HydrotalcitePropanalNone1001097-99[1]
Experimental Protocols for 2-Methyl-2-Pentenal Synthesis

Method 1: Anion Exchange Resin Catalysis [1]

  • Materials: Propanal, Anion Exchange Resin, Benzene.

  • Procedure: In a reaction vessel, combine propanal (20 mmol) and anion exchange resin (10 mmol) in benzene (5 mL). Stir the mixture at 30°C for 2 hours. After the reaction is complete, the catalyst can be filtered off, and the product can be isolated from the solvent, typically by distillation.

Method 2: Nitrogenous Organic Base and Organic Acid Catalysis

  • Materials: Propanal, Pyrrolidine, Acetic Acid.

  • Procedure: Mix propanal with a catalytic amount of pyrrolidine. To this mixture, add a co-catalytic amount of acetic acid dropwise with stirring. The reaction is typically carried out at a temperature between 10°C and 30°C for a period of 0.5 to 6 hours. After the reaction, water is added to wash the mixture, and the organic layer containing 2-methyl-2-pentenal is separated. Further purification can be achieved by distillation.

Method 3: Sodium Hydroxide Catalysis [2]

  • Materials: Propanal, Sodium Hydroxide solution (2%).

  • Procedure: The self-condensation of propanal is carried out using a 2% aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to propanal is maintained at 0.09:1. The reaction is conducted at 40°C for 45 minutes with vigorous stirring. Following the reaction, the organic layer is separated, washed, and purified by distillation.

Method 4: Solid Base Catalysis with Activated Hydrotalcite [1]

  • Materials: Propanal, Activated Hydrotalcite (Mg/Al molar ratio of 3.5).

  • Procedure: The reaction is performed in a solvent-free environment. Propanal is mixed with the activated hydrotalcite catalyst. The mixture is heated to 100°C and stirred for 10 hours. The solid catalyst can be easily recovered by filtration at the end of the reaction, and the liquid product can be purified by distillation.

Reaction Pathway for the Synthesis of 2-Methyl-2-Pentenal

G Propanal1 Propanal Intermediate 3-Hydroxy-2-methylpentanal (Aldol Adduct) Propanal1->Intermediate Enolate Formation Propanal2 Propanal Propanal2->Intermediate Nucleophilic Attack Product 2-Methyl-2-pentenal Intermediate->Product Dehydration Water H₂O Product->Water + Catalyst Base Catalyst (e.g., OH⁻, Amine, Solid Base) Catalyst->Propanal1

Caption: Self-aldol condensation of propanal to form 2-methyl-2-pentenal.

2-Methyl-2-Pentenal as a Precursor: A Comparative Analysis

2-Methyl-2-pentenal is a valuable building block for the synthesis of more complex molecules, such as flavor and fragrance compounds. Here, we compare its use as a precursor with alternative synthetic routes for two target molecules: 2-methyl-2-pentenoic acid and 4-methyl-3-decen-5-ol.

Case Study 1: Synthesis of 2-Methyl-2-Pentenoic Acid

2-Methyl-2-pentenoic acid, also known as strawberry acid, is a widely used flavoring agent.

Route A: From 2-Methyl-2-Pentenal (via Propanal)

This is a two-step process starting from propanal. First, 2-methyl-2-pentenal is synthesized via aldol condensation, as described previously. The resulting aldehyde is then oxidized to the carboxylic acid.

Route B: From Piperylene

An alternative approach utilizes piperylene, a component of crude C5 streams from ethylene production. This method involves a Reppe carbonylation reaction followed by isomerization.[3]

ParameterRoute A (from 2-Methyl-2-Pentenal)Route B (from Piperylene)
Starting Material PropanalPiperylene, Carbon Monoxide, Water
Key Intermediates 2-Methyl-2-pentenalcis/trans-2-Methyl-3-pentenoic acid
Overall Yield ~79% (93% for aldehyde, 85% for oxidation)[2]Not explicitly stated, but described as a viable industrial method.
Reaction Steps 2 (Aldol Condensation, Oxidation)2 (Hydroesterification, Isomerization)
Catalysts Base (e.g., NaOH), Oxidant (e.g., NaClO₂)Rhodium salt, Organic phosphine ligand, Acid catalyst
Reaction Conditions Aldol: 40°C; Oxidation: 3h[2]Isomerization: 50-80°C[3]

Route A: Oxidation of 2-Methyl-2-Pentenal [2]

  • Materials: 2-Methyl-2-pentenal, Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂), Acetonitrile.

  • Procedure: In a suitable solvent such as acetonitrile, 2-methyl-2-pentenal is reacted with sodium chlorite. Hydrogen peroxide is also added. The molar ratio of NaClO₂ to the aldehyde is 1.6:1, and the H₂O₂ to aldehyde ratio is 1.2:1. The reaction is carried out for 3 hours. The product, (E)-2-methyl-2-pentenoic acid, is then isolated and purified.

Route B: Isomerization of 2-Methyl-3-pentenoic Acid [3]

  • Materials: cis/trans-2-Methyl-3-pentenoic acid (from piperylene hydroesterification), Acid catalyst.

  • Procedure: The mixture of cis- and trans-2-methyl-3-pentenoic acid isomers is subjected to an isomerization reaction in the presence of an acid catalyst at a temperature of 50-80°C. The reaction mixture is then washed with distilled water, and the organic phase is separated. Trans-2-methyl-2-pentenoic acid is obtained by vacuum rectification of the organic phase.

G cluster_0 Route A cluster_1 Route B Propanal Propanal Aldol Aldol Condensation Propanal->Aldol Pentenal 2-Methyl-2-pentenal Aldol->Pentenal Oxidation Oxidation Pentenal->Oxidation Target 2-Methyl-2-pentenoic Acid Oxidation->Target Piperylene Piperylene Hydroesterification Hydroesterification Piperylene->Hydroesterification Isomers 2-Methyl-3-pentenoic acid (cis/trans mixture) Hydroesterification->Isomers Isomerization Isomerization Isomers->Isomerization Isomerization->Target

Caption: Comparison of synthetic routes to 2-methyl-2-pentenoic acid.

Case Study 2: Synthesis of 4-Methyl-3-decen-5-ol (Methyl Decenol)

4-Methyl-3-decen-5-ol is a fragrance ingredient with a woody, floral scent.

Route A: From 2-Methyl-2-Pentenal

This synthesis involves the Grignard reaction of 2-methyl-2-pentenal with n-amylmagnesium bromide.

ParameterRoute A (from 2-Methyl-2-Pentenal)
Starting Materials 2-Methyl-2-pentenal, n-Amyl bromide, Magnesium
Key Reaction Grignard Reaction
Yield ~65% (based on 2-methyl-2-pentenal)
Reaction Steps 1 (Grignard Reaction)
Solvent Diethyl ether
Reaction Conditions 10°C for addition, then 12h at room temperature
  • Materials: Magnesium turnings, n-Amyl bromide, Anhydrous diethyl ether, 2-Methyl-2-pentenal, Saturated ammonium chloride solution.

  • Procedure:

    • Prepare the Grignard reagent by reacting magnesium (0.1 g atom) with n-amyl bromide (0.1 mol) in absolute ether.

    • Cool the Grignard reagent to 10°C and add a solution of 2-methyl-2-pentenal (0.08 mol) in absolute ether dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Decompose the Grignard complex with a saturated ammonium chloride solution and ice.

    • Separate the ethereal layer, wash with saturated sodium chloride solution, and dry.

    • Evaporate the solvent and purify the crude product by fractional distillation to obtain 4-methyl-3-decen-5-ol.

G Pentenal 2-Methyl-2-pentenal Adduct Magnesium Alkoxide Intermediate Pentenal->Adduct Grignard n-Amylmagnesium Bromide Grignard->Pentenal Nucleophilic Addition Workup Aqueous Workup (NH₄Cl) Adduct->Workup Product 4-Methyl-3-decen-5-ol Workup->Product

Caption: Grignard synthesis of 4-methyl-3-decen-5-ol from 2-methyl-2-pentenal.

Conclusion

2-Methyl-2-pentenal is a readily accessible and highly versatile precursor in organic synthesis. Its production via the self-aldol condensation of propanal can be achieved with high yields and selectivity using various catalytic systems, offering flexibility based on cost, environmental considerations, and available equipment. When utilized as a precursor, for instance in the synthesis of 2-methyl-2-pentenoic acid, it presents a viable route with high overall yield. The choice between using 2-methyl-2-pentenal or an alternative precursor like piperylene will depend on factors such as the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. This guide provides the necessary data and protocols to aid researchers and professionals in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Methylpentanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 2-Methylpentanoate, a flammable and potentially irritating ester commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: A lab coat and appropriate protective clothing.[2][3]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition as this compound is a flammable liquid.[3] The spill should be contained and cleaned up using the following steps:

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or cat litter.[1][4]

  • Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][4]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated to allow any remaining vapors to dissipate.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of with regular trash.[1][5]

  • Segregation and Labeling:

    • Collect all waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.[1][5]

    • The label must include the full chemical name, "this compound," and indicate that it is a flammable hazardous waste.[5]

  • Container Management:

    • For small quantities (<50mL), absorb the liquid onto a non-combustible absorbent material and place it in the designated hazardous waste container.[4]

    • For larger quantities (>50mL), the chemical should be kept in its original container if possible, or a compatible, sealed waste container.[4]

    • Ensure the container is kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[3][6]

  • Empty Container Disposal:

    • Thoroughly empty all contents from the original container.[5]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses should be collected.[5]

    • After proper rinsing, the container may be disposed of according to institutional guidelines, which may allow for recycling after defacing the label.

  • Waste Collection and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][4][5]

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[6][7][8] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[8]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Statements H226: Flammable liquid and vapor[9]
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Synonyms Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester[9][10]
Molecular Formula C7H14O2[9]
Molecular Weight 130.18 g/mol [9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity absorb Absorb onto Inert Material (e.g., Vermiculite) assess_quantity->absorb Small Quantity direct_to_container Transfer to Labeled Hazardous Waste Container assess_quantity->direct_to_container Large Quantity small_quantity < 50mL large_quantity > 50mL place_in_container Place in Labeled Hazardous Waste Container absorb->place_in_container store Store Container in a Cool, Dry, Well-Ventilated Area place_in_container->store direct_to_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methylpentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Methylpentanoate. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that may cause skin and eye irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPEJustification
Eye/Face Tightly fitting safety goggles with side-shields.[1]To prevent eye contact which can cause irritation.
Hand Chemical-resistant gloves (e.g., nitrile).[1]To protect the skin from irritation.[3]
Body Laboratory coat; fire/flame resistant and impervious clothing.[1]To prevent contamination of personal clothing and provide protection from fire hazards.
Respiratory A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[1] Use in a well-ventilated area is crucial.[1][4]To avoid inhalation of vapors which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental success.

  • Preparation and Inspection :

    • Before handling, ensure that an appropriate fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[1]

    • Visually inspect the container for any signs of damage or leakage upon receipt.

    • Verify that the container is properly labeled with the chemical name and hazard information.

    • Ensure the Safety Data Sheet (SDS) is readily accessible.

  • Handling Environment :

    • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Ensure that an eyewash station and safety shower are in close proximity and operational.[5]

    • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2]

  • Safe Handling Practices :

    • Wear the appropriate PPE as detailed in Table 1.

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

    • Use only non-sparking tools and explosion-proof electrical equipment.[1][2]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of aerosols or mists.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

    • Keep away from heat and sources of ignition.[1][2]

    • Store separately from incompatible materials such as strong oxidizing agents.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, absorbent material), in a designated and clearly labeled waste container.[1][8]

  • Waste Disposal :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][3]

    • Do not dispose of the chemical down the drain or in regular trash.[1][6]

    • Follow all local, state, and federal regulations for chemical waste disposal.[1]

Quantitative Data Summary

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O₂[2]
Molecular Weight 130.18 g/mol [2]
Appearance Pale yellow liquid[9][10]
Boiling Point 45.0 °C @ 0.20 mm Hg[9][10]
Flash Point 85 °F (29.4 °C)[9]
Density 0.878 g/mL at 25 °C[9][10]

Experimental Workflow Diagram

prep Preparation - Review SDS - Don appropriate PPE - Ensure proper ventilation and safety equipment handling Handling & Use - Work in a well-ventilated area - Ground equipment - Use non-sparking tools - Avoid direct contact and inhalation prep->handling storage Storage - Store in a tightly closed container - Keep in a cool, dry, well-ventilated area - Away from ignition sources and incompatible materials handling->storage Post-Experiment spill Spill & Emergency - Evacuate non-essential personnel - Contain spill with inert absorbent material - Follow emergency procedures handling->spill disposal Waste Disposal - Collect in a designated, labeled container - Dispose of according to regulations handling->disposal Waste Generation storage->handling Retrieval for Use storage->spill

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.